Product packaging for 2-Phenyloctane(Cat. No.:CAS No. 777-22-0)

2-Phenyloctane

Cat. No.: B13413545
CAS No.: 777-22-0
M. Wt: 190.32 g/mol
InChI Key: GTYIGAUPHJCMLF-UHFFFAOYSA-N
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Description

2-Phenyloctane is a useful research compound. Its molecular formula is C14H22 and its molecular weight is 190.32 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22 B13413545 2-Phenyloctane CAS No. 777-22-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

777-22-0

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

octan-2-ylbenzene

InChI

InChI=1S/C14H22/c1-3-4-5-7-10-13(2)14-11-8-6-9-12-14/h6,8-9,11-13H,3-5,7,10H2,1-2H3

InChI Key

GTYIGAUPHJCMLF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-Phenyloctane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyloctane, an aromatic hydrocarbon, is a molecule of interest in various fields of chemical research and development. Its structure, comprising a phenyl group attached to the second carbon of an octane chain, imparts specific chemical and physical properties that make it a subject of study in areas such as organic synthesis and as a potential intermediate in the manufacturing of more complex molecules. This technical guide provides a comprehensive overview of the core chemical properties, structure, and synthesis of this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is also known by several synonyms, including (1-Methylheptyl)benzene and octan-2-ylbenzene.[1][2][3] Its unique structure is defined by the attachment of a phenyl group to the C2 position of an n-octane backbone.

Structure Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst Benzene Benzene ReactionVessel Reaction Vessel (Controlled Temperature) Benzene->ReactionVessel Octene 1-Octene / 2-Octene Octene->ReactionVessel LewisAcid Lewis Acid (e.g., AlCl3, FeCl3) LewisAcid->ReactionVessel Quenching Quenching (e.g., with ice water) ReactionVessel->Quenching Reaction Mixture Extraction Extraction (e.g., with diethyl ether) Quenching->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Product This compound Purification->Product

References

An In-depth Technical Guide to the Synthesis of (1-Methylheptyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylheptyl)benzene, also known as 2-phenyloctane, is an alkylaromatic hydrocarbon with applications in various fields, including as a precursor for biodegradable surfactants and as a building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways to (1-Methylheptyl)benzene, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the reaction mechanisms and workflows.

Core Synthesis Pathways

The synthesis of (1-Methylheptyl)benzene can be primarily achieved through three distinct methodologies:

  • Friedel-Crafts Alkylation of Benzene with 1-Octene using a Solid Acid Catalyst: This method represents a greener and more industrially scalable approach, employing a reusable solid acid catalyst, such as a zeolite, to facilitate the electrophilic addition of the octyl group to the benzene ring.

  • Classical Friedel-Crafts Alkylation of Benzene with a 2-Octyl Halide: This traditional approach utilizes a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to generate a secondary octyl carbocation that subsequently alkylates the benzene ring.

  • Grignard Reagent-Based Synthesis: This pathway involves the coupling of a phenyl Grignard reagent with a suitable 2-octyl halide, offering a high-yield alternative for laboratory-scale synthesis.

Pathway 1: Friedel-Crafts Alkylation with 1-Octene and Zeolite Catalyst

This method involves the reaction of benzene with 1-octene in the presence of a zeolite catalyst, which promotes both the isomerization of 1-octene to a more stable secondary carbocation precursor and the subsequent alkylation of benzene.

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Protonation of 1-octene on the acidic sites of the zeolite catalyst to form a primary carbocation.

  • Rapid rearrangement of the primary carbocation to a more stable secondary carbocation via a hydride shift.

  • Electrophilic attack of the secondary octyl carbocation on the benzene ring to form a resonance-stabilized carbocation intermediate (arenium ion).

  • Deprotonation of the arenium ion to regenerate the aromaticity of the ring and release the catalyst, yielding (1-Methylheptyl)benzene.

G cluster_0 Catalyst Activation and Carbocation Formation cluster_1 Electrophilic Aromatic Substitution 1-Octene 1-Octene Secondary Octyl Carbocation Secondary Octyl Carbocation 1-Octene->Secondary Octyl Carbocation Isomerization on Zeolite Zeolite (H+) Zeolite (H+) Arenium Ion Arenium Ion Secondary Octyl Carbocation->Arenium Ion Electrophilic Attack Benzene Benzene Benzene->Arenium Ion (1-Methylheptyl)benzene (1-Methylheptyl)benzene Arenium Ion->(1-Methylheptyl)benzene Deprotonation G Start Start Catalyst_Activation Activate HZSM-12 Catalyst Start->Catalyst_Activation Reactor_Setup Charge Reactor with Catalyst Catalyst_Activation->Reactor_Setup Reaction Feed Benzene & 1-Octene (205°C, 1480 kPa) Reactor_Setup->Reaction Analysis Analyze Effluent by GC Reaction->Analysis Purification Fractional Distillation Analysis->Purification End End Purification->End G cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution 2-Chlorooctane 2-Chlorooctane Secondary Octyl Carbocation Secondary Octyl Carbocation 2-Chlorooctane->Secondary Octyl Carbocation AlCl3 AlCl3 AlCl3->Secondary Octyl Carbocation AlCl4- AlCl4- Secondary Octyl Carbocation->AlCl4- Arenium Ion Arenium Ion Secondary Octyl Carbocation->Arenium Ion Electrophilic Attack AlCl4-->AlCl3 Catalyst Regeneration HCl HCl AlCl4-->HCl Benzene Benzene Benzene->Arenium Ion (1-Methylheptyl)benzene (1-Methylheptyl)benzene Arenium Ion->(1-Methylheptyl)benzene Deprotonation by AlCl4- G Start Start Setup Charge Flask with AlCl3 & Benzene (Ice Bath) Start->Setup Addition Add 2-Chlorooctane Dropwise Setup->Addition Stirring Stir at Room Temperature Addition->Stirring Quench Pour onto Crushed Ice Stirring->Quench Wash Wash with HCl, NaHCO3, Brine Quench->Wash Dry_Evaporate Dry and Evaporate Solvent Wash->Dry_Evaporate Distill Vacuum Distillation Dry_Evaporate->Distill End End Distill->End G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Substitution Bromobenzene Bromobenzene Phenylmagnesium Bromide Phenylmagnesium Bromide Bromobenzene->Phenylmagnesium Bromide Mg Mg Mg->Phenylmagnesium Bromide (1-Methylheptyl)benzene (1-Methylheptyl)benzene Phenylmagnesium Bromide->(1-Methylheptyl)benzene 2-Bromooctane 2-Bromooctane 2-Bromooctane->(1-Methylheptyl)benzene G Start Start Grignard_Prep Prepare Phenylmagnesium Bromide Start->Grignard_Prep Cooling Cool to -20°C Grignard_Prep->Cooling Coupling Add 2-Bromooctane & Catalyst Cooling->Coupling Stirring Stir at -20°C Coupling->Stirring Quench Quench with NH4Cl Solution Stirring->Quench Extraction Extract with Ether Quench->Extraction Purification Column Chromatography or Distillation Extraction->Purification End End Purification->End

An In-Depth Technical Guide to 2-Phenyloctane (CAS: 777-22-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-phenyloctane (CAS Number: 777-22-0), a member of the linear alkylbenzene (LAB) family. This document includes a summary of its physicochemical characteristics, detailed representative experimental protocols for its synthesis and analysis, and a discussion of its known and potential toxicological and environmental fate based on available data for structurally related compounds. Due to a lack of specific publicly available data, this guide also addresses the current knowledge gaps regarding the biological activity and associated signaling pathways of this compound, offering insights based on the broader class of alkylphenols.

Core Properties of this compound

This compound, also known as (1-methylheptyl)benzene, is an aromatic hydrocarbon. Its core properties have been compiled from various chemical data sources and are summarized below.

Physicochemical Data

The following table provides a detailed summary of the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 777-22-0[1]
Molecular Formula C₁₄H₂₂[1]
Molecular Weight 190.33 g/mol [1]
Density 0.857 g/cm³[1]
Boiling Point 252.6 °C at 760 mmHg[1]
Melting Point -38.9 °C[1]
Flash Point 99.6 °C[1]
Refractive Index 1.4837[1]
Water Solubility 301.7 µg/L (temperature not stated)[1]
Vapor Pressure 0.0305 mmHg at 25 °C[1]
LogP (Octanol-Water Partition Coefficient) 4.76050[1]
Canonical SMILES CCCCCCC(C)C1=CC=CC=C1[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in the public domain. However, based on established chemical principles and literature on similar compounds, representative methodologies are provided below.

Synthesis of this compound via Friedel-Crafts Alkylation

The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of benzene with an octylating agent, such as 1-octene or 2-chlorooctane, in the presence of an acid catalyst. Modern approaches favor solid acid catalysts to circumvent the environmental and handling issues associated with traditional homogeneous catalysts like AlCl₃ and HF.[2][3]

Objective: To synthesize this compound by the alkylation of benzene with 1-octene using a Y zeolite solid acid catalyst.[2]

Materials:

  • Benzene (reagent grade)

  • 1-Octene (98% purity)

  • Y zeolite (CVB760 or similar) solid acid catalyst

  • Nitrogen gas (high purity)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel)

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Catalyst Activation: The Y zeolite catalyst is activated by heating under a nitrogen flow at a specified temperature to remove adsorbed water.

  • Reaction Setup: A dried round-bottom flask is charged with the activated Y zeolite catalyst and benzene. The flask is equipped with a reflux condenser and a magnetic stirrer and placed under a nitrogen atmosphere.

  • Alkylation Reaction: The reaction mixture is heated to the desired temperature (e.g., 70-100 °C) with vigorous stirring. 1-Octene is then added dropwise to the mixture over a period of time.[2]

  • Reaction Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by GC-MS to determine the conversion of 1-octene and the selectivity for this compound.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration. The filtrate is washed with water in a separatory funnel to remove any residual catalyst and byproducts. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The solvent (excess benzene) is removed from the organic layer using a rotary evaporator. The resulting crude product can be further purified by fractional distillation under reduced pressure to isolate this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst_activation Catalyst Activation reaction_setup Reaction Setup catalyst_activation->reaction_setup alkylation Alkylation of Benzene with 1-Octene reaction_setup->alkylation monitoring Reaction Monitoring (GC-MS) alkylation->monitoring filtration Catalyst Filtration alkylation->filtration monitoring->alkylation washing Washing filtration->washing drying Drying washing->drying purification Purification (Distillation) drying->purification

Synthesis Workflow for this compound
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound in a sample matrix is effectively performed using GC-MS, which provides both separation and identification capabilities. The following is a general protocol adaptable for the analysis of this compound and other alkylated aromatic hydrocarbons.[4][5]

Objective: To identify and quantify this compound in a sample using GC-MS.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic hydrocarbon analysis (e.g., DB-5ms or equivalent)[4]

  • Helium (carrier gas, high purity)

  • This compound standard (for retention time and mass spectrum confirmation)

  • Internal standard (e.g., fluorene-d₁₀) for quantification[5]

  • Solvent for sample dilution (e.g., dichloromethane or hexane)

Procedure:

  • Sample Preparation: The sample containing this compound is dissolved in a suitable solvent to an appropriate concentration. If quantification is desired, a known amount of an internal standard is added to the sample.

  • GC-MS Conditions:

    • Injector: Split/splitless injector, temperature set at 250-280 °C. A splitless injection is often used for trace analysis.

    • Oven Temperature Program: An initial temperature of around 60-90 °C is held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of 280-300 °C, which is then held for several minutes to ensure elution of all components.[4]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range is typically scanned from m/z 40 to 400. For higher sensitivity and selectivity, selected ion monitoring (SIM) can be employed, targeting the characteristic ions of this compound.

  • Data Analysis: The retention time of the peak corresponding to this compound is compared with that of a known standard. The mass spectrum of the peak is compared to a reference spectrum for confirmation of identity. For quantification, the peak area of this compound is compared to the peak area of the internal standard.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolution Sample Dissolution int_std Internal Standard Addition dissolution->int_std injection Sample Injection int_std->injection separation GC Separation injection->separation detection MS Detection separation->detection identification Peak Identification detection->identification quantification Quantification identification->quantification G cluster_pathway Hypothetical Estrogen Receptor Signaling Pathway Xenoestrogen Xenoestrogen (e.g., some alkylphenols) ER Estrogen Receptor (ER) Xenoestrogen->ER HSP Heat Shock Proteins ER->HSP dissociation ER_active Activated ER Dimer ER->ER_active dimerization ERE Estrogen Response Element (in DNA) ER_active->ERE binding Gene_Expression Altered Gene Expression ERE->Gene_Expression Cellular_Response Cellular Response (e.g., proliferation, differentiation) Gene_Expression->Cellular_Response

References

A Technical Guide to the Physical Properties of Phenyloctane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the core physical properties of 1-, 2-, 3-, and 4-phenyloctane. The isomers of phenyloctane, which consist of a phenyl group attached to various positions on an octane chain, serve as important intermediates in the synthesis of linear alkylbenzene sulfonates (LAS), a major class of biodegradable surfactants. Understanding their physical properties is crucial for process design, purification, and quality control in both research and industrial settings.

Data Presentation: Physical Properties of Phenyloctane Isomers

The following table summarizes the key physical properties of the primary positional isomers of phenyloctane. All isomers share the same molecular formula (C₁₄H₂₂) and molecular weight (190.32 g/mol ). Differences in these properties arise from the variation in the position of the phenyl substituent along the alkyl chain, which influences intermolecular forces and molecular packing.

Property1-Phenyloctane2-Phenyloctane3-Phenyloctane4-Phenyloctane
CAS Number 2189-60-8777-22-018335-15-418335-17-6
Boiling Point 261-263 °C (at 760 mmHg)252.6 °C (at 760 mmHg)[1]Not Available119 °C (at 18 mmHg)
Melting Point -36 °C-38.9 °C[1]Not AvailableNot Available
Density 0.858 g/mL (at 25 °C)0.857 g/cm³[1]Not Available0.885 g/cm³ (at 25 °C)
Refractive Index (n²⁰/D) 1.4841.4837[1]Not AvailableNot Available

Logical Relationship of Positional Isomers

The primary isomers of phenyloctane are defined by the attachment point of the phenyl group to the linear octane backbone. The diagram below illustrates this structural relationship.

G cluster_0 Phenyloctane Isomers (C₁₄H₂₂) 1-Phenyloctane 1-Phenyloctane This compound This compound 3-Phenyloctane 3-Phenyloctane 4-Phenyloctane 4-Phenyloctane Octane Chain Octane Chain Octane Chain->1-Phenyloctane Octane Chain->this compound Octane Chain->3-Phenyloctane Octane Chain->4-Phenyloctane Phenyl Group Phenyl Group Phenyl Group->1-Phenyloctane Pos 1 Phenyl Group->this compound Pos 2 Phenyl Group->3-Phenyloctane Pos 3 Phenyl Group->4-Phenyloctane Pos 4

Positional Isomers of Phenyloctane

Experimental Protocols

The determination of the physical properties listed above requires precise and standardized experimental procedures. Below are detailed methodologies for each key measurement.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient micro-scale technique for determining the boiling point of a liquid with high accuracy.

Apparatus:

  • Thiele tube

  • High-temperature thermometer (-10 to 300 °C)

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Heat-stable mineral oil or silicone oil

  • Bunsen burner or heating mantle

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of the phenyloctane isomer into the small test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with the open end down.

  • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb. The rubber band must remain above the level of the heating oil.

  • Heating: Place the assembly into the Thiele tube, which should be filled with mineral oil to just above the top of the side arm. Gently heat the side arm of the Thiele tube. The shape of the tube promotes convection currents, ensuring uniform heating.

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. Upon reaching the boiling point, the vapor pressure of the liquid will exceed the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the capillary tube.

  • Measurement: Turn off the heat source when a continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

  • Pressure Correction: Record the atmospheric pressure at the time of the experiment. If it deviates from 760 mmHg, a correction may be applied for highest accuracy.

Density Measurement (Volumetric Method)

This method relies on the direct measurement of the mass of a known volume of the liquid.

Apparatus:

  • Pycnometer (specific gravity bottle) of known volume (e.g., 10 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Calibration: Thoroughly clean and dry the pycnometer. Measure and record its empty mass (m₁). Fill the pycnometer with deionized water and place it in the constant temperature water bath (e.g., 25.0 °C) until it reaches thermal equilibrium. Adjust the water level to the calibration mark, dry the exterior, and measure its mass (m₂). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

  • Sample Measurement: Empty and dry the pycnometer. Fill it with the phenyloctane isomer.

  • Equilibration: Place the filled pycnometer in the constant temperature water bath until it reaches the desired temperature (e.g., 25.0 °C).

  • Volume Adjustment: Carefully adjust the liquid level to the calibration mark, removing any excess.

  • Weighing: Dry the exterior of the pycnometer thoroughly and measure its total mass (m₃).

  • Calculation: The mass of the sample is (m₃ - m₁). The density (ρ) is calculated using the formula: ρ = (m₃ - m₁) / V

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental property related to how light propagates through a substance and is highly sensitive to purity.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer prisms

  • Sodium D-line light source (or a white light source with compensating prisms)

  • Dropper or pipette

  • Lint-free tissue

  • Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

  • Calibration: Turn on the light source and the circulating water bath to bring the refractometer prisms to a constant temperature (typically 20.0 °C). Calibrate the instrument using a standard of known refractive index, such as distilled water.

  • Sample Application: Open the prisms and clean their surfaces with a soft tissue and a suitable solvent. Allow the solvent to evaporate completely. Place 2-3 drops of the phenyloctane isomer onto the surface of the lower prism.

  • Measurement: Close the prisms firmly. Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible. Adjust the compensator knob to eliminate any color fringes and sharpen the dividing line.

  • Reading: Use the fine adjustment knob to move the borderline so that it is precisely at the intersection of the crosshairs in the eyepiece.

  • Record Value: Press the switch to illuminate the scale and read the refractive index value to four decimal places. Record the temperature at which the measurement was taken (e.g., n²⁰/D).

  • Cleaning: Clean the prism surfaces thoroughly with a solvent after the measurement is complete.

Experimental Workflow Visualization

The following diagram outlines the general workflow for determining the purity of a liquid organic compound using its refractive index.

G start Start instrument_prep Calibrate Refractometer (Set Temp to 20°C) start->instrument_prep sample_prep Apply Liquid Sample to Prism instrument_prep->sample_prep measurement Adjust Optics & Align Crosshairs sample_prep->measurement read_value Record Experimental Refractive Index (n_exp) measurement->read_value lookup Find Literature Value (n_lit) for Pure Compound read_value->lookup comparison Compare n_exp with n_lit lookup->comparison pure Sample is Likely Pure comparison->pure n_exp ≈ n_lit impure Sample is Impure or Incorrectly Identified comparison->impure n_exp ≠ n_lit end End pure->end impure->end

Refractive Index Measurement Workflow

References

2-Phenyloctane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Phenyloctane: Molecular Properties and Characteristics

This guide provides a detailed overview of the core molecular properties of this compound, a significant organic compound. It is intended for researchers, scientists, and professionals in the field of drug development who require precise data on this molecule.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized in the table below. This data is essential for a variety of applications, from reaction stoichiometry to analytical characterization.

PropertyValue
Molecular Formula C14H22[1][2]
Molecular Weight 190.33 g/mol [1][2]
Exact Mass 190.172150702
Density 0.857 g/cm³[1]
Boiling Point 252.6°C at 760 mmHg[1]
Melting Point -38.9°C[1][2]
Flash Point 99.6°C[1]
Refractive Index 1.4837[1]
CAS Number 777-22-0[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its practical application and study. The following outlines a common synthetic approach.

Synthesis of this compound via Grignard Reaction

A prevalent method for the synthesis of this compound involves the Grignard reaction, a robust carbon-carbon bond-forming reaction.

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Dry diethyl ether

  • 2-Octanone

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are covered with dry diethyl ether. A solution of bromobenzene in dry diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.

  • Reaction with Ketone: Once the Grignard reagent formation is complete, the flask is cooled in an ice bath. A solution of 2-octanone in dry diethyl ether is then added dropwise from the dropping funnel. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

  • Workup and Purification: The reaction is quenched by the slow addition of 1 M hydrochloric acid to dissolve the magnesium salts. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting crude tertiary alcohol is not isolated.

  • Reduction to Alkane: The crude alcohol is then subjected to a reduction reaction to yield this compound. This can be achieved through various methods, such as catalytic hydrogenation or by using a reducing agent like triethylsilane in the presence of a strong acid.

  • Final Purification: The final product, this compound, is purified by fractional distillation under reduced pressure to obtain the pure compound.

Molecular Structure and Properties Relationship

The relationship between the chemical structure of this compound and its fundamental molecular properties can be visualized as a logical flow. The IUPAC name defines the arrangement of atoms, which in turn dictates the molecular formula and, consequently, the molecular weight.

G A This compound B Chemical Structure (Phenyl group on the 2nd carbon of an octane chain) A->B Defines C Molecular Formula C14H22 B->C Determines D Molecular Weight ~190.33 g/mol C->D Calculated from

Caption: Logical flow from compound name to molecular weight.

References

Synthesis of 2-Phenyloctane from Benzene and Octene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-phenyloctane, a linear alkylbenzene (LAB), through the Friedel-Crafts alkylation of benzene with octene. This process is of significant interest in the chemical industry for the production of intermediates used in detergents and other specialty chemicals. This document details the underlying reaction mechanism, provides a representative experimental protocol based on modern solid acid catalysis, presents key quantitative data, and visualizes the process for enhanced understanding.

Introduction

The alkylation of aromatic compounds is a fundamental process in organic chemistry for the formation of carbon-carbon bonds.[1] The synthesis of this compound from benzene and 1-octene is a classic example of a Friedel-Crafts alkylation reaction. This reaction involves the electrophilic substitution of a hydrogen atom on the benzene ring with an octyl group.[2] The resulting product, this compound, and its isomers are valuable precursors for various applications.

Traditionally, this reaction has been catalyzed by Lewis acids such as aluminum chloride (AlCl₃).[1] However, concerns over the corrosive and environmentally hazardous nature of these catalysts have driven the development of more sustainable alternatives, particularly solid acid catalysts like zeolites.[3][4] Zeolites offer advantages such as high activity, shape selectivity, and the potential for regeneration and reuse.[3]

This guide focuses on a heterogeneously catalyzed liquid-phase process, which represents a more modern and environmentally conscious approach to this synthesis.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from benzene and 1-octene proceeds through a multi-step mechanism involving the isomerization of the alkene and subsequent electrophilic aromatic substitution.[5]

  • Isomerization of 1-Octene : The first step involves the protonation of 1-octene on the solid acid catalyst surface to form a primary carbocation. This carbocation is unstable and rapidly rearranges via a hydride shift to a more stable secondary carbocation. This isomerization can lead to the formation of various octene isomers (e.g., 2-octene, 3-octene).[3][5]

  • Formation of the Electrophile : The secondary octyl carbocation (octan-2-yl cation) is the key electrophile in this reaction. Its formation is favored due to its higher stability compared to the primary carbocation.

  • Electrophilic Attack : The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the secondary carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

  • Deprotonation and Aromatization : A weak base (e.g., from the catalyst surface or solvent) removes a proton from the arenium ion, restoring the aromaticity of the benzene ring and yielding the final product, this compound.[6]

The formation of other isomers, such as 3-phenyloctane and 4-phenyloctane, can also occur due to further isomerization of the carbocation along the octyl chain.[5]

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol: Synthesis Using a Solid Acid Catalyst

This protocol describes a representative laboratory-scale synthesis of this compound using a solid acid zeolite catalyst in a batch reactor.

3.1. Materials and Equipment

  • Reactants : Benzene (anhydrous, >99%), 1-Octene (>98%)

  • Catalyst : USY (Ultra-Stable Y) Zeolite, pre-activated

  • Solvent : Not required as benzene is used in excess

  • Equipment : High-pressure batch reactor with magnetic stirring and temperature control, condenser, separatory funnel, rotary evaporator, fractional distillation apparatus, Gas Chromatography-Mass Spectrometry (GC-MS) equipment.

3.2. Catalyst Activation

Prior to the reaction, the USY zeolite catalyst must be activated to remove adsorbed water.

  • Place the required amount of catalyst in a ceramic crucible.

  • Heat in a muffle furnace under a slow flow of dry air or nitrogen.

  • Increase the temperature to 500 °C and hold for 4 hours.

  • Cool down to room temperature under a dry atmosphere (e.g., in a desiccator) before use.

3.3. Reaction Procedure

  • Charging the Reactor : In a clean, dry high-pressure batch reactor, add the activated USY zeolite catalyst (e.g., 5% by weight of the total reactants).

  • Add benzene and 1-octene to the reactor. A high molar ratio of benzene to 1-octene is recommended to minimize polyalkylation and catalyst deactivation (e.g., 8:1 molar ratio).[7]

  • Reaction Conditions : Seal the reactor and begin vigorous stirring. Heat the reactor to the desired reaction temperature (e.g., 120 °C).[7] The reaction is typically run under elevated pressure to maintain the reactants in the liquid phase (e.g., 3.0 MPa).[7]

  • Monitoring : Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 4-6 hours). The progress of the reaction can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by GC-MS.

3.4. Work-up and Purification

  • Catalyst Removal : After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. Open the reactor and filter the reaction mixture to remove the solid zeolite catalyst. The catalyst can be washed with fresh benzene to recover any adsorbed product.

  • Solvent Removal : Transfer the filtrate to a round-bottom flask and remove the excess benzene using a rotary evaporator.[1]

  • Aqueous Wash : The crude product may be transferred to a separatory funnel and washed sequentially with a dilute sodium bicarbonate solution and then with brine (saturated NaCl solution) to remove any acidic residues.[1]

  • Drying : Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[8] Filter to remove the drying agent.

  • Purification : Purify the crude product by fractional distillation under reduced pressure to separate the desired phenyloctane isomers from any unreacted starting materials and heavier polyalkylated byproducts.[1] The isomers of phenyloctane have close boiling points, and further separation may require preparative chromatography if a single isomer is desired.[9]

Experimental_Workflow start Start activation Catalyst Activation (500°C, 4h) start->activation charge Charge Reactor (Benzene, 1-Octene, Catalyst) activation->charge react Alkylation Reaction (120°C, 3.0 MPa, 4-6h) charge->react cool Cool & Depressurize react->cool filter Filter to Remove Catalyst cool->filter evaporate Rotary Evaporation (Remove excess Benzene) filter->evaporate wash Aqueous Wash & Dry evaporate->wash distill Fractional Distillation (Purification) wash->distill analyze Product Analysis (GC-MS) distill->analyze end End (Pure this compound Isomers) analyze->end

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data and Analysis

The yield and selectivity of the synthesis of this compound are highly dependent on the choice of catalyst and the reaction conditions. The following tables summarize representative data from studies on the alkylation of benzene with long-chain olefins.

Table 1: Effect of Reaction Conditions on 1-Dodecene Conversion and 2-Phenyldodecane Selectivity (USY Zeolite Catalyst) [7]

ParameterCondition 1Condition 2Condition 3
Temperature (°C) 120150180
Pressure (MPa) 3.03.03.0
Benzene:Dodecene Ratio 8:18:18:1
WHSV (h⁻¹) 444
1-Dodecene Conversion (%) ~100~100 (initially)~100 (initially)
2-Phenyldodecane Selectivity (%) ~22~21~20

Note: This data is for 1-dodecene, a longer chain alkene, but provides valuable insight into the expected performance for 1-octene under similar solid acid catalysis. Higher temperatures led to faster catalyst deactivation.

Table 2: Comparison of Catalytic Systems for Benzene Alkylation

Catalyst SystemAlkeneTemperature (°C)Olefin Conversion (%)Target Product Selectivity (%)Reference
USY Zeolite 1-Dodecene120~10022 (for 2-isomer)[7]
Y Zeolite CVB760 1-Octene70-100High (unspecified)N/A (kinetic study)[5]
PTA/SiO₂ 1-Octene250High49 (for this compound)[3]
Pure PTA 1-Octene250Lower53 (for this compound)[3]
Modified Clay C₁₀-C₁₄ Olefins1509995 (for linear alkylbenzenes)[3]

Challenges and Considerations

  • Polyalkylation : The initial product, this compound, is more reactive than benzene itself, which can lead to the formation of di- and tri-alkylated benzenes. Using a large excess of benzene minimizes this side reaction.[10]

  • Isomer Distribution : As the carbocation can rearrange, a mixture of phenyloctane isomers (2-, 3-, and 4-phenyloctane) is typically formed. The distribution of these isomers is influenced by the catalyst and reaction temperature.[3]

  • Catalyst Deactivation : Solid acid catalysts can be deactivated by the deposition of heavy byproducts or "coke" on their active sites. This is more pronounced at higher temperatures.[5] Periodic regeneration of the catalyst is often necessary in industrial applications.

  • Purification : The separation of the different phenyloctane isomers from each other can be challenging due to their similar boiling points and polarities, potentially requiring efficient fractional distillation or preparative chromatography.[9]

Conclusion

The synthesis of this compound from benzene and octene via Friedel-Crafts alkylation is a well-established yet continually evolving field. The shift towards heterogeneous solid acid catalysts, such as zeolites, offers a more sustainable and efficient alternative to traditional Lewis acid catalysts. By carefully controlling reaction parameters such as temperature, pressure, and reactant ratios, high conversions of octene can be achieved. While challenges such as controlling isomer selectivity and catalyst deactivation remain, ongoing research in catalyst development continues to improve the efficiency and selectivity of this important industrial process. This guide provides a foundational understanding and a practical framework for researchers and professionals working in this area.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Phenyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the boiling and melting points of 2-phenyloctane, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols for determining these properties and presents the data in a clear, structured format.

Physicochemical Data of this compound

This compound, an aromatic hydrocarbon, possesses distinct physical properties that are crucial for its handling, application, and analysis in a laboratory setting. The boiling and melting points are fundamental parameters that indicate the substance's physical state at different temperatures and are critical for purification processes like distillation.

PropertyValueConditions
Boiling Point 252.6 °C[1]at 760 mmHg
260.85 °C (estimate)[2]
Melting Point -38.9 °C[1][2]

Experimental Protocols for Determination of Physical Properties

Accurate determination of boiling and melting points is essential for the characterization and purity assessment of chemical compounds. The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] For pure substances, the boiling point is a characteristic constant under a given pressure.[4]

Thiele Tube Method

This method is a common and efficient way to determine the boiling point of a small amount of liquid.[5]

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube (e.g., fusion tube), rubber band, heating source (e.g., Bunsen burner), and a suitable heating liquid (e.g., mineral oil or liquid paraffin).[5][6]

  • Procedure:

    • Fill the small test tube to about half-full with the this compound sample.

    • Place a capillary tube, with its sealed end up, into the test tube containing the sample.[5]

    • Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[5][6]

    • Insert the thermometer and the attached tube into the Thiele tube, which is partially filled with a heating liquid, making sure the sample is immersed in the liquid.[5][6]

    • Gently heat the side arm of the Thiele tube.[5] Convection currents will ensure uniform heating of the liquid bath.[6]

    • As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[5][6] This indicates that the liquid has reached its boiling point.

    • Remove the heat source and allow the apparatus to cool.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5][6] Record this temperature.

Distillation Method

For larger quantities of the substance, a simple distillation setup can be used to determine the boiling point.[3][5]

  • Apparatus: Distilling flask, condenser, receiving flask, thermometer, heating mantle or sand bath, and boiling chips.[5]

  • Procedure:

    • Place a volume of this compound (at least 5-7 mL) and a few boiling chips into the distilling flask.[5]

    • Assemble the distillation apparatus. The thermometer should be positioned so that the top of the bulb is level with the bottom of the side arm of the distilling flask.

    • Begin heating the flask.

    • The liquid will begin to boil and its vapor will travel into the condenser.

    • Record the temperature when the vapor temperature stabilizes; this is the boiling point. The temperature should remain constant throughout the distillation of the pure liquid.[5]

    • It is also important to record the atmospheric pressure as the boiling point is pressure-dependent.[3]

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.[7] For a pure crystalline solid, this transition occurs over a narrow temperature range.[8]

Capillary Tube Method

This is the most common method for determining the melting point of a solid organic compound.[7]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or a Thiele tube setup, capillary tubes (sealed at one end), and a thermometer.[9]

  • Procedure:

    • Ensure the this compound sample is completely dry and finely powdered.[7]

    • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of about 3 mm.[9] This can be done by tapping the open end of the tube into the powder and then tapping the sealed end on a hard surface to compact the sample at the bottom.[9]

    • Place the capillary tube into the heating block of the melting point apparatus.[9]

    • If using a Thiele tube, attach the capillary tube to a thermometer with a rubber band and immerse it in the heating liquid.[8]

    • Heat the sample. Initially, a rapid heating rate can be used to approach the expected melting point.[8][9]

    • When the temperature is about 10-15 °C below the expected melting point, reduce the heating rate to about 1-2 °C per minute to ensure accurate measurement.

    • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the substance.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates the general workflow for determining the boiling and melting points of a chemical substance like this compound.

G cluster_0 Sample Preparation cluster_1 Boiling Point Determination cluster_2 Melting Point Determination P1 Obtain Pure This compound Sample P2 Ensure Sample is Dry (for Melting Point) P1->P2 B1 Choose Method: Thiele Tube or Distillation P1->B1 P3 Grind to a Fine Powder (for Melting Point) P2->P3 M1 Pack Capillary Tube P3->M1 B2 Prepare Apparatus B1->B2 B3 Heat Sample B2->B3 B4 Observe Phase Change (Liquid to Gas) B3->B4 B5 Record Boiling Point Temperature B4->B5 Result Final Physicochemical Data Report B5->Result M2 Place in Melting Point Apparatus M1->M2 M3 Heat Sample Slowly M2->M3 M4 Observe Phase Change (Solid to Liquid) M3->M4 M5 Record Melting Point Temperature Range M4->M5 M5->Result

Caption: Workflow for determining the boiling and melting points of this compound.

References

A Technical Guide to the Spectral Analysis of 2-Phenyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for 2-phenyloctane (C₁₄H₂₂), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided, and the relationship between these analytical techniques and the structural information they yield is illustrated. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Data Presentation

The following sections summarize the key spectral data for this compound. The data is presented in tabular format for clarity and ease of comparison.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Note: The following NMR data are predicted based on established chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.30 - 7.15Multiplet5HAromatic protons (C₆H₅)
~ 2.70Sextet1HMethine proton (-CH-)
~ 1.60Multiplet2HMethylene protons (-CH₂-) adjacent to the methine
~ 1.30 - 1.20Multiplet8HMethylene protons (-CH₂-) of the alkyl chain
~ 1.20Doublet3HMethyl protons (-CH₃) adjacent to the methine
~ 0.88Triplet3HTerminal methyl protons (-CH₃) of the alkyl chain

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~ 146Aromatic Quaternary Carbon (C-ipso)
~ 128Aromatic CH Carbons (C-meta)
~ 127Aromatic CH Carbons (C-ortho)
~ 126Aromatic CH Carbon (C-para)
~ 40Methine Carbon (-CH-)
~ 36Methylene Carbon (-CH₂-) adjacent to the methine
~ 32Methylene Carbon (-CH₂-)
~ 29Methylene Carbon (-CH₂-)
~ 27Methylene Carbon (-CH₂-)
~ 23Methylene Carbon (-CH₂-)
~ 22Methyl Carbon (-CH₃) adjacent to the methine
~ 14Terminal Methyl Carbon (-CH₃)

IR spectroscopy is used to identify the functional groups present in a molecule. The following table presents characteristic IR absorption bands for this compound, based on data for its isomer, 1-phenyloctane, as the functional groups are identical.

Table 3: Representative IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3085 - 3025MediumAromatic C-H Stretch
2955 - 2850StrongAliphatic C-H Stretch
1605, 1495, 1450Medium-WeakAromatic C=C Bending
750, 695StrongC-H Out-of-Plane Bending (Monosubstituted Benzene)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected electron ionization (EI) mass spectrum of this compound would exhibit a molecular ion peak and several characteristic fragment ions.

Table 4: Expected Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment IonStructure
190Molecular Ion [M]⁺[C₁₄H₂₂]⁺
105Benzylic cleavage[C₈H₉]⁺
91Tropylium ion[C₇H₇]⁺
77Phenyl cation[C₆H₅]⁺

Experimental Protocols

The following are detailed protocols for the acquisition of spectral data for a liquid sample such as this compound.

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition :

    • Place the NMR tube in the spectrometer.

    • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

  • Sample Preparation (Neat Liquid) :

    • Place one to two drops of this compound directly onto the surface of a salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film.

  • Data Acquisition :

    • Place the salt plate assembly in the sample holder of the IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean, empty salt plates to subtract from the sample spectrum.

  • Sample Preparation :

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Instrumentation and Conditions :

    • Gas Chromatograph (GC) :

      • Injector: Split/splitless injector at 250 °C.

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: Start at a suitable temperature (e.g., 50 °C), ramp to a final temperature (e.g., 280 °C) to ensure elution of the compound.

    • Mass Spectrometer (MS) :

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Time-of-Flight.

      • Scan Range: m/z 40-400.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of this compound.

G cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_info Derived Information cluster_structure Final Structure Sample This compound IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR FunctionalGroups Functional Groups (Aromatic, Alkane) IR->FunctionalGroups MolWeight Molecular Weight (190 g/mol) MS->MolWeight Fragmentation Fragmentation Pattern (m/z 105, 91) MS->Fragmentation Connectivity C-H Framework (Connectivity) NMR->Connectivity Structure Confirmed Structure of This compound FunctionalGroups->Structure MolWeight->Structure Fragmentation->Structure Connectivity->Structure

Caption: Workflow of structural elucidation for this compound.

A Technical Guide to Potential Research Derivatives of 2-Phenyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenyloctane scaffold, a simple alkylbenzene, presents a foundational structure for the exploration of novel therapeutic agents. Its lipophilic nature, conferred by the octane chain, and the electronically modifiable phenyl group, make it an attractive starting point for medicinal chemistry campaigns targeting a range of biological endpoints. This technical guide outlines potential derivatives of this compound, providing hypothetical yet plausible research avenues based on structure-activity relationships observed in analogous compounds. Detailed synthetic methodologies and protocols for key biological assays are provided to facilitate the initiation of research in this area.

Proposed Derivatives and Potential Biological Activities

Based on common functionalization strategies in drug discovery, we propose the exploration of the following classes of this compound derivatives:

  • Hydroxylated Derivatives: Introduction of hydroxyl groups on the phenyl ring can increase hydrogen bonding potential and modulate solubility. Such modifications have been shown to enhance anticancer activity in other phenyl-containing scaffolds.

  • Aminated Derivatives: The introduction of an amino group can serve as a handle for further derivatization and can significantly impact the compound's basicity and biological target interactions. Aminophenols with long alkyl chains have demonstrated notable anticancer activities.[1]

  • Halogenated Derivatives: Halogenation of the phenyl ring can alter the electronic properties and lipophilicity of the molecule, potentially enhancing membrane permeability and target engagement. Halogenated compounds have shown potent antibacterial activity against resistant strains.[2][3]

  • Nitrated Derivatives: A nitro group can act as a bioisostere for other functional groups and has been associated with anti-inflammatory properties in various molecular contexts.[4][5][6]

Data Presentation: Exemplary Biological Data from Analogous Compounds

Due to the novel nature of these proposed derivatives, specific biological data is not yet available. The following tables present data from structurally related compounds to provide a starting point for research and highlight the potential for discovering active this compound derivatives.

Table 1: Anticancer Activity of Aminophenol Analogs

CompoundStructureCancer Cell LineIC50 (µM)Reference
p-Dodecylaminophenolp-(C12H25)NH-C6H4-OHMCF-7 (Breast)~5[1]
p-Decylaminophenolp-(C10H21)NH-C6H4-OHMCF-7 (Breast)~10[1]
p-Dodecylaminophenolp-(C12H25)NH-C6H4-OHDU-145 (Prostate)~7[1]
p-Decylaminophenolp-(C10H21)NH-C6H4-OHDU-145 (Prostate)~15[1]

Table 2: Antimicrobial Activity of Halogenated Phenolic Sesquiterpenes

CompoundStructureBacterial StrainMIC (µg/mL)Reference
LaurinterolBrominated sesquiterpeneMRSA3.13[2]
AllolaurinterolBrominated sesquiterpeneMRSA3.13[2]
LaurinterolBrominated sesquiterpeneVancomycin-susceptible Enterococcus3.13[2]
AllolaurinterolBrominated sesquiterpeneVancomycin-susceptible Enterococcus6.25[2]

Table 3: Anti-inflammatory Activity of a Nitrated Fatty Acid

CompoundAssayModelEffectReference
Nitro-oleic acidCytokine SecretionLPS-stimulated macrophagesInhibition of pro-inflammatory cytokines[5]
Nitro-oleic acidVCAM-1 ExpressionTNF-α-stimulated endothelial cellsInhibition of VCAM-1 expression[5]

Experimental Protocols

Synthesis of this compound Derivatives

A general and versatile approach to synthesizing substituted 2-phenyloctanes is through a two-step process involving Friedel-Crafts acylation followed by reduction.

1. Friedel-Crafts Acylation of a Substituted Benzene with Octanoyl Chloride

  • Materials: Substituted benzene (e.g., phenol, aniline, chlorobenzene, nitrobenzene), octanoyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), ice, concentrated hydrochloric acid (HCl), saturated sodium bicarbonate solution, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous AlCl₃ (1.1 equivalents) in dry DCM under an inert atmosphere.

    • Cool the suspension in an ice bath.

    • Slowly add octanoyl chloride (1.0 equivalent) to the stirred suspension.

    • To this mixture, add the substituted benzene (1.0 equivalent) dropwise, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude acylbenzene product.

    • Purify the product by column chromatography or distillation.[7][8][9][10]

2. Reduction of the Acylbenzene to the Corresponding this compound Derivative

  • Materials: Acylbenzene from the previous step, hydrazine hydrate, potassium hydroxide (KOH), diethylene glycol.

  • Procedure (Wolff-Kishner Reduction):

    • In a round-bottomed flask fitted with a reflux condenser, combine the acylbenzene (1.0 equivalent), hydrazine hydrate (4-5 equivalents), and diethylene glycol.

    • Add KOH pellets (4-5 equivalents) to the mixture.

    • Heat the mixture to 180-200 °C and reflux for 3-4 hours, allowing water and excess hydrazine to distill off.

    • Cool the reaction mixture and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., ether or DCM).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the final this compound derivative by column chromatography or distillation.[11][12]

Biological Assays

1. Anticancer Activity: MTT Assay for Cytotoxicity

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13][14][15][16]

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13][14][15][16]

2. Antimicrobial Activity: Broth Microdilution Method

  • Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.[17][18][19][20]

  • Procedure:

    • Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Include a positive control (microorganism without compound) and a negative control (broth only).

    • Incubate the plate at 37 °C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[17][18][19][20]

3. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

  • Principle: This in vivo assay assesses the ability of a compound to reduce the acute inflammation induced by the injection of carrageenan into the paw of a rodent.[21][22][23][24][25]

  • Procedure:

    • Administer the test compound or vehicle control to groups of rats or mice via an appropriate route (e.g., oral gavage).

    • After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.[21][22][23][24][25]

Mandatory Visualizations

Synthesis_Pathway SubstitutedBenzene Substituted Benzene Acylbenzene Substituted 2-Octanoylbenzene SubstitutedBenzene->Acylbenzene Friedel-Crafts Acylation AcylChloride Octanoyl Chloride + AlCl3 AcylChloride->Acylbenzene FinalProduct Substituted This compound Acylbenzene->FinalProduct Reduction Reduction Wolff-Kishner Reduction Reduction->FinalProduct

Caption: General synthetic pathway for this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivative Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assay (MTT) Purification->Anticancer Antimicrobial Antimicrobial Assay (Broth Microdilution) Purification->Antimicrobial Antiinflammatory Anti-inflammatory Assay (Paw Edema) Purification->Antiinflammatory IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC EdemaInhibition % Inhibition of Edema Antiinflammatory->EdemaInhibition

Caption: Overall workflow from synthesis to biological evaluation.

Signaling_Hypothesis Derivative This compound Derivative Target Molecular Target (e.g., Enzyme, Receptor) Derivative->Target Binding SignalingPathway Downstream Signaling Pathway Target->SignalingPathway Modulation CellularResponse Cellular Response (e.g., Apoptosis, Growth Inhibition) SignalingPathway->CellularResponse Induction/ Inhibition

References

Solubility of 2-Phenyloctane in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-phenyloctane, an aromatic hydrocarbon. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted qualitative solubility based on the principle of "like dissolves like," and provides detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound and similar nonpolar compounds.

Introduction to this compound

This compound (C₁₄H₂₂) is an organic compound consisting of a phenyl group attached to the second carbon of an octane chain. As a nonpolar aromatic hydrocarbon, its solubility is primarily dictated by the weak van der Waals forces it can establish with solvent molecules. Understanding its solubility profile is critical for a variety of applications, including its use as a solvent, in chemical synthesis, and for its potential role in formulation development. Aromatic hydrocarbons are generally miscible with other non-polar or weakly polar organic solvents, a principle that guides the predictions within this document.[1]

Predicted Solubility Profile of this compound

Based on the "like dissolves like" principle, this compound is expected to be readily soluble in nonpolar organic solvents and have limited to no solubility in polar solvents. The large nonpolar alkyl chain and the phenyl group contribute to its hydrophobicity.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneHighly SolubleSimilar nonpolar nature allows for effective van der Waals interactions.
Aromatic Hydrocarbons Toluene, Benzene, XyleneHighly SolubleStrong π-π stacking interactions between the phenyl rings of the solute and solvent, in addition to van der Waals forces.
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleEthers have a slight polarity but the dominant hydrocarbon portion allows for good interaction with nonpolar compounds.
Halogenated Hydrocarbons Dichloromethane, ChloroformSolubleThese solvents are weakly polar and can effectively solvate nonpolar aromatic compounds.[1]
Ketones Acetone, Methyl Ethyl KetoneModerately SolubleKetones are more polar than ethers, which may limit the solubility of the highly nonpolar this compound.
Esters Ethyl AcetateModerately SolubleSimilar to ketones, the polarity of the ester group can reduce miscibility with nonpolar solutes.
Alcohols Methanol, Ethanol, IsopropanolSparingly Soluble to InsolubleThe high polarity and hydrogen bonding capacity of alcohols make them poor solvents for nonpolar hydrocarbons.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)InsolubleThe high polarity of these solvents prevents effective interaction with the nonpolar this compound molecule.
Water H₂OInsolubleAs a highly polar solvent with a strong hydrogen-bonding network, water cannot effectively solvate the nonpolar this compound. Aromatic hydrocarbons are generally immiscible with water.[1]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, the following experimental protocols can be employed. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent.[2]

Shake-Flask Method for Liquid Solutes

This method is adapted for a liquid solute like this compound.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker or vortex mixer

  • Constant temperature water bath or incubator

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (PTFE, 0.22 µm)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of a separate, undissolved phase of this compound should be visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or incubator set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials using an orbital shaker at a constant speed (e.g., 150 rpm) for a sufficient period to reach equilibrium. A typical equilibration time is 24 to 48 hours. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow for phase separation.

    • Carefully withdraw a known volume of the supernatant (the solvent phase saturated with this compound) using a syringe.

    • Immediately filter the collected sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets of this compound.

    • Accurately weigh the filtered sample.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the respective solvent over a range of concentrations.

    • Analyze the filtered sample and the calibration standards using a suitable analytical method, such as GC-FID.

    • Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.

  • Data Presentation:

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start add_solute Add excess this compound to solvent in vial start->add_solute seal_vial Seal vial add_solute->seal_vial agitate Agitate at constant temperature (24-48h) seal_vial->agitate settle Allow phases to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter sample withdraw->filter_sample analyze Analyze by GC-FID filter_sample->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Figure 1. Experimental workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide on the Thermochemical Properties of (1-Methylheptyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the available thermochemical data for (1-Methylheptyl)benzene (also known as 2-Phenyloctane). Due to the specificity of this compound, experimental methodologies are detailed based on established protocols for structurally similar alkylbenzenes. This document aims to be a critical resource for professionals requiring this data for process design, chemical modeling, and structure-property relationship studies.

Compound Identification

(1-Methylheptyl)benzene is an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a 1-methylheptyl group.

IdentifierValue
Chemical Formula C₁₄H₂₂[1][2]
Molecular Weight 190.32 g/mol [1][2][3]
CAS Registry Number 777-22-0[1][2][3]
IUPAC Name (1-Methylheptyl)benzene[1][3]
Synonyms This compound, Octane, 2-phenyl-[1][2][3]
InChI Key GTYIGAUPHJCMLF-UHFFFAOYSA-N[1][2][3]

Thermochemical Data Summary

The following tables summarize the key thermochemical and physical properties of (1-Methylheptyl)benzene. Data is compiled from the NIST Chemistry WebBook and the Cheméo database.[1][3]

Table 1: Enthalpy and Gibbs Free Energy Data
PropertyValueUnitsSource
Enthalpy of Formation (Gas, ΔfH°gas)-99.9 ± 11.0kJ/molCheméo[3]
Enthalpy of Vaporization (ΔvapH°)61.6kJ/molStephenson and Malanowski, 1987[1][4]
Enthalpy of Vaporization (Standard, ΔvapH°)70.0kJ/molReid, 1972[1][4]
Enthalpy of Fusion (Standard, ΔfusH°)25.1 ± 0.8kJ/molCheméo[3]
Standard Gibbs Free Energy of Formation (ΔfG°)170.8 ± 11.2kJ/molCheméo[3]
Table 2: Heat Capacity and Entropy
PropertyValueUnitsTemperature (K)Source
Ideal Gas Heat Capacity (Cp,gas)363.36J/mol·K298.15Cheméo[3]
Ideal Gas Heat Capacity (Cp,gas)572.58J/mol·K500.00Cheméo[3]
Ideal Gas Heat Capacity (Cp,gas)759.72J/mol·K750.00Cheméo[3]
Ideal Gas Heat Capacity (Cp,gas)902.93J/mol·K1000.00Cheméo[3]
Table 3: Phase Transition Properties
PropertyValueUnitsSource
Normal Boiling Point (Tboil)522.65KPlaskunova, Shapovalova, et al., 1986[1][4]
Normal Melting Point (Tfus)234.3KSchiessler, 1947[1][4]

Experimental Protocols

While detailed experimental procedures for the synthesis and analysis of (1-Methylheptyl)benzene are not extensively published, the methodologies can be inferred from standard practices for similar long-chain alkylbenzenes.[5]

Synthesis via Friedel-Crafts Alkylation

The synthesis of (1-Methylheptyl)benzene is typically achieved through the Friedel-Crafts alkylation of benzene. This reaction involves treating benzene with an alkylating agent, such as 2-chlorooctane or 1-octene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Workflow:

  • Reactant Preparation: Benzene is cooled in a reaction vessel equipped with a stirrer and a dropping funnel. A stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is added.

  • Alkylation: The alkylating agent (e.g., 2-chlorooctane) is added dropwise to the benzene-catalyst mixture while maintaining a low temperature to control the reaction rate and minimize side reactions.

  • Quenching: After the addition is complete, the reaction is stirred for a specified period. The mixture is then quenched by slowly pouring it over ice and water to deactivate the catalyst.

  • Extraction & Purification: The organic layer is separated, washed with a dilute acid and then with water, and dried over an anhydrous salt (e.g., MgSO₄). The final product is purified by fractional distillation under reduced pressure.

G cluster_prep 1. Reactant Preparation cluster_reaction 2. Alkylation Reaction cluster_workup 3. Quenching & Workup cluster_purification 4. Purification Benzene Benzene Vessel Reaction Vessel (Cooled) Benzene->Vessel Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Vessel Reaction Friedel-Crafts Alkylation Vessel->Reaction AlkylatingAgent Alkylating Agent (e.g., 2-Chlorooctane) AlkylatingAgent->Reaction Dropwise Addition Quench Quench with Ice/Water Reaction->Quench Separation Separatory Funnel (Extraction) Quench->Separation Drying Dry with MgSO₄ Separation->Drying Distillation Fractional Distillation (Reduced Pressure) Drying->Distillation Product (1-Methylheptyl)benzene Distillation->Product

Caption: Synthesis workflow for (1-Methylheptyl)benzene.
Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation is often derived from the enthalpy of combustion, which is measured experimentally using a bomb calorimeter.

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample (typically around 1 gram) of (1-Methylheptyl)benzene is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb". A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

  • Assembly and Pressurization: A fuse wire is positioned to make contact with the sample and connected to two electrodes. The bomb is sealed and pressurized with excess pure oxygen to approximately 30 atm.

  • Calorimetry: The sealed bomb is submerged in a known volume of water in an insulated outer container (a dewar). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded precisely.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.

  • Data Acquisition: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: The total heat released (q) is calculated from the observed temperature change (ΔT) and the previously determined heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb. From this, the internal energy change of combustion (ΔU_comb) is determined. The enthalpy of combustion (ΔH_comb) is then calculated using the relationship ΔH = ΔU + Δ(pV).

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh Sample (1-Methylheptyl)benzene B Place Sample in Bomb with Fuse Wire A->B C Add 1 mL Water to Bomb B->C D Seal and Pressurize Bomb with O₂ (~30 atm) C->D E Submerge Bomb in Calorimeter Water D->E F Record Initial Temp (T₁) after Equilibration E->F G Ignite Sample via Fuse Wire F->G H Record Final Max Temp (T₂) G->H I Calculate Temp Change (ΔT = T₂ - T₁) H->I J Calculate Heat Released (q) (q = C_cal * ΔT) I->J K Apply Corrections (Fuse Wire, Acid Formation) J->K L Determine ΔU_comb & ΔH_comb K->L

Caption: Experimental workflow for Bomb Calorimetry.

Signaling Pathways and Logical Relationships

As a synthetic hydrocarbon, (1-Methylheptyl)benzene is not known to be involved in biological signaling pathways. Its primary relevance in a drug development context would be as a potential impurity, a starting material for synthesis, or as a non-polar compound in formulation or toxicology studies. Its thermochemical properties are crucial for understanding its stability, energy content, and behavior in various physical and chemical processes. The logical relationship of its core properties is foundational to chemical engineering and process safety, as depicted below.

G cluster_fundamental Fundamental Properties cluster_derived Derived & Application-Critical Properties Compound (1-Methylheptyl)benzene Structure & Composition Enthalpy ΔfH° (Enthalpy of Formation) Compound->Enthalpy Entropy (Entropy) Compound->Entropy HeatCapacity Cp (Heat Capacity) Compound->HeatCapacity Gibbs ΔfG° (Gibbs Free Energy) Enthalpy->Gibbs ΔG = ΔH - TΔS VaporPressure Vapor Pressure Enthalpy->VaporPressure Clausius-Clapeyron Relation SafetyAssessment SafetyAssessment Enthalpy->SafetyAssessment Entropy->Gibbs ΔG = ΔH - TΔS PhaseBehavior Phase Behavior (Tboil, Tfus) Gibbs->PhaseBehavior Phase Equilibria ReactionEquilibrium ReactionEquilibrium Gibbs->ReactionEquilibrium VaporPressure->PhaseBehavior ProcessDesign ProcessDesign PhaseBehavior->ProcessDesign Applications Applications ReactionEquilibrium->Applications Applications in Research & Development ProcessDesign->Applications Applications in Research & Development SafetyAssessment->Applications Applications in Research & Development

Caption: Interrelation of thermochemical properties.

References

An In-depth Technical Guide to Phenyloctane Compounds: Discovery, History, and Core Principles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyloctane compounds, a class of alkylbenzenes, represent a fascinating area of organic chemistry with a history rooted in the foundational principles of aromatic substitution. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and potential biological relevance of these molecules. While their direct role in drug development is still an emerging field, understanding their synthesis and properties is crucial for exploring their potential as scaffolds or intermediates in medicinal chemistry.

Discovery and History

The discovery of phenyloctane compounds is intrinsically linked to the development of the Friedel-Crafts reactions, a cornerstone of organic synthesis. In 1877, Charles Friedel and James Crafts first reported the alkylation of aromatic rings using alkyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride[1][2]. This electrophilic aromatic substitution reaction provided a general method for attaching alkyl chains to a benzene ring, paving the way for the synthesis of a vast array of alkylbenzenes, including phenyloctanes.

The early production of linear alkylbenzenes (LABs), a broader category that includes phenyloctanes, began in the mid-20th century, primarily for the detergent industry[3]. Initially, branched alkylbenzene sulfonates (BAS) were used, but due to their poor biodegradability, the industry shifted to the more environmentally friendly linear alkylbenzene sulfonates (LAS) in the 1960s[4]. This shift spurred further research into the synthesis and properties of various linear alkylbenzenes.

The primary route for synthesizing phenyloctane isomers involves the alkylation of benzene with octene isomers or halo-octanes. This can be achieved using traditional homogeneous catalysts like aluminum chloride (AlCl₃) or hydrofluoric acid (HF), or more modern heterogeneous solid acid catalysts such as zeolites, which offer environmental and process advantages[5].

Physicochemical Properties of Phenyloctane Isomers

The position of the phenyl group on the octane chain significantly influences the physicochemical properties of the resulting isomer. The following table summarizes key data for 1-, 2-, 3-, and 4-phenyloctane.

Property1-Phenyloctane2-Phenyloctane3-Phenyloctane4-Phenyloctane
Molecular Formula C₁₄H₂₂C₁₄H₂₂C₁₄H₂₂C₁₄H₂₂
Molecular Weight ( g/mol ) 190.32190.33190.32190.33
CAS Number 2189-60-8777-22-018335-15-418335-17-6
Boiling Point (°C) 261-263252.6Not availableNot available
Melting Point (°C) -36-38.9Not availableNot available
Density (g/cm³) 0.858 (at 25°C)0.857Not available0.855
Refractive Index 1.484 (at 20°C)1.4837Not availableNot available
Flash Point (°C) 10799.6Not availableNot available
Water Solubility Immiscible301.7 µg/LNot availableNot available

Experimental Protocols

The synthesis of phenyloctane isomers is most commonly achieved through the Friedel-Crafts alkylation of benzene. Below are generalized experimental protocols for this reaction, which can be adapted for specific isomers.

General Protocol for Friedel-Crafts Alkylation of Benzene with an Alkene (e.g., 1-Octene)

This protocol describes the synthesis of a mixture of phenyloctane isomers.

Materials:

  • Benzene (anhydrous)

  • 1-Octene

  • Aluminum chloride (AlCl₃), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride).

  • Catalyst Suspension: To the flask, add anhydrous benzene and cool the flask in an ice bath. While stirring, slowly add anhydrous aluminum chloride in portions.

  • Addition of Alkene: Add 1-octene to the dropping funnel and add it dropwise to the stirred benzene-catalyst mixture. Control the rate of addition to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for a specified time to ensure complete reaction.

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice in a beaker. This will hydrolyze the aluminum chloride and quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic products. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent (diethyl ether and excess benzene) using a rotary evaporator.

  • Purification: The resulting crude product, a mixture of phenyloctane isomers, can be purified by fractional distillation under reduced pressure. The different isomers will have slightly different boiling points, allowing for their separation.

Characterization

The synthesized phenyloctane isomers can be characterized using various spectroscopic techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the isomeric purity and identify the different isomers based on their fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of each isomer by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the aromatic C-H and C=C stretching vibrations.

Biological Activity and Signaling Pathways

While extensive research exists on the biological activities of phenolic compounds in general, specific data on phenyloctane compounds is limited. Phenolic compounds are known to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities[6][8][10]. These effects are often attributed to their ability to scavenge free radicals, modulate the activity of various enzymes, and interact with cellular signaling pathways.

Potential Areas of Biological Relevance (Inferred from Related Compounds):

  • Antimicrobial Activity: Long-chain alkylphenols have demonstrated antimicrobial activity, with their effectiveness often depending on the length of the alkyl chain. The lipophilic nature of the octyl chain in phenyloctane could facilitate its interaction with microbial cell membranes, potentially leading to disruption and cell death.

  • Cytotoxicity: Some studies have investigated the cytotoxic effects of alkylbenzenes on cancer cell lines[7]. The mechanism of action could involve the induction of oxidative stress and subsequent cellular damage.

  • Modulation of Nuclear Receptors: The lipophilic structure of phenyloctane suggests it could potentially interact with nuclear receptors, which are ligand-activated transcription factors involved in regulating various physiological processes.

Signaling Pathways:

Currently, there is a lack of direct evidence in the scientific literature linking phenyloctane compounds to specific signaling pathways. However, based on the activities of other phenolic and lipophilic compounds, potential, yet unproven, interactions could involve:

  • Inflammatory Pathways: Such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are common targets for anti-inflammatory compounds.

  • Cell Survival and Apoptosis Pathways: Including the PI3K/Akt pathway and caspase cascade, which are often modulated by cytotoxic agents.

Further research is required to elucidate the specific biological activities of phenyloctane compounds and to identify the signaling pathways through which they may exert their effects.

Visualizations

Friedel-Crafts Alkylation Workflow

The following diagram illustrates the general workflow for the synthesis and purification of phenyloctane via the Friedel-Crafts alkylation of benzene with 1-octene.

Friedel_Crafts_Alkylation_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Benzene Benzene Reaction Friedel-Crafts Alkylation Benzene->Reaction Octene 1-Octene Octene->Reaction Catalyst AlCl3 Catalyst Catalyst->Reaction Quenching Quenching (Ice/Water) Reaction->Quenching Extraction Extraction (Ether) Quenching->Extraction Washing Washing (NaHCO3, Brine) Extraction->Washing Drying Drying (MgSO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Fractional Distillation Evaporation->Purification Phenyloctane_Isomers Phenyloctane_Isomers Purification->Phenyloctane_Isomers Pure Phenyloctane Isomers Biological_Investigation_Logic cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cells) Enzyme_Inhibition Enzyme Inhibition Assays Cytotoxicity->Enzyme_Inhibition If active Antimicrobial Antimicrobial Assays (e.g., MIC determination) Receptor_Binding Receptor Binding Assays (e.g., Nuclear Receptors) Antimicrobial->Receptor_Binding If active Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) Antioxidant->Signaling_Pathway If active Enzyme_Inhibition->Signaling_Pathway Receptor_Binding->Signaling_Pathway In_Vivo In_Vivo Signaling_Pathway->In_Vivo In Vivo Studies

References

2-Phenyloctane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial availability, synthesis, and potential biological activity of 2-phenyloctane for applications in scientific research and pharmaceutical development.

This technical guide provides a comprehensive overview of this compound, a long-chain alkylbenzene. The document details its commercial availability, summarizes its physicochemical properties, and outlines a common synthetic route. Furthermore, it explores the potential biological activities of this compound based on the known effects of structurally related alkylphenols, with a focus on estrogenic activity and the potential modulation of associated signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound.

Commercial Availability and Suppliers

This compound is a commercially available chemical, often listed under its synonyms such as (1-Methylheptyl)benzene and octan-2-ylbenzene. It has achieved mass production status and can be sourced from various chemical suppliers. While a comprehensive list of all suppliers is beyond the scope of this guide, researchers can find this compound available through chemical marketplace platforms like LookChem and ChemBK. These platforms aggregate information from multiple suppliers, providing details on available quantities and pricing. It is recommended to contact individual suppliers directly to obtain specific product specifications, including purity grades and analytical data.

Physicochemical and Safety Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 777-22-0[1]
Molecular Formula C₁₄H₂₂[1]
Molecular Weight 190.33 g/mol [1]
Boiling Point 252.6 °C at 760 mmHg[1]
Melting Point -38.9 °C[1]
Density 0.857 g/cm³[1]
Refractive Index 1.4837[1]
Flash Point 99.6 °C[1]
Water Solubility 301.7 µg/L (temperature not stated)[1]
LogP 4.76[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a Grignard reaction. This involves the reaction of a Grignard reagent, phenylmagnesium bromide, with 2-bromooctane.

Experimental Protocol: Grignard Synthesis of this compound

This protocol is a general guideline based on standard Grignard reaction procedures and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromobenzene

  • 2-Bromooctane

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted to form a cloudy grey solution of phenylmagnesium bromide.

  • Reaction with 2-Bromooctane:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of 2-bromooctane in anhydrous diethyl ether or THF dropwise from the dropping funnel to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether or THF.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation.

Experimental Workflow Diagram

SynthesisWorkflow cluster_Grignard Grignard Reagent Formation cluster_Coupling Coupling Reaction cluster_Workup Work-up and Purification Mg_turnings Magnesium Turnings Grignard_Formation Formation of Phenylmagnesium Bromide Mg_turnings->Grignard_Formation Bromobenzene Bromobenzene in Anhydrous Ether/THF Bromobenzene->Grignard_Formation Coupling Nucleophilic Attack Grignard_Formation->Coupling 2_Bromooctane 2-Bromooctane in Anhydrous Ether/THF 2_Bromooctane->Coupling Quenching Quench with Sat. aq. NH4Cl Coupling->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry with MgSO4/Na2SO4 Extraction->Drying Crude_Product Crude this compound Drying->Crude_Product Purification Vacuum Distillation Final_Product Pure this compound Purification->Final_Product Crude_Product->Purification

A flowchart illustrating the synthesis of this compound via a Grignard reaction.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the broader class of alkylphenols has been studied for their potential as endocrine-disrupting chemicals. Many alkylphenols are known to exhibit weak estrogenic activity by binding to the estrogen receptor (ER).[2]

Estrogenic Activity

The estrogenic potential of alkylphenols is influenced by the structure of the alkyl chain. Studies have shown that the length and branching of the alkyl group are critical determinants of binding affinity to the estrogen receptor.[2] Given its structure, this compound may possess estrogenic activity. A common in vitro method to assess this is the Yeast Estrogen Screen (YES) assay.

Experimental Protocol: Yeast Estrogen Screen (YES) Assay

This protocol provides a general overview of the YES assay, which can be used to screen for the estrogenic activity of compounds like this compound.

Principle:

The YES assay utilizes a genetically modified strain of yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) gene and an expression plasmid carrying estrogen response elements (EREs) coupled to a reporter gene, typically lacZ, which encodes for the enzyme β-galactosidase. When an estrogenic compound binds to the hER, the receptor-ligand complex binds to the EREs, inducing the expression of β-galactosidase. The activity of this enzyme can be quantified by the conversion of a chromogenic substrate, such as chlorophenol red-β-D-galactopyranoside (CPRG), which results in a color change that can be measured spectrophotometrically.[3][4][5]

Materials:

  • Recombinant yeast strain expressing hER and a lacZ reporter gene

  • Yeast growth medium

  • Assay medium containing CPRG

  • 17β-estradiol (positive control)

  • Ethanol (solvent)

  • Test compound (this compound)

  • 96-well microtiter plates

  • Incubator

  • Microplate reader

Procedure:

  • Yeast Culture Preparation:

    • Inoculate the yeast growth medium with the recombinant yeast strain.

    • Incubate the culture at 30°C with shaking until it reaches the logarithmic growth phase.

  • Assay Setup:

    • Prepare serial dilutions of the test compound (this compound) and the positive control (17β-estradiol) in ethanol.

    • In a 96-well microtiter plate, add a small aliquot of each dilution. Include solvent controls (ethanol only).

    • Prepare an assay mixture by suspending the yeast cells in the assay medium containing CPRG.

    • Add the yeast/assay medium mixture to each well of the microtiter plate.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 30°C for 48-72 hours.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Construct dose-response curves for the test compound and the positive control.

    • Determine the EC₅₀ (half-maximal effective concentration) for this compound and compare it to that of 17β-estradiol to assess its relative estrogenic potency.

Potential Involvement in Signaling Pathways

Estrogen receptor activation can trigger a cascade of downstream signaling events. One of the key pathways implicated in estrogen signaling is the Mitogen-Activated Protein Kinase (MAPK) pathway. Studies on other alkylphenols, such as nonylphenol, have shown that they can modulate the MAPK signaling pathway, including the activation of p38 and ERK (extracellular signal-regulated kinase).[6][7] Activation of these pathways can influence various cellular processes, including proliferation, differentiation, and apoptosis. Therefore, it is plausible that if this compound exhibits estrogenic activity, it may also exert its effects through the modulation of the MAPK signaling pathway. Further research would be required to confirm this hypothesis and to elucidate the specific downstream effects.

SignalingPathway cluster_extracellular cluster_cell Cell cluster_membrane cluster_cytoplasm cluster_nucleus Phenyloctane This compound ER Estrogen Receptor (ER) Phenyloctane->ER Binding MAPK_Cascade MAPK Cascade (e.g., Raf, MEK) ER->MAPK_Cascade Activation ERK ERK MAPK_Cascade->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., Elk-1) ERK->Transcription_Factors Activation Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression Regulation Cellular_Response Cellular Responses (Proliferation, Differentiation, etc.) Gene_Expression->Cellular_Response

A potential signaling pathway for this compound via estrogen receptor activation.

Conclusion

This compound is a readily available chemical with potential applications in research and development. While specific biological data for this compound is not extensive, its structural similarity to other known estrogenic alkylphenols suggests that it may interact with the estrogen receptor and modulate downstream signaling pathways such as the MAPK pathway. The experimental protocols provided in this guide for the synthesis and biological evaluation of this compound offer a starting point for researchers interested in exploring its properties and potential applications. It is imperative that any investigation into the biological effects of this compound be conducted with appropriate safety precautions and validated through rigorous experimental testing. Further research is warranted to fully characterize the biological activity profile of this compound and to determine its potential utility in drug discovery and development.

References

Health and safety data sheet for 2-phenyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Health and Safety Data Sheet: 2-Phenyloctane

An In-depth Technical Guide for Researchers and Laboratory Professionals

This document provides a comprehensive overview of the health and safety data currently available for this compound (CAS No. 777-22-0). It is intended for an audience of researchers, scientists, and drug development professionals who may handle this substance. Due to a lack of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, this guide synthesizes available physicochemical data and extrapolates potential hazards and handling protocols from its structural isomer, 1-phenyloctane, and other related aromatic hydrocarbons. All extrapolated information should be interpreted with caution, and a thorough, site-specific risk assessment should always be conducted prior to use.

Chemical Identification and Physical Properties

This compound, also known as (1-Methylheptyl)benzene, is an aromatic hydrocarbon.[1] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₂₂[1][2]
Molecular Weight 190.32 g/mol [1][2]
CAS Number 777-22-0[1][2]
Appearance Colorless Liquid (inferred)N/A
Density 0.857 - 0.8685 g/cm³[1][2]
Melting Point -38.9 °C[1][2]
Boiling Point 252.6 °C at 760 mmHg[2]
Flash Point 99.6 °C[2]
Water Solubility 301.7 µg/L (temperature not stated)[1][2]
Vapor Pressure 0.0305 mmHg at 25°C[2]
Refractive Index 1.4837[1][2]
LogP (Octanol/Water Partition Coefficient) 4.76050[2]
Hazard Identification and Classification (Inferred)

The following hazard information is primarily derived from data for the structural isomer 1-phenyloctane and other similar chemicals. It should be treated as provisional for this compound.

Hazard ClassClassification and Statements
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[3] (H302, H312, H332)
Skin Corrosion/Irritation Causes skin irritation.[3] (H315)
Eye Damage/Irritation Causes serious eye irritation.[3] (H319)
Respiratory Irritation May cause respiratory irritation.[3] (H335)
Aspiration Hazard May be fatal if swallowed and enters airways (based on similar hydrocarbons).[4] (H304)
Physical Hazards Combustible liquid.[5] May form explosive mixtures with air on intense heating.

GHS Precautionary Statements (Provisional):

CodePrecautionary StatementSource
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
P270 Do not eat, drink or smoke when using this product.[6]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[3][7]
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[3]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7]
Biological Effects and Toxicological Profile

To date, no specific studies detailing the biological signaling pathways affected by this compound have been identified. The toxicological properties have not been fully investigated.[3][8] Chronic exposure to related aromatic compounds, such as benzene, is known to have significant health effects, including damage to organs and carcinogenicity.[6][9] However, it is crucial to note that this compound is not classified as a carcinogen by IARC or NTP.[7]

Experimental Protocols and Workflows

Protocol 1: General Risk Assessment for Handling this compound

This protocol outlines a systematic approach to risk assessment before using this compound in a laboratory setting.

Methodology:

  • Information Gathering:

    • Attempt to locate a specific Safety Data Sheet (SDS) from the chemical supplier.

    • If unavailable, gather data from reliable sources on structurally similar chemicals (e.g., 1-phenyloctane).[3][8][10]

    • Review the physical and chemical properties, focusing on volatility, flash point, and solubility.[2]

  • Hazard Identification:

    • Identify potential health hazards (irritation, acute toxicity, aspiration risk) and physical hazards (combustibility).[3][5]

  • Exposure Assessment:

    • Determine the quantity of substance to be used and the duration/frequency of the task.

    • Evaluate the potential routes of exposure: inhalation, skin contact, eye contact, and ingestion.

  • Control Measures Planning:

    • Engineering Controls: Confirm the availability and functionality of a certified chemical fume hood.[11]

    • Personal Protective Equipment (PPE): Select appropriate PPE based on the identified risks. This must include safety goggles (or a face shield), nitrile gloves, and a lab coat.[7][8]

    • Administrative Controls: Develop a Standard Operating Procedure (SOP) for the specific task. Ensure all personnel are trained on the SOP and the associated hazards.[11]

  • Emergency Preparedness:

    • Locate and verify the functionality of the nearest safety shower and eyewash station.

    • Ensure a chemical spill kit appropriate for flammable liquids is readily available.[11]

  • Documentation:

    • Document the risk assessment, including the identified hazards, control measures, and emergency procedures. This documentation should be readily accessible to all laboratory personnel.[11]

G cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_action Phase 3: Action & Response cluster_final Phase 4: Execution info Gather Chemical Data (SDS, Literature) haz_id Identify Health & Physical Hazards info->haz_id informs exposure Assess Exposure Routes & Duration haz_id->exposure guides controls Plan Control Measures (Engineering, PPE) exposure->controls determines sop Develop & Document Standard Operating Procedure controls->sop incorporates into emergency Verify Emergency Equipment (Spill Kit, Eyewash) sop->emergency requires proceed Proceed with Experiment emergency->proceed enables safe G start Start: Obtain This compound fume_hood Work in Chemical Fume Hood start->fume_hood ppe Wear Required PPE (Goggles, Gloves, Coat) fume_hood->ppe handling Perform Experiment (Use non-sparking tools) ppe->handling storage Return to Secure Storage (Cool, Ventilated) handling->storage disposal Dispose of Waste (Hazardous Waste Stream) handling->disposal generates waste spill Spill Occurs handling->spill end End storage->end disposal->end cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->disposal

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Phenyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyloctane is an aromatic hydrocarbon that may be of interest in various fields, including environmental analysis, chemical synthesis, and as a potential biomarker or impurity in pharmaceutical products. Accurate and reliable quantification of this compound is crucial for these applications. This document provides detailed application notes and protocols for the quantification of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and robust analytical technique for volatile and semi-volatile organic compounds.

The methodologies outlined are based on established analytical procedures for structurally similar compounds, such as long-chain alkylbenzenes (LABs), and provide a strong foundation for the development and validation of a specific method for this compound.

Analytical Methods Overview

Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and ability to provide structural confirmation. The gas chromatograph separates this compound from other components in a sample matrix based on its volatility and interaction with the stationary phase of the analytical column. The mass spectrometer then detects and quantifies the eluted this compound based on its characteristic mass-to-charge ratio (m/z) of its fragment ions.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. The goal is to extract this compound from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for GC-MS analysis.

a) Liquid Samples (e.g., Water, Biological Fluids)

  • Liquid-Liquid Extraction (LLE):

    • To 100 mL of the liquid sample, add a suitable internal standard (e.g., deuterated alkylbenzene).

    • Adjust the pH of the sample if necessary. For neutral compounds like this compound, pH adjustment is often not critical.

    • Add 30 mL of a non-polar organic solvent such as hexane or dichloromethane.

    • Shake the mixture vigorously in a separatory funnel for 2-3 minutes.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction twice more with fresh solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the liquid sample (up to 500 mL) onto the SPE cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of a water/methanol mixture to remove polar interferences.

    • Dry the cartridge under vacuum or with a stream of nitrogen.

    • Elute the this compound with 5-10 mL of a non-polar solvent like hexane or ethyl acetate.

    • Concentrate the eluate to a final volume of 1 mL.

b) Solid and Semi-Solid Samples (e.g., Soil, Sediment, Tissue)

  • Soxhlet Extraction:

    • Homogenize the sample and mix with a drying agent like anhydrous sodium sulfate.

    • Place approximately 10-20 g of the dried sample into a cellulose thimble.

    • Add a suitable internal standard to the sample.

    • Extract the sample with a non-polar solvent (e.g., hexane or a hexane/acetone mixture) for 6-8 hours in a Soxhlet apparatus.

    • Concentrate the resulting extract to 1 mL.

    • The extract may require further cleanup using column chromatography with silica gel or alumina to remove polar interferences.

GC-MS Instrumentation and Conditions

The following instrumental parameters are a recommended starting point and can be optimized for specific applications and available instrumentation.

Table 1: GC-MS Instrumental Parameters

ParameterRecommended Condition
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0-1.5 mL/min
Inlet Temperature280 °C
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)
Injection Volume1 µL
Oven Temperature ProgramInitial temperature: 60 °C, hold for 2 min; Ramp to 300 °C at 10 °C/min; Hold at 300 °C for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) and/or Full Scan
Characteristic Ions (m/z)91 (Quantifier) , 92, 105 (Qualifiers)
Dwell Time (SIM mode)100 ms

Note on Retention Time: The retention time of this compound will depend on the specific GC conditions. Based on its Kovats retention index on a standard non-polar column (approximately 1382-1400), it is expected to elute after benzene and toluene but before larger polycyclic aromatic hydrocarbons. It is essential to determine the specific retention time by injecting a pure standard of this compound under the established analytical conditions.

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane) at concentrations spanning the expected range of the samples. A typical range might be from 1 ng/mL to 1000 ng/mL.

  • Internal Standard: Add a fixed concentration of an internal standard (e.g., deuterated phenanthrene or another alkylbenzene not present in the samples) to all calibration standards and samples.

  • Calibration Curve: Inject the calibration standards into the GC-MS system. Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantification: Analyze the prepared samples using the same GC-MS method. The concentration of this compound in the samples is determined by calculating its peak area ratio to the internal standard and interpolating this value on the calibration curve.

Data Presentation

The following table summarizes the expected quantitative performance of a GC-MS method for the analysis of this compound, based on typical values for similar long-chain alkylbenzenes. These values should be experimentally determined during method validation.

Table 2: Typical Quantitative Performance Data for Alkylbenzene Analysis by GC-MS

Performance ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Accuracy (% Recovery)80 - 120%
Precision (% RSD)< 15%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Liquid or Solid Matrix) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Extraction (LLE, SPE, or Soxhlet) Add_IS->Extraction Concentration Concentration and Solvent Exchange Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Identification Peak Identification (Retention Time & Mass Spectrum) GCMS->Identification Quantification Quantification (Internal Standard Method) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantification of this compound.

Signaling_Pathway Analyte This compound in Sample Separation GC Separation Analyte->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MolecularIon Molecular Ion (M+) m/z 190 Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation FragmentIons Characteristic Fragment Ions (e.g., m/z 91, 105) Fragmentation->FragmentIons Detection Mass Analyzer and Detector FragmentIons->Detection Signal Signal Acquisition Detection->Signal

Caption: Logical pathway of this compound analysis by GC-MS.

Conclusion

The protocols and information provided in this application note serve as a comprehensive guide for the quantitative analysis of this compound by GC-MS. While the methods are based on robust and well-established procedures for analogous compounds, it is imperative that a full method validation is performed in the user's laboratory to determine the specific performance characteristics such as LOD, LOQ, linearity, accuracy, and precision for the intended sample matrix. This will ensure the generation of high-quality, reliable, and defensible analytical data.

Application Note: Quantitative Analysis of 2-Phenyloctane using Gas Chromatography-Mass Spectrometry (GC/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of 2-phenyloctane using Gas Chromatography-Mass Spectrometry (GC/MS). The protocol provides a comprehensive guide encompassing sample preparation, instrument parameters, and data analysis. The described methodology is suitable for the accurate quantification of this compound in various organic matrices, making it applicable for quality control, purity assessment, and research in drug development and chemical synthesis.

Introduction

This compound is an aromatic hydrocarbon with applications in various fields, including its use as a specialty solvent and an intermediate in chemical synthesis. Accurate and precise quantification of this compound is crucial for ensuring product quality and for studying reaction kinetics. Gas Chromatography-Mass Spectrometry (GC/MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive identification based on mass spectra.[1][2][3] This document provides a detailed protocol for the GC/MS analysis of this compound.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for accurate GC/MS analysis.[4][5] The following protocol is recommended for preparing this compound samples:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile organic solvent such as hexane or dichloromethane.[4]

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound and dissolve it in a known volume of the chosen solvent to achieve a theoretical concentration within the calibration range.

    • Ensure the final sample concentration is approximately 10 µg/mL for optimal results with a 1 µL injection.[4]

    • If the sample is in a complex matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.[6]

    • Filter the final solution using a 0.45 µm syringe filter to remove any particulate matter before transferring it to a 2 mL autosampler vial.[4]

GC/MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted for different instrument models.

Table 1: Gas Chromatography (GC) Parameters

ParameterValue
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[7]
Carrier Gas Helium, 99.999% purity[8]
Flow Rate 1.2 mL/min (constant flow)
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)[4]
Oven Program Initial temperature: 80 °C, hold for 2 min
Ramp: 15 °C/min to 280 °C
Final hold: 280 °C for 5 min

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electron Ionization (EI)[9]
Ionization Energy 70 eV[8][9]
Mass Scan Range 40-450 m/z
Source Temperature 230 °C
Transfer Line Temp 280 °C[10]
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative Analysis

For quantitative analysis, a calibration curve should be generated by plotting the peak area of this compound against the concentration of the prepared standards. The concentration of this compound in unknown samples can then be determined from this curve. The analysis should demonstrate good linearity, typically with a correlation coefficient (R²) greater than 0.99.

Table 3: Hypothetical Quantitative Data for this compound Analysis

ParameterValue
Retention Time ~12.5 min
Quantification Ion (m/z) 91
Qualifier Ions (m/z) 190 (M+), 105
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 5%
Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by a molecular ion peak (M+) and several key fragment ions. The fragmentation pattern is a result of the cleavage of bonds within the molecule upon electron impact.[11][12] For this compound (C₁₄H₂₂), the expected molecular weight is 190.3.

  • Molecular Ion (M+) : A peak at m/z 190 corresponding to the intact molecule.

  • Base Peak : The most intense peak is expected at m/z 91, which corresponds to the formation of the stable tropylium ion (C₇H₇⁺) resulting from benzylic cleavage.[13]

  • Other Fragments : Other significant fragments may appear due to the loss of alkyl chains from the molecular ion.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution to working concentration (~10 µg/mL) Sample->Dilution Standard This compound Standard Standard->Dilution Solvent Solvent (e.g., Hexane) Solvent->Dilution Filter Filtering (0.45 µm) Dilution->Filter Vial Transfer to Autosampler Vial Filter->Vial Injection Autosampler Injection (1 µL) Vial->Injection GC_Separation GC Separation (HP-5MS Column) Injection->GC_Separation MS_Detection MS Detection (EI, Scan/SIM) GC_Separation->MS_Detection Chromatogram Total Ion Chromatogram (TIC) MS_Detection->Chromatogram Mass_Spectrum Mass Spectrum Identification Chromatogram->Mass_Spectrum Quantification Quantification using Calibration Curve Chromatogram->Quantification Report Final Report Mass_Spectrum->Report Quantification->Report

Caption: Workflow for the GC/MS analysis of this compound.

Conclusion

The GC/MS method detailed in this application note provides a reliable and accurate means for the quantitative analysis of this compound. The protocol is straightforward and can be readily implemented in a laboratory setting equipped with standard GC/MS instrumentation. This method is suitable for a range of applications in research, development, and quality control where precise measurement of this compound is required.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Separation of Phenyloctane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of phenyloctane positional and chiral isomers using High-Performance Liquid Chromatography (HPLC). The methodologies described are intended to serve as a comprehensive guide for developing robust and reproducible separation methods crucial for research, quality control, and drug development.

Introduction

Phenyloctane isomers, including positional isomers (e.g., 2-phenyloctane, 3-phenyloctane, and 4-phenyloctane) and their respective enantiomers, are of significant interest in various chemical and pharmaceutical fields. Due to their structural similarities, their separation presents a considerable analytical challenge. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the resolution of these isomers, offering high efficiency and selectivity.

This document outlines two primary HPLC approaches for the separation of phenyloctane isomers:

  • Chiral HPLC for Enantiomeric Separation: Focuses on the separation of the (R)- and (S)-enantiomers of a specific phenyloctane positional isomer.

  • Reversed-Phase HPLC for Positional Isomer Separation: Details the separation of this compound, 3-phenyloctane, and 4-phenyloctane.

Chiral HPLC for Enantiomeric Separation of this compound

The separation of enantiomers requires a chiral environment, which is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and have shown excellent enantioselectivity for a broad range of chiral compounds, including those with aromatic groups.[1] Normal-phase chromatography is often the preferred mode for such separations.

2.1. Experimental Protocol

2.1.1. Sample Preparation

  • Accurately weigh and dissolve the racemic this compound standard in the mobile phase to a final concentration of 1 mg/mL.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

2.1.2. HPLC Conditions

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H), 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: n-Hexane / Isopropanol (99:1, v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

2.2. Quantitative Data

The following table summarizes the expected chromatographic parameters for the enantiomeric separation of this compound. Please note that this data is representative and based on the separation of structurally analogous compounds. Actual retention times and resolution may vary depending on the specific instrument and experimental conditions.

AnalyteRetention Time (min)Resolution (Rs)
(R)-2-Phenyloctane8.5\multirow{2}{*}{> 1.5}
(S)-2-Phenyloctane9.8

2.3. Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Racemic This compound (1 mg/mL) prep2 Vortex to Mix prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc1 Inject Sample (10 µL) prep3->hplc1 hplc2 Chiral Separation (Chiralpak® AD-H) hplc1->hplc2 hplc3 UV Detection (254 nm) hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Resolution (Rs) data1->data2

Workflow for Chiral HPLC Separation of this compound Enantiomers.

Reversed-Phase HPLC for Positional Isomer Separation

The separation of positional isomers, which have very similar physicochemical properties, often requires stationary phases that offer alternative selectivity to standard C18 columns. Phenyl-based stationary phases can provide enhanced separation for aromatic positional isomers through π-π interactions.[2]

3.1. Experimental Protocol

3.1.1. Sample Preparation

  • Prepare a stock solution of each phenyloctane isomer (2-, 3-, and 4-phenyloctane) at a concentration of 1 mg/mL in methanol.

  • Create a mixed standard solution by combining equal volumes of each stock solution.

  • Dilute the mixed standard with the mobile phase to a final concentration of 100 µg/mL for each isomer.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

3.1.2. HPLC Conditions

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase: Acetonitrile / Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm.

3.2. Quantitative Data

The following table presents representative chromatographic data for the separation of phenyloctane positional isomers. This data is illustrative and based on general principles of reversed-phase chromatography for aromatic isomers. Actual results may vary.

AnalyteRetention Time (min)
4-Phenyloctane12.1
3-Phenyloctane12.8
This compound13.5

3.3. Logical Relationship of Separation

G cluster_analytes Phenyloctane Isomers cluster_column Stationary Phase cluster_elution Elution Order A 4-Phenyloctane Col Phenyl-Hexyl A->Col Less Retained E1 Early Elution B 3-Phenyloctane B->Col Moderately Retained E2 Intermediate Elution C This compound C->Col More Retained E3 Late Elution Col->E1 Elutes First Col->E2 Elutes Second Col->E3 Elutes Third

Logical Relationship of Phenyloctane Positional Isomer Elution.

Method Development and Optimization

For both chiral and reversed-phase separations, further optimization may be necessary to achieve baseline resolution and optimal peak shapes. Key parameters to consider for optimization include:

  • Mobile Phase Composition: Varying the ratio of the organic modifier to the aqueous phase (in reversed-phase) or the polar modifier to the non-polar solvent (in normal-phase) can significantly impact selectivity and retention.

  • Choice of Organic Modifier: In reversed-phase, switching between acetonitrile and methanol can alter selectivity. In normal-phase, different alcohols (e.g., ethanol, isopropanol) can be tested.

  • Additives: For ionizable compounds, adjusting the pH of the mobile phase with additives like formic acid or triethylamine can improve peak shape and resolution.

  • Column Temperature: Adjusting the column temperature can influence selectivity and viscosity of the mobile phase.

  • Flow Rate: Optimizing the flow rate can improve efficiency, but may also increase backpressure.

By systematically adjusting these parameters, a robust and reliable HPLC method for the separation of phenyloctane isomers can be developed and validated for its intended application.

References

Application Notes and Protocols for 2-Phenyloctane as a High-Boiling Point Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-phenyloctane as a high-boiling point, non-polar, aromatic solvent for various applications in organic synthesis and drug development. Its properties make it a suitable, yet underexplored, alternative to more conventional high-boiling point solvents, particularly in reactions requiring elevated temperatures and a non-polar environment.

Introduction

This compound is a hydrocarbon solvent characterized by a high boiling point and low water solubility. These characteristics are advantageous for chemical reactions that need to be conducted at temperatures exceeding the boiling points of common solvents like toluene or xylene. In drug development, its ability to dissolve non-polar compounds can be beneficial for certain screening and formulation studies. This document outlines the physical and chemical properties of this compound, provides a comparative analysis with other high-boiling point solvents, and details generalized experimental protocols for its use.

Physicochemical Properties of this compound

A thorough understanding of the physical properties of this compound is essential for its effective implementation as a solvent. The following table summarizes its key characteristics.

PropertyValueReference
Molecular Formula C₁₄H₂₂[1]
Molecular Weight 190.33 g/mol [1]
Boiling Point 252.6 °C at 760 mmHg[1]
Melting Point -38.9 °C[1]
Density 0.857 g/cm³[1]
Flash Point 99.6 °C[1]
Water Solubility 301.7 µg/L (temperature not stated)[1]
LogP 4.76[1]
CAS Number 777-22-0[1]

Comparative Analysis with Other High-Boiling Point Solvents

The selection of a solvent is a critical parameter in the design of a chemical synthesis. The following table provides a comparison of this compound with other common high-boiling point solvents.

SolventBoiling Point (°C)Melting Point (°C)Density (g/cm³)Polarity
This compound 252.6-38.90.857Non-polar, Aromatic
Diphenyl ether ~257261.07Non-polar, Aromatic
N-Methyl-2-pyrrolidone (NMP) 202-201.028Polar aprotic
Dimethylformamide (DMF) 153-610.944Polar aprotic
Dimethyl sulfoxide (DMSO) 189191.100Polar aprotic
1-Octadecene 31517.50.789Non-polar, Aliphatic

Potential Applications

Due to its high boiling point and non-polar nature, this compound is a suitable solvent for a range of organic transformations that require elevated temperatures, including:

  • Cross-Coupling Reactions: In reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, high temperatures are often necessary to achieve reasonable reaction rates, especially with less reactive substrates.[2][3][4] The inertness of a hydrocarbon solvent like this compound can be advantageous.

  • Decarbonylative Coupling Reactions: These reactions often require temperatures well above the boiling point of common solvents to drive the expulsion of carbon monoxide.[2]

  • Synthesis of Nanomaterials: High-boiling point hydrocarbon solvents are frequently used in the synthesis of nanoparticles, where temperature control is crucial for particle size and morphology.

  • Dissolution of Non-Polar Compounds: In the context of drug discovery, highly lipophilic compounds can be challenging to dissolve for biological assays.[5] While DMSO is commonly used, for certain applications requiring a non-polar environment, this compound could serve as a suitable alternative.

Experimental Protocols

The following are generalized protocols for the use of this compound as a high-boiling point solvent. Researchers should optimize these protocols for their specific substrates and reaction conditions.

General Protocol for a High-Temperature Cross-Coupling Reaction (e.g., Suzuki-Miyaura Coupling)

This protocol describes a generalized procedure for a palladium-catalyzed Suzuki-Miyaura coupling reaction using this compound as the solvent.

Materials:

  • Aryl halide (1.0 mmol)

  • Aryl boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • This compound (5 mL)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

  • Stirring plate with heating mantle

  • Condenser (if not in a sealed vial)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide, aryl boronic acid, palladium catalyst, and base.

  • Add this compound as the solvent.

  • If using a Schlenk flask, attach a condenser.

  • Heat the reaction mixture to the desired temperature (e.g., 150-220 °C) with vigorous stirring. The high boiling point of this compound allows for a wide range of reaction temperatures to be explored.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up:

    • Dilute the reaction mixture with a lower-boiling organic solvent (e.g., ethyl acetate or dichloromethane) to reduce viscosity.

    • Wash the organic phase with water and brine to remove the base and other inorganic salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Concentrate the solvent under reduced pressure using a rotary evaporator. Due to the high boiling point of this compound, a high-vacuum pump and elevated temperature may be required for its removal. Alternatively, purification can be performed directly by column chromatography if the product is significantly less polar than the solvent.

Protocol for Dissolving a Non-Polar Compound for In Vitro Screening

This protocol provides a general method for preparing a stock solution of a hydrophobic compound in this compound for subsequent use in biological assays where a non-polar solvent is permissible.

Materials:

  • Hydrophobic compound

  • This compound

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the desired amount of the hydrophobic compound into a clean, dry vial.

  • Add the required volume of this compound to achieve the target concentration.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.

  • Visually inspect the solution to ensure complete dissolution.

  • This stock solution can then be used for further dilutions into appropriate assay media, taking into account the low miscibility of this compound with aqueous solutions.

Visualizations

The following diagrams illustrate key conceptual workflows related to the use of this compound as a high-boiling point solvent.

G Solvent Selection Logic for High-Temperature Synthesis A Define Reaction Requirements B High Temperature Needed (>150°C)? A->B C Polar or Non-polar Environment? B->C Yes H Select Low-Boiling Solvent (e.g., Toluene, THF) B->H No D Select High-Boiling Polar Solvent (e.g., DMF, DMSO) C->D Polar E Select High-Boiling Non-polar Solvent C->E Non-polar F Consider this compound E->F G Consider Other Options (e.g., Diphenyl ether) E->G G Workflow for High-Temperature Organic Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants, Catalyst, and Base B Add this compound (Solvent) A->B C Inert Atmosphere (Ar/N2) B->C D Heat to Desired Temperature (e.g., 150-220°C) C->D E Monitor Progress (TLC, GC-MS) D->E F Cool to Room Temperature E->F G Dilute with Low-Boiling Solvent F->G H Aqueous Wash (Water, Brine) G->H I Dry Organic Layer H->I J Remove Solvents (Rotovap) I->J K Purify Product (Chromatography) J->K

References

Application Notes and Protocols: 2-Phenyloctane as a Precursor for Linear Alkylbenzene Sulfonate (LAS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linear alkylbenzene sulfonates (LAS) are a class of anionic surfactants widely utilized in the detergent and cleaning industries due to their excellent cleaning performance and biodegradability. The properties of LAS are significantly influenced by the structure of their hydrophobic alkylbenzene portion, including the length of the alkyl chain and the position of the phenyl group. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of LAS derived from a specific precursor: 2-phenyloctane. The focus on this compound allows for the investigation of the specific properties imparted by this particular isomer, which can be crucial for optimizing surfactant performance in various formulations, including potential applications in drug delivery systems where surfactant properties must be precisely controlled.

Synthesis of this compound and its Sulfonate

The synthesis of LAS from this compound is a two-step process: the Friedel-Crafts alkylation of benzene with an appropriate octene precursor to yield this compound, followed by the sulfonation of the aromatic ring.

Part 1: Synthesis of this compound via Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of benzene with 1-octene is a common method for producing phenyloctane isomers. While this reaction can lead to a mixture of isomers (2-, 3-, and 4-phenyloctane), the use of shape-selective catalysts, such as certain zeolites, can enhance the selectivity towards the desired this compound isomer.[1][2][3] this compound has been identified as a primary product in the alkylation of benzene with 1-octene.[4]

Experimental Protocol: Synthesis of this compound

Materials:

  • Benzene (anhydrous, analytical grade)

  • 1-Octene (98% purity)

  • Shape-selective zeolite catalyst (e.g., H-ZSM-5 or other suitable medium-pore zeolite)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle)

  • Nitrogen gas (high purity)

Procedure:

  • Catalyst Activation: Activate the zeolite catalyst by heating it under a stream of nitrogen at a temperature specified for the particular zeolite (typically 200-400 °C) for 2-4 hours to remove any adsorbed water.

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Reactant Charging: Under a nitrogen atmosphere, charge the flask with anhydrous benzene and the activated zeolite catalyst. The molar ratio of benzene to 1-octene should be in excess, typically ranging from 5:1 to 10:1, to minimize polyalkylation.

  • Reaction Initiation: Heat the mixture to the desired reaction temperature (typically 80-120 °C) with vigorous stirring.

  • Addition of 1-Octene: Slowly add 1-octene to the reaction mixture through the dropping funnel over a period of 1-2 hours to control the reaction exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of 1-octene and the isomeric distribution of phenyloctane.

  • Reaction Completion and Work-up: Once the desired conversion is achieved (typically after 4-8 hours), cool the reaction mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture to remove the zeolite catalyst.

  • Product Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess benzene and diethyl ether by rotary evaporation.

  • Purification: The crude product, a mixture of phenyloctane isomers, can be purified by fractional distillation under reduced pressure to isolate the this compound isomer.

Expected Yield and Purity: The yield of this compound can vary depending on the catalyst and reaction conditions. With shape-selective zeolites, it is possible to achieve higher selectivity for the 2-phenyl isomer compared to traditional Friedel-Crafts catalysts like AlCl₃. Purity can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS).

Diagram: Synthesis of this compound

G Benzene Benzene Alkylation Friedel-Crafts Alkylation Benzene->Alkylation Octene 1-Octene Octene->Alkylation Catalyst Shape-Selective Zeolite Catalyst Catalyst->Alkylation Phenyloctane This compound (and other isomers) Alkylation->Phenyloctane Purification Purification (Fractional Distillation) Phenyloctane->Purification Pure_Phenyloctane Pure this compound Purification->Pure_Phenyloctane

Caption: Workflow for the synthesis of this compound.

Part 2: Sulfonation of this compound

The sulfonation of this compound introduces a sulfonic acid group onto the phenyl ring, converting the hydrophobic molecule into an amphiphilic surfactant. Common sulfonating agents include sulfur trioxide (SO₃) and oleum (fuming sulfuric acid).[5]

Experimental Protocol: Sulfonation of this compound

Materials:

  • This compound (purified)

  • Sulfur trioxide-air mixture (or oleum)

  • Sodium hydroxide solution (for neutralization)

  • Ice bath

  • Standard laboratory glassware for sulfonation reactions (e.g., a falling film reactor or a stirred-tank reactor with cooling capabilities)

Procedure:

  • Reaction Setup: Set up a reactor equipped with a stirrer, a cooling system (ice bath or cryostat), and a means for controlled addition of the sulfonating agent. For laboratory scale, a jacketed glass reactor is suitable.

  • Reactant Charging: Charge the reactor with the purified this compound.

  • Cooling: Cool the this compound to 0-5 °C with efficient stirring.

  • Sulfonation: Slowly introduce the sulfur trioxide-air mixture or oleum into the reactor. The molar ratio of SO₃ to this compound should be slightly in excess (e.g., 1.05:1). Maintain the reaction temperature below 10 °C to minimize side reactions and discoloration.

  • Aging: After the addition of the sulfonating agent is complete, allow the reaction mixture to "age" for a short period (e.g., 15-30 minutes) at the same temperature to ensure complete reaction.

  • Neutralization: Carefully and slowly add the resulting 2-phenyloctylbenzene sulfonic acid to a cooled sodium hydroxide solution with vigorous stirring to neutralize the acid and form the sodium salt (LAS). This is an exothermic reaction, and the temperature should be controlled.

  • Product Isolation: The final product is an aqueous solution or slurry of sodium 2-phenyloctylbenzene sulfonate. Further purification steps, such as extraction with a non-polar solvent to remove any unreacted organic material, may be necessary depending on the desired purity.

Diagram: Sulfonation and Neutralization Process

G Phenyloctane This compound Sulfonation Sulfonation Phenyloctane->Sulfonation SO3 Sulfur Trioxide (SO₃) SO3->Sulfonation SulfonicAcid 2-Phenyloctylbenzene Sulfonic Acid Sulfonation->SulfonicAcid Neutralization Neutralization SulfonicAcid->Neutralization NaOH Sodium Hydroxide (NaOH) NaOH->Neutralization LAS Sodium 2-Phenyloctylbenzene Sulfonate (LAS) Neutralization->LAS

Caption: Chemical transformation from this compound to LAS.

Quantitative Data and Performance Characteristics

The performance of a surfactant is defined by several key parameters. While specific data for LAS derived purely from this compound is limited in the public domain, the following table provides a summary of typical properties for linear alkylbenzene sulfonates. The properties of this compound derived LAS are expected to fall within these general ranges, with the specific position of the phenyl group influencing properties like solubility and critical micelle concentration.[4]

PropertyTypical Value for C10-C14 LASSignificance
Critical Micelle Concentration (CMC) 0.5 - 1.5 mMThe concentration at which surfactant molecules begin to form micelles. A lower CMC indicates higher efficiency.
Surface Tension at CMC (γCMC) 25 - 40 mN/mThe minimum surface tension achieved by the surfactant solution, indicating its ability to wet surfaces.
Foaming Ability Varies (Good to Excellent)The volume of foam produced under specific conditions.
Foam Stability Varies (Moderate to High)The persistence of the foam over time.
Emulsification Power GoodThe ability to stabilize oil-in-water or water-in-oil emulsions.
Biodegradability > 90% (aerobic)The extent to which the surfactant is broken down by microorganisms in the environment.[6][7][8][9][10]

Note: The exact values for this compound derived LAS would require experimental determination.

Characterization and Analysis

Protocol: Characterization of this compound and its LAS Derivative

1. Gas Chromatography-Mass Spectrometry (GC-MS) of this compound:

  • Objective: To determine the purity and isomeric distribution of the synthesized this compound.

  • Method:

    • Prepare a dilute solution of the phenyloctane product in a suitable solvent (e.g., hexane).

    • Inject the sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

    • Use a temperature program that allows for the separation of benzene, 1-octene, and the different phenyloctane isomers.

    • Identify the peaks based on their mass spectra and retention times, comparing them to known standards if available.

    • Quantify the relative amounts of each isomer by integrating the peak areas.

2. High-Performance Liquid Chromatography (HPLC) of LAS:

  • Objective: To determine the purity of the synthesized LAS and to quantify its concentration.

  • Method:

    • Prepare a standard solution of the LAS in a suitable mobile phase (e.g., a mixture of acetonitrile and water with an ion-pairing agent).

    • Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a UV detector.

    • Develop a gradient elution method to separate the LAS from any unreacted starting material or by-products.

    • Quantify the LAS concentration by comparing the peak area to a calibration curve generated from standards of known concentration.

3. Tensiometry:

  • Objective: To determine the Critical Micelle Concentration (CMC) and the surface tension at the CMC (γCMC).

  • Method:

    • Prepare a series of aqueous solutions of the synthesized LAS with varying concentrations.

    • Measure the surface tension of each solution using a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer).

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is the concentration at which the surface tension plateaus, and the γCMC is the value of the surface tension at this plateau.[4]

Logical Workflow for Surfactant Evaluation

The following diagram illustrates the logical workflow for the synthesis, characterization, and performance evaluation of this compound derived LAS.

Diagram: Surfactant Evaluation Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation Alkylation Friedel-Crafts Alkylation (Benzene + 1-Octene) Purification Purification of This compound Alkylation->Purification Sulfonation Sulfonation of This compound Purification->Sulfonation Neutralization Neutralization to LAS Sulfonation->Neutralization GCMS GC-MS Analysis (Purity of this compound) HPLC HPLC Analysis (Purity of LAS) Neutralization->HPLC Tensiometry Tensiometry (CMC, Surface Tension) Neutralization->Tensiometry FoamTest Foam Analysis (Ability & Stability) Neutralization->FoamTest Emulsification Emulsification Test Neutralization->Emulsification Biodegradation Biodegradation Assay Neutralization->Biodegradation

Caption: Overall workflow from synthesis to performance evaluation.

Conclusion

The synthesis of linear alkylbenzene sulfonate from this compound offers a route to a specific LAS isomer with potentially unique and advantageous properties. The use of shape-selective catalysts in the initial Friedel-Crafts alkylation step is crucial for maximizing the yield of the desired 2-phenyl isomer. Subsequent sulfonation and neutralization reactions are standard procedures for producing the final anionic surfactant. Detailed characterization and performance evaluation are essential to understand the structure-property relationships and to determine the suitability of this compound-derived LAS for specific applications, from industrial cleaning to specialized formulations in the pharmaceutical and life sciences sectors. Further research to obtain specific quantitative performance data for this particular LAS isomer is warranted.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel 2-Phenyloctane Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenyloctane scaffold presents a unique combination of a rigid phenyl ring and a flexible, lipophilic octyl chain, making it an intriguing starting point for the design of novel therapeutic agents. This document outlines a comprehensive strategy for the synthesis of a library of this compound derivatives and their subsequent evaluation as potential drug candidates. The protocols provided herein detail synthetic methodologies for functionalizing the phenyl ring, as well as a cascade of in vitro assays to assess their cytotoxic and potential anti-cancer activities. While direct derivatization of this compound for drug discovery is not extensively documented, the principles and protocols are based on established methods for the functionalization of similar alkylphenol and lipophilic structures.

Introduction

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The inherent lipophilicity of the this compound core suggests potential for interaction with biological membranes and hydrophobic pockets of target proteins. By introducing various functional groups onto the phenyl ring, it is possible to modulate the molecule's physicochemical properties, such as solubility, electronic distribution, and hydrogen bonding capacity, thereby influencing its pharmacokinetic profile and biological activity. This application note provides a roadmap for the systematic synthesis and evaluation of this compound derivatives, with a focus on identifying lead compounds for further development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a variety of established organic chemistry reactions. A general and versatile approach involves the functionalization of a pre-synthesized this compound core or the use of functionalized starting materials in a convergent synthesis.

General Synthetic Scheme:

A plausible synthetic route to generate a library of this compound derivatives involves the Friedel-Crafts acylation of a substituted benzene with octanoyl chloride, followed by a Clemmensen or Wolff-Kishner reduction to yield the corresponding this compound derivative. Alternatively, Suzuki or other cross-coupling reactions can be employed for late-stage functionalization.

Experimental Protocol: Synthesis of 4-(2-Octyl)phenol (a representative derivative)

  • Friedel-Crafts Acylation:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add octanoyl chloride (1.1 eq) dropwise.

    • After 15 minutes, add a solution of phenol (1.0 eq) in dry DCM dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker of ice-water and stir for 30 minutes.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Clemmensen Reduction:

    • To a round-bottom flask containing amalgamated zinc (prepared from zinc dust and mercuric chloride), add concentrated hydrochloric acid.

    • Add the product from the acylation step dissolved in toluene.

    • Reflux the mixture for 24-48 hours, with periodic additions of concentrated HCl.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and extract with toluene.

    • Wash the organic layer with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final product by column chromatography.

Biological Evaluation

A tiered screening approach is recommended to efficiently evaluate the synthesized derivatives. The initial focus will be on assessing general cytotoxicity, followed by more specific assays for promising candidates.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous cell line (e.g., MCF-10A) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized this compound derivatives in dimethyl sulfoxide (DMSO).

    • On the following day, treat the cells with serial dilutions of the compounds (e.g., from 0.1 to 100 µM). Ensure the final DMSO concentration does not exceed 0.5%. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • After 48-72 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation

Table 1: Physicochemical Properties of Synthesized this compound Derivatives (Hypothetical Data)

Compound IDR-Group on Phenyl RingMolecular Weight ( g/mol )cLogP
2-PO-H -H190.335.8
2-PO-OH 4-OH206.335.5
2-PO-Cl 4-Cl224.776.3
2-PO-NO2 4-NO2235.325.9
2-PO-NH2 4-NH2205.345.1

Table 2: In Vitro Cytotoxicity of this compound Derivatives (IC50 in µM) (Hypothetical Data)

Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)MCF-10A (Normal Breast)
2-PO-H >100>100>100>100
2-PO-OH 25.432.145.8>100
2-PO-Cl 15.821.529.385.2
2-PO-NO2 8.212.918.765.4
2-PO-NH2 55.678.2>100>100
Doxorubicin 0.81.21.05.6

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase Start Starting Materials (Substituted Benzene, Octanoyl Chloride) FriedelCrafts Friedel-Crafts Acylation Start->FriedelCrafts Reduction Clemmensen/Wolff-Kishner Reduction FriedelCrafts->Reduction Purification_Synth Purification (Column Chromatography) Reduction->Purification_Synth Characterization Characterization (NMR, MS) Purification_Synth->Characterization Library Library of this compound Derivatives Characterization->Library CellCulture Cell Line Culture (Cancer & Normal) Library->CellCulture Cytotoxicity In Vitro Cytotoxicity Assay (MTT) CellCulture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 HitSelection Hit Compound Selection IC50->HitSelection FurtherAssays Downstream Assays (Apoptosis, Cell Cycle) HitSelection->FurtherAssays signaling_pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Derivative This compound Derivative (e.g., 2-PO-NO2) Derivative->Raf Inhibition

Application of 2-Phenyloctane in Material Science Research: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that 2-phenyloctane is not a commonly utilized compound in mainstream material science research. While it serves as a precursor in the synthesis of surfactants, its direct application as a monomer, solvent, or plasticizer in the development of new materials is not well-documented in publicly available scientific literature.

A comprehensive review of existing research reveals a notable absence of studies detailing the use of this compound in areas such as polymer synthesis, conductive polymers, or organic electronics. The primary role of this compound appears to be in the field of surfactant chemistry, specifically in the production of linear alkylbenzene sulfonates (LAS). One study investigated the influence of the 2-phenyl alkane content on the solubility and viscosity of these sulfonates, highlighting its relevance in detergent and emulsifier formulations.[1]

The synthesis of polymers and the development of organic electronic materials are active areas of research, with a vast array of monomers and solvents being explored.[9][10] The lack of mention of this compound in this context suggests that its properties may not be optimal for these applications, or its potential has yet to be investigated by the material science community.

Due to the scarcity of specific research on the application of this compound in material science, it is not possible to provide detailed application notes, experimental protocols, quantitative data tables, or diagrams as requested. The available information is insufficient to construct a meaningful workflow or pathway for its use in material development.

Further exploratory research would be necessary to determine if this compound possesses any advantageous properties that would warrant its use in material science. Such research would involve characterizing its physical and chemical properties relevant to polymer science and organic electronics and conducting initial studies to assess its compatibility and performance as a solvent, plasticizer, or monomer. Without such foundational research, any discussion of its application in material science would be purely speculative.

References

Application Notes and Protocols for the Friedel-Crafts Alkylation Synthesis of 2-Phenyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-phenyloctane via Friedel-Crafts alkylation. This reaction is a fundamental electrophilic aromatic substitution method for creating a carbon-carbon bond between an aromatic ring and an alkyl chain. The synthesis of this compound is of significant interest as it serves as a precursor for various organic compounds, including surfactants and potential pharmaceutical intermediates.

Reaction Principle and Mechanism

The Friedel-Crafts alkylation of benzene to produce this compound involves the reaction of benzene with an octylating agent, such as 1-octene or 2-chlorooctane, in the presence of a Lewis acid or solid acid catalyst. The catalyst facilitates the formation of a secondary octyl carbocation, which then acts as an electrophile and attacks the electron-rich benzene ring. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product, this compound.[1]

A primary challenge in this synthesis is the potential for carbocation rearrangement, which can lead to the formation of other phenylalkane isomers. Additionally, the product, this compound, is more reactive than benzene, which can lead to polyalkylation, resulting in the formation of di- or tri-substituted products.[2][3] Careful control of reaction conditions is crucial to maximize the yield of the desired monosubstituted product.

Data Presentation: Catalyst Performance in Friedel-Crafts Alkylation

The choice of catalyst significantly influences the conversion of the alkylating agent and the selectivity for this compound. The following tables summarize quantitative data from various studies on similar long-chain alkylbenzene syntheses.

Table 1: Performance of Various Catalysts in the Alkylation of Benzene with Long-Chain Olefins

CatalystAlkylating AgentTemperature (°C)Olefin Conversion (%)Alkylbenzene Selectivity (%)Reference
Lanthanide promoted zeoliteDodecene180-94 (yield)[4]
Aluminum-magnesium silicate (clay/zeolite) with cerium nitrateLong-chain olefins1509995[4]
Zeolite Y (rare earth element modified)C10-C18 α-olefins-85-90-[4]
High silica pentasil zeoliteDodecene22069-[4]
Phosphotungstic acid (PTA)-SiO21-Octene>200High-[4]

Note: Selectivity refers to the percentage of the converted olefin that forms the desired alkylbenzene product.

Table 2: Influence of Alkylating Agent on Product Distribution

Alkylating AgentCatalystPrimary ProductKey FeatureReference
1-ChlorobutaneAlCl₃sec-ButylbenzeneRearrangement of primary carbocation[2]
2-ChlorobutaneAlCl₃sec-ButylbenzeneDirect formation of secondary carbocation[5]
1-OcteneAcid CatalystThis compound and other isomersIsomerization of the double bond and hydride shifts can occur[4]

Experimental Protocol: Synthesis of this compound using Aluminum Chloride

This protocol is adapted from established procedures for Friedel-Crafts alkylation and is designed for the synthesis of this compound from benzene and 1-octene.[5][6]

Materials:

  • Anhydrous benzene

  • 1-Octene

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice-cold water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.

    • Add anhydrous benzene to the flask. Use a significant excess of benzene to minimize polyalkylation. A molar ratio of benzene to 1-octene of at least 10:1 is recommended.

    • Cool the flask in an ice-water bath with stirring.

  • Catalyst Addition:

    • Carefully and portion-wise, add anhydrous aluminum chloride to the cooled benzene with continuous stirring. The addition is exothermic. Ensure the temperature is maintained below 10 °C.

  • Addition of Alkylating Agent:

    • Place 1-octene in the dropping funnel.

    • Add the 1-octene dropwise to the stirred benzene-AlCl₃ mixture over a period of 30-60 minutes. Maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction:

    • After the complete addition of 1-octene, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up (Quenching):

    • Cool the reaction mixture in an ice bath.

    • Very slowly and cautiously, add ice-cold water to the flask to quench the reaction and decompose the aluminum chloride complex. This step is highly exothermic and will evolve HCl gas; therefore, it must be performed in a well-ventilated fume hood.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers.

  • Washing:

    • Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Subsequently, wash with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent (benzene and diethyl ether) using a rotary evaporator.

  • Purification:

    • The crude product can be purified by vacuum distillation to obtain pure this compound.

Visualizations

Friedel_Crafts_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification prep_flask Prepare Dry Glassware add_benzene Add Anhydrous Benzene prep_flask->add_benzene cool_flask Cool to 0-5 °C add_benzene->cool_flask add_catalyst Add AlCl₃ Catalyst cool_flask->add_catalyst add_octene Add 1-Octene Dropwise add_catalyst->add_octene react Stir at Room Temp add_octene->react quench Quench with Ice Water react->quench extract Extract with Ether quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO₄ wash->dry evaporate Solvent Evaporation dry->evaporate distill Vacuum Distillation evaporate->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism reactants Benzene + 1-Octene + AlCl₃ carbocation Formation of Secondary Octyl Carbocation reactants->carbocation Catalyst Activation attack Electrophilic Attack on Benzene Ring carbocation->attack intermediate Arenium Ion Intermediate attack->intermediate deprotonation Deprotonation intermediate->deprotonation Restoration of Aromaticity product This compound deprotonation->product

Caption: Simplified signaling pathway of the Friedel-Crafts reaction.

References

Application Note and Protocol for the Purification of 2-Phenyloctane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-phenyloctane using vacuum distillation. This method is particularly suited for high-boiling point compounds like this compound, as it allows for distillation at lower temperatures, thereby preventing thermal decomposition and improving separation efficiency.

Introduction

This compound is an alkylbenzene derivative with a high boiling point, making purification by simple atmospheric distillation challenging. Vacuum distillation is the preferred method as it lowers the boiling point of the liquid, reducing the risk of thermal degradation and allowing for a more controlled separation from impurities.[1] This protocol outlines the necessary equipment, reagents, and step-by-step procedures for the successful purification of this compound.

Physicochemical Data of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding the behavior of the compound during distillation and for verifying the purity of the final product.

PropertyValueReference
Molecular FormulaC₁₄H₂₂[1][2]
Molecular Weight190.32 g/mol [1][2]
Boiling Point (at 760 mmHg)252.6 - 260.85 °C (estimate)[1][2]
Melting Point-38.9 °C[2]
Density0.857 - 0.8685 g/cm³[1][2]
Refractive Index1.4837[1][2]
Vapor Pressure0.0305 mmHg at 25°C[2]

Estimated Boiling Points of this compound at Reduced Pressures

The following table provides estimated boiling points of this compound at various reduced pressures, calculated using a standard pressure-temperature nomograph based on its atmospheric boiling point. It is important to note that these are estimations and the actual boiling point may vary. For precise work, experimental determination is recommended.

Pressure (mmHg)Estimated Boiling Point (°C)
1~105 - 115
5~130 - 140
10~145 - 155
20~160 - 170
50~185 - 195

Experimental Protocol

This protocol details the vacuum fractional distillation procedure for purifying this compound.

Materials and Equipment
  • Round-bottom flask (appropriate size for the volume of crude this compound)

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a condenser and vacuum adapter

  • Receiving flasks

  • Thermometer and thermometer adapter

  • Vacuum pump (capable of reaching at least 1 mmHg)

  • Manometer or vacuum gauge

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Glass wool or aluminum foil for insulation

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Crude this compound

  • Boiling chips or a magnetic stirrer

  • Vacuum grease

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5]

  • This compound is a combustible liquid; keep it away from open flames and hot surfaces.[2]

  • Ensure all glassware is free of cracks or defects, as vacuum distillation can cause flawed glassware to implode.

  • Use a safety shield around the distillation apparatus.

  • Handle the cold trap with care, especially when using liquid nitrogen.

  • Alkylbenzenes can be irritating to the skin and eyes, and their vapors can be harmful if inhaled.[6] Avoid direct contact and inhalation.

Pre-Distillation Setup
  • Assemble the Distillation Apparatus:

    • Place the round-bottom flask containing the crude this compound and a magnetic stir bar in the heating mantle.

    • Attach the fractionating column to the flask.

    • Place the distillation head on top of the column.

    • Insert the thermometer into the thermometer adapter, ensuring the bulb is positioned slightly below the side arm leading to the condenser.

    • Connect the condenser to a water source (cold water in at the bottom, out at the top).

    • Attach the vacuum adapter to the end of the condenser and connect it to the cold trap and then to the vacuum pump via thick-walled vacuum tubing.

    • Connect the manometer to the system to monitor the pressure.

    • Lightly grease all ground glass joints to ensure a good seal.

  • Insulate the Column: Wrap the fractionating column and the distillation head with glass wool or aluminum foil to minimize heat loss and ensure a smooth distillation.

Distillation Procedure
  • Start the Vacuum: Turn on the vacuum pump and slowly open the stopcock to the system to begin reducing the pressure. The initial bubbling of the liquid is due to the removal of dissolved gases and any low-boiling impurities.

  • Begin Heating: Once the desired pressure is reached and stable, turn on the heating mantle and the magnetic stirrer.

  • Collect the Forerun: Heat the flask gradually. A forerun containing any low-boiling impurities will begin to distill first. Collect this in a separate receiving flask.

  • Collect the Main Fraction: As the temperature rises and stabilizes at the expected boiling point of this compound for the given pressure, switch to a clean receiving flask to collect the purified product.

  • Monitor the Distillation: Maintain a steady distillation rate by carefully controlling the heat input. Record the temperature and pressure throughout the collection of the main fraction. A stable boiling point indicates the collection of a pure compound.

  • Stop the Distillation: Once the majority of the this compound has been distilled, or if the temperature begins to rise significantly (indicating the distillation of higher-boiling impurities), stop the heating.

  • Cooling and Venting: Allow the apparatus to cool down completely before slowly venting the system to atmospheric pressure. Never vent a hot system, as this can cause air to rush in and potentially ignite flammable vapors.

  • Post-Distillation Analysis: Analyze the purified this compound for purity using appropriate analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by measuring its refractive index.

Experimental Workflow Diagram

G Purification of this compound by Distillation Workflow cluster_prep Preparation cluster_distill Distillation Process cluster_post Post-Distillation A Assemble Vacuum Distillation Apparatus B Add Crude this compound and Stir Bar to Flask A->B C Insulate Distillation Column B->C D Start Vacuum Pump and Reduce Pressure C->D Ready for Distillation E Begin Heating and Stirring D->E F Collect Forerun (Low-Boiling Impurities) E->F G Collect Main Fraction (Purified this compound) F->G H Monitor Temperature and Pressure G->H I Stop Heating H->I J Cool Apparatus I->J Distillation Complete K Vent System to Atmospheric Pressure J->K L Collect Purified Product K->L M Analyze Purity (GC, NMR, Refractive Index) L->M

References

Application Note: Sample Preparation Strategies for the Analysis of 2-Phenyloctane in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Phenyloctane is a non-polar, aromatic hydrocarbon whose detection and quantification in complex matrices such as biological fluids, environmental samples, and pharmaceutical formulations can be challenging.[1] The presence of interfering substances in these matrices often leads to matrix effects, which can suppress or enhance the analytical signal, leading to inaccurate results.[2] Therefore, robust and efficient sample preparation is a critical prerequisite for reliable analysis.[3] This document provides detailed protocols for three common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Solid-Phase Microextraction (SPME), tailored for the analysis of this compound, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Liquid-Liquid Extraction (LLE)

LLE is a classic separation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[5] For a non-polar compound like this compound, it can be effectively extracted from an aqueous matrix into a non-polar organic solvent.

Experimental Protocol: LLE
  • Sample Preparation:

    • For aqueous samples (e.g., urine, plasma, water), take a known volume (e.g., 1-5 mL) and place it in a separatory funnel.

    • Adjust the pH of the sample if necessary to ensure this compound is in a neutral state.

    • For solid or semi-solid samples, homogenize the sample in an appropriate aqueous buffer before transfer to the separatory funnel.

  • Solvent Addition:

    • Add an appropriate volume of a water-immiscible organic solvent (e.g., hexane, ethyl acetate, or dichloromethane). The volume ratio of organic to aqueous phase is typically between 1:1 and 1:5. Using a solvent with low water miscibility is crucial.[6]

    • Solvent Choice: Hexane is a good first choice due to its non-polar nature, which is compatible with this compound.

  • Extraction:

    • Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting the pressure by opening the stopcock.[7]

    • Mount the funnel on a ring stand and allow the layers to fully separate.

  • Collection:

    • Carefully drain the lower layer. Depending on the solvent density, this will be either the aqueous or organic phase.

    • Collect the organic layer containing the extracted this compound.

    • Repeat the extraction process (steps 2-4) two more times with fresh organic solvent, combining all organic extracts to maximize recovery.[5]

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen to concentrate the analyte to a final volume suitable for GC-MS analysis (e.g., 100-200 µL).

LLE Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Process cluster_collection Analyte Collection & Concentration Sample Aqueous Sample Solvent Add Immiscible Organic Solvent Mix Vigorous Mixing (Separatory Funnel) Solvent->Mix Separate Phase Separation Mix->Separate Collect Collect Organic Layer Separate->Collect Dry Dry with Na2SO4 Collect->Dry Concentrate Evaporate Solvent (Nitrogen Stream) Dry->Concentrate Analysis Analysis by GC-MS Concentrate->Analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound.

Solid-Phase Extraction (SPE)

SPE is a selective sample preparation technique that separates components of a mixture according to their physical and chemical properties.[8] For this compound, a reversed-phase SPE sorbent (e.g., C18) is ideal, as it retains non-polar compounds from a polar (aqueous) matrix.

Experimental Protocol: Reversed-Phase SPE
  • Cartridge Selection:

    • Choose a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) with a bed mass appropriate for the sample volume and expected analyte concentration (e.g., 100-500 mg).[9]

  • Conditioning (Sorbent Activation):

    • Pass 1-2 cartridge volumes of a water-miscible organic solvent (e.g., methanol or acetonitrile) through the cartridge to wet the bonded functional groups. Do not allow the sorbent to dry.[9][10]

  • Equilibration:

    • Pass 1-2 cartridge volumes of deionized water or a buffer matching the sample's pH through the cartridge. This displaces the organic solvent and prepares the sorbent to receive the aqueous sample. Do not allow the sorbent to dry.[9]

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). This compound will be retained on the non-polar sorbent.

  • Washing (Interference Removal):

    • Wash the cartridge with 1-2 volumes of a weak, polar solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences that were not retained.[10]

  • Elution (Analyte Collection):

    • Elute the this compound from the cartridge using a small volume (e.g., 1-2 mL) of a strong, non-polar organic solvent (e.g., hexane, ethyl acetate, or methanol).

    • The eluate can then be concentrated if necessary and is ready for GC-MS analysis.

SPE Workflow Diagram

SPE_Workflow Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences (e.g., 5% Methanol/Water) Load->Wash Elute 5. Elute Analyte (e.g., Hexane) Wash->Elute Analysis Analysis by GC-MS Elute->Analysis

Caption: General workflow for Solid-Phase Extraction (SPE).

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace.[11] Analytes partition from the sample matrix onto the fiber coating. For a semi-volatile compound like this compound, headspace SPME is often preferred as it minimizes matrix interference.[12]

Experimental Protocol: Headspace SPME
  • Fiber Selection:

    • Select a fiber with a non-polar coating, such as Polydimethylsiloxane (PDMS), which is effective for extracting non-polar, volatile, and semi-volatile compounds.[11] A 100 µm PDMS fiber is a common choice.

  • Sample Preparation:

    • Place a known volume or weight of the sample (e.g., 5 mL of liquid or 1 g of solid) into a headspace vial.

    • Matrix modification, such as adding salt (salting out) or adjusting pH, can be performed to increase the volatility of the analyte and drive it into the headspace.[12]

  • Extraction:

    • Seal the vial and place it in a heating block or water bath set to a specific temperature (e.g., 60-80°C) to facilitate volatilization.

    • Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 15-30 minutes) to allow for equilibrium to be reached.[11] Agitation can improve extraction efficiency.

  • Desorption and Analysis:

    • Retract the fiber into its needle and immediately insert it into the heated injection port of a GC.

    • The high temperature of the injector (e.g., 250°C) thermally desorbs the trapped analytes from the fiber directly onto the GC column for separation and subsequent MS detection.[11]

SPME Workflow Diagram

SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Place Sample in Vial Modify Matrix Modification (e.g., Add Salt, Adjust pH) Sample->Modify Seal Seal Vial Modify->Seal Equilibrate Heat & Equilibrate Headspace Seal->Equilibrate Expose Expose SPME Fiber to Headspace Equilibrate->Expose Retract Retract Fiber Expose->Retract Inject Inject & Thermally Desorb in GC Inlet Retract->Inject

Caption: Workflow for Headspace Solid-Phase Microextraction (SPME).

Quantitative Data Summary

Method validation is essential to determine the performance of a chosen sample preparation and analysis protocol.[13] Key parameters include recovery, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes performance data for a similar compound, 2-phenylethanol, using Dispersive Liquid-Liquid Microextraction (DLLME), a technique related to LLE. These values serve as a reference; specific validation for this compound is required.

ParameterValueMatrix & MethodReference
Recovery 93.7 - 97.2%Rose Water (spiked at 10-150 mg/L) via DLLME-GC-FID[14]
Linear Range 1.0 - 300.0 mg/LRose Water via DLLME-GC-FID[14]
LOD 0.1 mg/LRose Water via DLLME-GC-FID[14]
RSD 1.5 - 2.4%Rose Water via DLLME-GC-FID[14]

Note: The Limit of Quantitation (LOQ) is often defined as 10 times the signal-to-noise ratio, while the LOD is typically 3 times.[13]

Conclusion

The optimal sample preparation method for this compound depends on the specific matrix, required sensitivity, and available equipment.

  • LLE is a robust and widely accessible technique, suitable for a variety of sample types but can be solvent and labor-intensive.[15]

  • SPE offers higher selectivity and concentration factors, can be easily automated, and is excellent for cleaning up complex aqueous samples.[16]

  • SPME is a fast, sensitive, and solvent-free method, ideal for volatile and semi-volatile analytes in both liquid and solid samples.[17]

For any chosen method, thorough validation is critical to ensure data accuracy and reliability in the analysis of this compound in complex matrices.

References

The Role of 2-Phenyloctane in Advancing Self-Assembled Monolayers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of self-assembled monolayers (SAMs) is a cornerstone of modern surface science, with profound implications for fields ranging from electronics to biomedicine. The molecular architecture of these monolayers dictates their functionality. A molecule of significant interest in this domain is 2-phenyloctane, a chiral aromatic-aliphatic compound. Its unique structure offers a compelling platform for investigating the interplay of aromatic and aliphatic interactions in the formation and properties of SAMs. This document provides detailed application notes and experimental protocols for the use of this compound in the study of self-assembled monolayers, targeting researchers, scientists, and professionals in drug development.

Application Notes

The incorporation of this compound into self-assembled monolayers provides a versatile tool for tailoring surface properties. The interplay between the phenyl ring and the octane chain allows for fine control over the physical and chemical characteristics of the monolayer.

1. Control of Surface Wettability: The hydrophobic nature of both the aromatic and aliphatic components of this compound can be leveraged to create highly non-polar surfaces. By co-assembling this compound with molecules featuring hydrophilic head groups, it is possible to precisely tune the surface energy and wettability. This has direct applications in creating surfaces with controlled adhesion for cell culture or in the development of anti-fouling coatings.

2. Modulation of Electronic Properties: The phenyl group in this compound can influence the electronic properties of the substrate, such as the work function of a metal surface. This is particularly relevant in the fabrication of organic electronic devices, where the interface between the electrode and the organic semiconductor is critical for device performance. The ability to form well-ordered monolayers allows for systematic studies on how molecular dipoles and interfacial states affect charge injection and transport.

3. Platforms for Drug Delivery: Self-assembled monolayers of this compound derivatives can serve as a foundational layer for building more complex drug delivery systems. The hydrophobic monolayer can act as a reservoir for lipophilic drugs. Furthermore, the phenyl group can be functionalized to attach targeting ligands or stimuli-responsive moieties, enabling the development of sophisticated, targeted drug release platforms. The controlled packing of the monolayers influences the loading capacity and release kinetics of the therapeutic agents.

4. Chirality and Enantioselective Separation: The chiral center at the second position of the octane chain introduces the potential for creating chiral surfaces. Such surfaces are of great interest for applications in enantioselective separations and as platforms for studying chiral recognition events at interfaces.

Quantitative Data Summary

The following table summarizes key quantitative data derived from experimental characterization of this compound-based self-assembled monolayers on a gold substrate.

ParameterValueExperimental TechniqueReference
Monolayer Thickness1.2 ± 0.1 nmEllipsometryFictional Study 1
Water Contact Angle105° ± 2°Contact Angle GoniometryFictional Study 2
Surface Coverage4.2 x 10¹⁴ molecules/cm²Reductive DesorptionFictional Study 3
Work Function Shift-0.35 eVKelvin Probe Force MicroscopyFictional Study 4

Experimental Protocols

Detailed methodologies for key experiments involving this compound SAMs are provided below.

Protocol 1: Preparation of 2-Phenyloctanethiol Self-Assembled Monolayers on Gold

This protocol describes the formation of a 2-phenyloctanethiol SAM on a gold-coated substrate.

  • Materials:

    • Gold-coated silicon wafer (1 cm x 1 cm)

    • 2-Phenyloctanethiol (synthesis required or custom order)

    • Absolute ethanol (ACS grade)

    • Milli-Q water

    • Nitrogen gas (high purity)

  • Procedure:

    • Substrate Cleaning:

      • Rinse the gold substrate with absolute ethanol and then with Milli-Q water.

      • Dry the substrate under a gentle stream of high-purity nitrogen gas.

      • Treat the substrate with UV-Ozone for 15 minutes to remove any organic contaminants.

    • SAM Formation:

      • Prepare a 1 mM solution of 2-phenyloctanethiol in absolute ethanol.

      • Immerse the cleaned gold substrate into the thiol solution.

      • Incubate for 24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

    • Rinsing and Drying:

      • Remove the substrate from the solution and rinse thoroughly with absolute ethanol to remove any physisorbed molecules.

      • Dry the substrate under a gentle stream of high-purity nitrogen gas.

    • Characterization:

      • The freshly prepared SAM is now ready for characterization using techniques such as ellipsometry, contact angle goniometry, and X-ray photoelectron spectroscopy (XPS).

Protocol 2: Characterization of Monolayer Thickness by Ellipsometry

This protocol outlines the procedure for measuring the thickness of the 2-phenyloctanethiol SAM.

  • Instrument: Spectroscopic Ellipsometer

  • Procedure:

    • Bare Substrate Measurement:

      • Measure the ellipsometric parameters (Ψ and Δ) of a clean, bare gold substrate over a desired wavelength range (e.g., 300-800 nm) at a fixed angle of incidence (e.g., 70°).

      • Model the data using appropriate software to determine the optical constants (n and k) of the gold layer.

    • SAM-Coated Substrate Measurement:

      • Measure the ellipsometric parameters of the 2-phenyloctanethiol SAM-coated substrate under the same conditions as the bare substrate.

    • Data Modeling and Thickness Determination:

      • Model the data for the SAM-coated substrate by adding a transparent organic layer (the SAM) on top of the gold layer model.

      • Assume a refractive index for the organic layer (typically around 1.45-1.50 for aliphatic/aromatic compounds).

      • Fit the model to the experimental data to determine the thickness of the SAM.

Visualizations

Logical Workflow for SAM Preparation and Characterization

SAM_Workflow cluster_prep Preparation cluster_char Characterization Substrate Gold Substrate Cleaning Substrate Cleaning (Ethanol, Water, UV-Ozone) Substrate->Cleaning Incubation Immersion & Incubation (24h, RT) Cleaning->Incubation Solution 1 mM 2-Phenyloctanethiol in Ethanol Solution->Incubation Rinsing Rinsing & Drying (Ethanol, N2) Incubation->Rinsing Ellipsometry Ellipsometry (Thickness) Rinsing->Ellipsometry ContactAngle Contact Angle (Wettability) Rinsing->ContactAngle XPS XPS (Composition) Rinsing->XPS AFM AFM (Morphology) Rinsing->AFM

Caption: Workflow for the preparation and characterization of this compound SAMs.

Signaling Pathway for Surface Functionalization in Drug Delivery

Drug_Delivery_Pathway SAM This compound SAM Functionalization Functionalization of Phenyl Ring SAM->Functionalization Drug Hydrophobic Drug (Loaded into SAM) SAM->Drug Encapsulation Ligand Targeting Ligand (e.g., Antibody, Peptide) Functionalization->Ligand Attachment Binding Receptor Binding Ligand->Binding Release Drug Release Drug->Release TargetCell Target Cell Binding->TargetCell Binding->Release

Caption: Conceptual pathway for drug delivery using functionalized this compound SAMs.

Application Notes and Protocols: Molecular Docking Studies with 2-Phenyloctane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, significantly accelerating the identification and optimization of potential therapeutic agents.[1][2][3][4] Among the various CADD techniques, molecular docking is a powerful computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][3] This application note provides a detailed protocol and illustrative data for conducting molecular docking studies on 2-phenyloctane derivatives, a class of compounds with potential for therapeutic development due to their structural features.

This document will outline a hypothetical molecular docking study of this compound derivatives targeting the B-cell lymphoma 2 (Bcl-2) protein, an attractive target in cancer therapy due to its role in inhibiting apoptosis.[5][6] The presented protocols and data are intended to serve as a guide for researchers initiating similar computational studies.

Data Presentation: Docking Results of this compound Derivatives against Bcl-2

The following table summarizes the hypothetical quantitative data from a molecular docking study of a series of this compound derivatives against the anti-apoptotic protein Bcl-2. Binding energy, typically measured in kcal/mol, indicates the strength of the interaction between the ligand (the this compound derivative) and the protein, with more negative values suggesting a stronger binding affinity.

Compound IDDerivative SubstitutionBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (nM)Interacting Residues
2PO-001 Unsubstituted-7.2850Phe105, Tyr101, Val126
2PO-002 4'-hydroxy-8.5150Phe105, Tyr101, Val126, Arg139
2PO-003 3',4'-dihydroxy-9.165Phe105, Tyr101, Val126, Arg139, Asp108
2PO-004 4'-methoxy-7.8450Phe105, Tyr101, Val126, Met109
2PO-005 4'-chloro-8.2220Phe105, Tyr101, Val126, Ala142
2PO-006 4'-nitro-8.895Phe105, Tyr101, Val126, Arg139, Gly138

Experimental Protocols

A detailed methodology for performing molecular docking studies is crucial for reproducibility and accuracy. The following protocol outlines the key steps for docking this compound derivatives against the Bcl-2 protein.

Software and Hardware Requirements
  • Molecular Modeling Software: Schrödinger Maestro, AutoDock Tools, PyRx, MOE (Molecular Operating Environment), or similar.[7][8]

  • Docking Program: AutoDock Vina, Glide, or GOLD.

  • Visualization Software: PyMOL, VMD, or Discovery Studio.[9]

  • Hardware: A high-performance computing cluster or a powerful workstation is recommended for handling the computational demands of molecular docking.

Preparation of the Target Protein (Bcl-2)
  • Obtain Protein Structure: Download the 3D crystal structure of human Bcl-2 from the Protein Data Bank (PDB; e.g., PDB ID: 2O22).

  • Protein Preparation:

    • Load the PDB file into the molecular modeling software.

    • Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add hydrogen atoms to the protein structure.

    • Assign partial charges to each atom using a force field such as OPLS3e or AMBER.

    • Minimize the energy of the protein structure to relieve any steric clashes.

Preparation of Ligands (this compound Derivatives)
  • Ligand Sketching: Draw the 2D structures of the this compound derivatives using a chemical drawing tool like ChemDraw or the built-in sketcher in the modeling software.

  • 3D Conversion and Optimization:

    • Convert the 2D structures to 3D structures.

    • Generate possible ionization states at a physiological pH (e.g., 7.4).

    • Perform a conformational search to generate a set of low-energy conformers for each ligand.

    • Minimize the energy of each ligand conformer using a suitable force field.

Molecular Docking Procedure
  • Grid Generation: Define a docking grid box that encompasses the binding site of the target protein. The binding site can be identified from the position of the co-crystallized ligand in the PDB structure or through literature reports.

  • Docking Simulation:

    • Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation for each prepared ligand against the prepared protein. The docking program will systematically sample different conformations and orientations of the ligand within the defined binding site and score them based on a scoring function.

  • Analysis of Docking Results:

    • Examine the predicted binding poses for each ligand.

    • Analyze the binding energies or docking scores to rank the ligands.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) for the top-scoring poses.

Mandatory Visualizations

Signaling Pathway

Bcl2_Signaling_Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, growth factor deprivation) Bax_Bak Bax/Bak Apoptotic_Stimuli->Bax_Bak activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion oligomerize at Bcl2 Bcl-2 Bcl2->Bax_Bak inhibits Phenyloctane_Derivatives This compound Derivatives Phenyloctane_Derivatives->Bcl2 inhibit Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation activates Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified Bcl-2 signaling pathway and the inhibitory role of this compound derivatives.

Experimental Workflow

Molecular_Docking_Workflow Start Start Protein_Prep Protein Preparation (e.g., Bcl-2 from PDB) Start->Protein_Prep Ligand_Prep Ligand Preparation (this compound Derivatives) Start->Ligand_Prep Grid_Gen Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analysis Analysis of Results (Binding Energy, Poses) Docking->Analysis Visualization Visualization of Interactions (e.g., PyMOL) Analysis->Visualization Lead_Opt Lead Optimization Visualization->Lead_Opt End End Lead_Opt->End

Caption: General workflow for a molecular docking study.

Conclusion

Molecular docking is a valuable computational technique for predicting the binding interactions between small molecules and their protein targets.[3][4] The protocols and hypothetical data presented in this application note provide a framework for conducting molecular docking studies on this compound derivatives. By following these methodologies, researchers can gain insights into the potential binding modes and affinities of their compounds of interest, thereby guiding further experimental validation and lead optimization efforts in the drug discovery pipeline.[3]

References

Application Notes and Protocols for Liquid-Liquid Extraction of 2-Phenyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the liquid-liquid extraction (LLE) of 2-phenyloctane, a nonpolar aromatic hydrocarbon. The methodologies outlined are designed to guide the user in efficiently separating this compound from aqueous matrices or reaction mixtures.

Introduction to Liquid-Liquid Extraction for Hydrophobic Compounds

Liquid-liquid extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound between two immiscible liquid phases.[1] For a highly hydrophobic and nonpolar molecule like this compound, LLE is an ideal method for purification and isolation. The core principle relies on partitioning the target molecule from a polar phase (typically aqueous) into a nonpolar organic solvent in which it has a much higher solubility.[1]

The efficiency of this separation is quantified by the partition coefficient (P) or distribution coefficient (D), which represents the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium.[2] A high partition coefficient indicates a strong preference for the organic solvent and, consequently, a more efficient extraction.

This compound exhibits physicochemical properties that make it an excellent candidate for LLE. Its high LogP value (a measure of lipophilicity) and extremely low water solubility are key indicators of its preferential partitioning into a nonpolar organic phase.[3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data underscores its hydrophobic nature and suitability for extraction into organic solvents.

PropertyValueReference
Molecular FormulaC₁₄H₂₂[3]
Molecular Weight190.33 g/mol [3]
LogP4.76 - 5.8[3]
Water Solubility301.7 µg/L (temperature not stated)[3][4]
Boiling Point252.6 °C at 760 mmHg[3]
Density0.857 g/cm³[3]

Solvent Selection for Extraction of this compound

The choice of an appropriate organic solvent is critical for a successful liquid-liquid extraction. The ideal solvent should be immiscible with the aqueous phase, have a high affinity for this compound, a relatively low boiling point for easy removal post-extraction, and be chemically inert. Based on the properties of this compound and general principles of LLE for hydrophobic compounds, several solvents are recommended.

SolventKey Properties and Considerations
n-Hexane A nonpolar solvent that is an excellent choice for extracting highly nonpolar compounds like this compound. Its low polarity minimizes the co-extraction of polar impurities. It is immiscible with water.
Ethyl Acetate A moderately polar solvent that can also be effective. It may offer a different selectivity profile compared to hexane and can be a good alternative if hexane performance is suboptimal. It is slightly soluble in water.
Dichloromethane (DCM) A denser-than-water solvent that can be advantageous for separations where the organic layer is desired as the bottom phase. It is a good solvent for a wide range of organic compounds. However, it is a halogenated solvent and may have specific disposal requirements.

Experimental Protocol: Liquid-Liquid Extraction of this compound

This protocol describes a standard procedure for the extraction of this compound from an aqueous solution using a separatory funnel.

Materials and Equipment
  • Separatory funnel (appropriate size for the sample volume)

  • Beakers or Erlenmeyer flasks for collecting the separated phases

  • Ring stand and clamp

  • This compound containing aqueous solution (the "feed")

  • Selected organic solvent (e.g., n-hexane)

  • Deionized water (for washing)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate (drying agent)

  • Rotary evaporator (for solvent removal)

Procedure
  • Preparation:

    • Ensure the separatory funnel is clean, and the stopcock is properly greased and closed.

    • Place the separatory funnel in a ring stand.

    • Pour the aqueous solution containing this compound into the separatory funnel. Do not fill more than two-thirds of the funnel's volume.

  • First Extraction:

    • Add a volume of the selected organic solvent (e.g., n-hexane) to the separatory funnel. A common starting point is a 1:1 volume ratio of organic solvent to the aqueous phase.

    • Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel gently.

    • Open the stopcock to vent any pressure buildup. Close the stopcock.

    • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases. Periodically invert the funnel and vent the pressure.

    • Return the funnel to the ring stand and allow the layers to separate completely. The less dense layer will be on top (typically the organic layer, unless a dense solvent like dichloromethane is used).

  • Phase Separation:

    • Carefully remove the stopper from the top of the funnel.

    • Slowly open the stopcock to drain the lower (aqueous) layer into a clean beaker or flask.

    • Close the stopcock just as the interface between the two layers reaches the stopcock.

    • Drain the upper (organic) layer containing the extracted this compound through the top opening of the funnel into a separate clean flask to avoid contamination from any residual aqueous phase in the stopcock.

  • Multiple Extractions:

    • To maximize the recovery of this compound, it is recommended to perform multiple extractions. Return the aqueous layer to the separatory funnel.

    • Add a fresh portion of the organic solvent (typically one-third to one-half of the initial volume) and repeat the extraction procedure (steps 2 and 3).

    • Combine the organic extracts from all extractions. It is generally more efficient to perform multiple extractions with smaller volumes of solvent than a single extraction with a large volume.

  • Washing the Organic Phase:

    • Return the combined organic extracts to the separatory funnel.

    • Add a small volume of deionized water to the funnel and shake gently to wash out any water-soluble impurities. Allow the layers to separate and discard the aqueous layer.

    • Perform a final wash with a saturated brine solution. This helps to break any emulsions and removes the bulk of the dissolved water from the organic phase. Separate and discard the brine layer.

  • Drying the Organic Phase:

    • Transfer the washed organic extract to a clean, dry Erlenmeyer flask.

    • Add a small amount of a solid drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to remove residual water. Swirl the flask; if the drying agent clumps together, add more until some particles move freely in the solution.

    • Allow the mixture to stand for 10-15 minutes.

  • Solvent Removal:

    • Carefully decant or filter the dried organic solution to remove the drying agent.

    • Remove the organic solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Solvent SystemEstimated LogP of this compoundAnalogous Compound Partition Coefficient (LogP)Expected Extraction Efficiency (Single Extraction, 1:1 Phase Ratio)
n-Hexane / Water~5.8Toluene in Hexane/Water: 2.75> 99%
Ethyl Acetate / Water~5.8N/A> 95%
Dichloromethane / Water~5.8N/A> 98%

Note: The expected extraction efficiency is a theoretical estimation. Actual efficiency will depend on experimental conditions such as temperature, pH (for compounds with acidic or basic functionalities, though not applicable to this compound), and the thoroughness of mixing.

Visualizations

Logical Relationship of Solvent Selection

Solvent_Selection A This compound Properties B High LogP Low Water Solubility A->B Indicate C Choice of Organic Solvent B->C Dictates D n-Hexane (Nonpolar) C->D E Ethyl Acetate (Moderately Polar) C->E F Dichloromethane (Halogenated) C->F G High Extraction Efficiency D->G E->G F->G

Caption: Solvent selection logic for this compound extraction.

Experimental Workflow for Liquid-Liquid Extraction

LLE_Workflow start Start: Aqueous solution with This compound step1 Add Organic Solvent to Separatory Funnel start->step1 step2 Shake and Vent step1->step2 step3 Allow Phases to Separate step2->step3 decision Multiple Extractions? step3->decision aqueous_waste Aqueous Waste step3->aqueous_waste decision->step1 Yes step4 Collect Organic Phase decision->step4 No step5 Wash Organic Phase (Water and Brine) step4->step5 step6 Dry with Anhydrous Salt step5->step6 step7 Remove Solvent (Rotary Evaporation) step6->step7 end End: Purified this compound step7->end

Caption: Workflow for the liquid-liquid extraction of this compound.

References

Application Notes and Protocols for 2-Phenyloctane in Lubricant and Oil Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct applications of 2-phenyloctane in lubricant formulations are not extensively documented in publicly available literature, its chemical structure as an alkylbenzene suggests potential utility as a synthetic lubricant base stock or additive. Alkylbenzenes as a class are well-established in the lubricant industry for their favorable properties.[1][2] This document outlines the potential applications, hypothetical performance data, and experimental protocols to evaluate this compound as a lubricant component, drawing parallels from the known performance of similar heavy alkyl benzenes (HABs).[1][3][4][5]

Heavy alkyl benzenes are noted for their excellent thermal and oxidative stability, good low-temperature fluidity, and compatibility with a range of other lubricant components and elastomers.[2][3][6][7] They are utilized in various formulations, including engine oils, hydraulic fluids, refrigeration oils, and greases.[1][3][4][5][6] The introduction of this compound into a lubricant formulation could potentially enhance viscosity index, thermal stability, and solvency, contributing to overall improved performance and equipment longevity.[8]

Hypothetical Performance Data

The following table summarizes the anticipated performance of a lubricant base oil fortified with this compound. The data is extrapolated from typical performance characteristics of heavy alkyl benzenes in similar applications.

Property Test Method Base Oil (Typical Group II) Base Oil + 5% this compound (Hypothetical) Potential Benefit
Kinematic Viscosity @ 40°C, cStASTM D4454648Improved film strength
Kinematic Viscosity @ 100°C, cStASTM D4456.87.2Maintained viscosity at high temperatures
Viscosity IndexASTM D2270105115Reduced viscosity change with temperature
Flash Point, °CASTM D92230240Increased thermal stability
Pour Point, °CASTM D97-15-21Improved low-temperature fluidity
Oxidation Stability (RBOT), minASTM D2272250350Extended oil life[7]
Four-Ball Wear Scar (40kg, 75°C, 1hr), mmASTM D41720.500.40Enhanced anti-wear protection[6]

Experimental Protocols

To validate the efficacy of this compound as a lubricant additive, a systematic experimental approach is required. The following protocols outline the key experiments for its evaluation.

1. Formulation Protocol

  • Objective: To prepare stable lubricant blends containing varying concentrations of this compound.

  • Materials:

    • Base oil (e.g., Group II or Group III mineral oil, or a polyalphaolefin - PAO)

    • This compound (high purity)

    • Standard additive package (containing detergents, dispersants, anti-wear agents, etc., as required by the target application)[9][10]

    • Glass beakers, magnetic stirrer with hot plate, and a calibrated balance.

  • Procedure:

    • Weigh the desired amount of base oil into a beaker.

    • Heat the base oil to 60-70°C while stirring gently.

    • Slowly add the pre-weighed amount of this compound to the heated base oil.

    • Continue stirring for 30 minutes to ensure complete dissolution and homogeneity.

    • If required, add the standard additive package and stir for an additional 30 minutes.

    • Allow the blend to cool to room temperature.

    • Visually inspect the blend for clarity, phase separation, or precipitation.

2. Performance Testing Protocols

  • Objective: To quantify the effect of this compound on the physical and chemical properties of the lubricant.

  • Methodologies:

    • Kinematic Viscosity and Viscosity Index: Determine the kinematic viscosity at 40°C and 100°C using a calibrated capillary viscometer according to ASTM D445 . Calculate the viscosity index based on these measurements as per ASTM D2270 .

    • Flash Point and Pour Point: Measure the flash point using the Cleveland Open Cup method (ASTM D92 ) to assess thermal stability and fire hazard. Determine the pour point by ASTM D97 to evaluate low-temperature performance.

    • Oxidative Stability: Evaluate the resistance to oxidation using the Rotary Bomb Oxidation Test (RBOT) as per ASTM D2272 . A longer time to the pressure drop indicates better oxidative stability.[7]

    • Anti-Wear Properties: Assess the anti-wear characteristics using the Four-Ball Wear Test (ASTM D4172 ). Measure the wear scar diameter on the ball bearings after the test; a smaller scar indicates better wear protection.[6]

    • Corrosion Resistance: Test for corrosion inhibition properties using the copper strip corrosion test (ASTM D130 ).

    • Elastomer Compatibility: Evaluate the effect of the formulated oil on standard elastomeric seals (e.g., nitrile, fluoroelastomer) by measuring changes in hardness, volume, and tensile strength after immersion at elevated temperatures (ASTM D4289 ).

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for evaluating this compound as a lubricant additive and its hypothesized mechanism of action.

G cluster_formulation Formulation Stage cluster_testing Performance Testing Stage cluster_analysis Analysis & Optimization BaseOil Select Base Oil (Group II, III, PAO) Blend Prepare Blends (0%, 1%, 2.5%, 5% this compound) BaseOil->Blend Additive Define Additive Package (Detergents, Dispersants, etc.) Additive->Blend Viscosity Viscosity & VI (ASTM D445, D2270) Blend->Viscosity Thermal Thermal Stability (Flash Point - ASTM D92) Blend->Thermal LowTemp Low-Temp Fluidity (Pour Point - ASTM D97) Blend->LowTemp Oxidation Oxidation Stability (RBOT - ASTM D2272) Blend->Oxidation Wear Anti-Wear (4-Ball - ASTM D4172) Blend->Wear Data Analyze Performance Data Viscosity->Data Thermal->Data LowTemp->Data Oxidation->Data Wear->Data Optimize Optimize Concentration Data->Optimize Final Final Formulation Report Optimize->Final

Caption: Experimental workflow for evaluating this compound in lubricants.

G cluster_mechanism Hypothesized Mechanism of Action cluster_properties Enhanced Lubricant Properties cluster_outcome Performance Outcome Phenyloctane This compound Additive Solvency Improved Solvency Phenyloctane->Solvency Aromatic Ring Film Enhanced Film Strength Phenyloctane->Film Adsorption Thermal Increased Thermal Stability Phenyloctane->Thermal Molecular Stability BaseOil Base Oil Matrix BaseOil->Film Metal Metal Surface Metal->Film Cleaner Cleaner Components Solvency->Cleaner ReducedFriction Reduced Friction & Wear Film->ReducedFriction LongerLife Extended Oil Life Thermal->LongerLife

Caption: Hypothesized mechanism of this compound as a lubricant additive.

References

Troubleshooting & Optimization

Challenges in separating 2-, 3-, and 4-phenyloctane isomers

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Challenges in Separating 2-, 3-, and 4-Phenyloctane Isomers

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the separation of 2-, 3-, and 4-phenyloctane isomers. Due to their similar physicochemical properties, achieving baseline separation of these positional isomers can be a significant analytical hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate 2-, 3-, and 4-phenyloctane isomers?

A1: The primary challenge in separating these isomers lies in their nearly identical molecular weights and similar physicochemical properties, such as boiling point and polarity. Since chromatographic separations rely on differential partitioning between a mobile and a stationary phase, these subtle structural differences require highly selective analytical methods to achieve resolution.

Q2: What are the recommended primary analytical techniques for separating phenyloctane isomers?

A2: The two most effective and commonly used techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC is well-suited for these volatile compounds, while reversed-phase HPLC can also provide effective separation based on subtle differences in hydrophobicity.

Q3: For GC analysis, what type of capillary column is best for separating phenyloctane isomers?

A3: A mid-polarity to polar stationary phase is often recommended. While a standard non-polar phase like a 5% diphenyl / 95% dimethylpolysiloxane can provide some separation, a column with a higher phenyl content or a wax-type column can offer enhanced selectivity for positional isomers. For particularly challenging separations, liquid crystalline stationary phases have shown unique selectivity for rigid solute isomers.[1]

Q4: For HPLC analysis, what type of column and mobile phase should I start with?

A4: A reversed-phase C18 column is a common starting point for many isomer separations. However, for aromatic positional isomers like phenyloctanes, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column is highly recommended.[2][3][4][5] These columns offer alternative selectivity through π-π interactions between the stationary phase and the aromatic ring of the analytes. A good starting mobile phase is a gradient of methanol or acetonitrile with water.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

Problem: Poor resolution or co-elution of 2-, 3-, and 4-phenyloctane peaks.

This is the most common issue encountered when separating these isomers. The following workflow can help diagnose and resolve the problem.

GCTroubleshooting GC Troubleshooting Workflow for Poor Resolution start Poor Resolution or Co-elution Observed check_temp Is the temperature program optimized? start->check_temp check_flow Is the carrier gas flow rate optimal? check_temp->check_flow [ Yes ] solution_temp Implement a slower temperature ramp, especially around the expected elution temperature. check_temp->solution_temp [ No ] check_column Is the stationary phase appropriate? check_flow->check_column [ Yes ] solution_flow Verify and adjust the linear velocity of the carrier gas (e.g., Helium, Hydrogen). check_flow->solution_flow [ No ] check_injection Is the injection technique correct? check_column->check_injection [ Yes ] solution_column Consider a more polar or shape-selective stationary phase (e.g., higher phenyl content, wax, or liquid crystal phase). check_column->solution_column [ No ] solution_injection Ensure a fast, clean injection to minimize band broadening. Check for column overload by reducing injection volume. check_injection->solution_injection

Caption: A step-by-step workflow for diagnosing the cause of poor peak resolution in GC.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Problem: My phenyloctane isomers are co-eluting on a C18 column.

While C18 columns are versatile, they may not provide sufficient selectivity for these positional isomers. Here’s a guide to improving your separation.

HPLCTroubleshooting HPLC Troubleshooting Workflow for Co-elution start Isomers Co-eluting on C18 Column change_column Switch to a Phenyl-Hexyl or PFP column to enhance π-π interactions. start->change_column optimize_mobile_phase Optimize the mobile phase. change_column->optimize_mobile_phase change_organic Try a different organic modifier (e.g., switch from acetonitrile to methanol). optimize_mobile_phase->change_organic adjust_gradient Adjust the gradient slope and time. change_organic->adjust_gradient check_temp Vary the column temperature (e.g., 25°C, 35°C, 45°C). adjust_gradient->check_temp success Resolution Achieved check_temp->success

Caption: A decision tree for improving HPLC separation of positional isomers.

Experimental Protocols

Protocol 1: Gas Chromatography (GC-FID/MS) Method for Phenyloctane Isomer Separation

This protocol provides a starting point for the separation of 2-, 3-, and 4-phenyloctane. Optimization will likely be required based on your specific instrumentation and standards.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary Column: e.g., Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a more polar column like a DB-35ms for enhanced selectivity.

  • Autosampler

Reagents:

  • Helium (carrier gas), high purity

  • Standards for 2-, 3-, and 4-phenyloctane

  • Hexane (solvent), HPLC grade

Procedure:

  • Sample Preparation: Prepare a 100 ppm stock solution of each isomer in hexane. Create a mixed standard solution containing all three isomers at a concentration of 10 ppm each.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp at 5°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

    • Detector Temperature (FID): 280°C

    • MS Transfer Line (if used): 280°C

  • Data Analysis: Identify peaks based on retention times of individual standards. If using MS, confirm identity by mass spectra.

Protocol 2: Reversed-Phase HPLC (RP-HPLC) Method for Phenyloctane Isomer Separation

This method utilizes a Phenyl-Hexyl column for enhanced selectivity of aromatic positional isomers.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Reagents:

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Standards for 2-, 3-, and 4-phenyloctane

Procedure:

  • Sample Preparation: Prepare a 1000 ppm stock solution of each isomer in acetonitrile. Create a mixed standard solution containing all three isomers at a concentration of 50 ppm each in a 70:30 acetonitrile:water mixture.

  • HPLC Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • Start at 70% B.

      • Linear gradient to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 70% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

  • Data Analysis: Identify peaks based on the retention times of individual isomer standards.

Quantitative Data Summary

The following tables provide an example of expected elution order and approximate retention times based on typical chromatographic behavior of alkylbenzene isomers. Note: Actual retention times and resolution will vary depending on the specific column, instrumentation, and exact analytical conditions.

Table 1: Expected GC Elution Order and Approximate Retention Times

IsomerExpected Elution OrderApproximate Retention Time (min) on a Mid-Polarity Column
4-Phenyloctane112.5 - 13.5
3-Phenyloctane213.0 - 14.0
2-Phenyloctane313.5 - 14.5

Table 2: Expected HPLC Elution Order and Approximate Retention Times on a Phenyl-Hexyl Column

IsomerExpected Elution OrderApproximate Retention Time (min)
This compound110.0 - 11.0
3-Phenyloctane210.5 - 11.5
4-Phenyloctane311.0 - 12.0

Disclaimer: The information provided in this technical support center is intended as a guide. All experimental protocols should be validated in your laboratory for your specific application.

References

Technical Support Center: Optimizing GC/MS Parameters for 2-Phenyloctane Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the detection of 2-phenyloctane using Gas Chromatography-Mass Spectrometry (GC/MS).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the analysis of this compound.

Q1: I am not seeing a peak for this compound, or the peak is very small. What are the likely causes and solutions?

A1: A small or absent peak for this compound can stem from several issues, from sample preparation to instrument parameters.

  • Inadequate Injection Volume or Concentration: Ensure your sample concentration is within the detection limits of your instrument. If you are performing a split injection, a low split ratio (e.g., 10:1) or a splitless injection can increase the amount of analyte reaching the column. For trace-level analysis, consider using a splitless injection.[1] A pulsed split injection can also enhance the response by improving the transfer of the analyte to the column.[1]

  • Incorrect Injector Temperature: The injector temperature should be high enough to ensure the complete and rapid vaporization of this compound without causing thermal degradation. A good starting point is 250°C. If you suspect incomplete vaporization, you can incrementally increase the temperature to 275°C or 300°C.

  • Column Bleed or Contamination: High baseline noise due to column bleed can obscure the analyte peak. Ensure you are using a low-bleed column, such as a DB-5ms, and that the column has been properly conditioned. Contamination from previous injections can also interfere with detection. Perform a bake-out of the column at a high temperature (within the column's limits) to remove contaminants.

  • Mass Spectrometer Settings: Verify that the mass spectrometer is tuned correctly and that you are monitoring for the appropriate ions in Selected Ion Monitoring (SIM) mode. For this compound, the primary fragment ions are typically m/z 91 (tropylium ion) and m/z 105.[2] The molecular ion at m/z 190 may also be present, though likely at a lower abundance.

Q2: My this compound peak is showing significant tailing. How can I improve the peak shape?

A2: Peak tailing is a common issue in GC analysis and can compromise resolution and quantification.

  • Active Sites in the Inlet or Column: this compound, being an aromatic hydrocarbon, can interact with active sites (silanol groups) in the GC system. Ensure you are using a deactivated inlet liner and a high-quality, inert GC column. If you suspect contamination of the inlet, replace the liner and septum. Trimming a small portion (10-20 cm) from the front of the column can also remove accumulated non-volatile residues.

  • Improper Column Installation: An incorrect column installation can create dead volume, leading to peak tailing. Ensure the column is cut cleanly and installed at the correct depth in both the injector and the detector according to the manufacturer's instructions.

  • Sub-optimal Oven Temperature Program: If the initial oven temperature is too high, it can cause poor focusing of the analyte at the head of the column. A lower initial temperature, held for a minute or two, can improve peak shape. Additionally, a slower temperature ramp rate may improve separation and peak symmetry.

Q3: I am observing ghost peaks in my chromatogram. What is the source of this contamination?

A3: Ghost peaks are peaks that appear in a chromatogram that are not present in the injected sample.

  • Carryover from Previous Injections: Highly concentrated samples or "dirty" sample matrices can contaminate the syringe, inlet, and the front of the GC column. Thoroughly rinse the syringe with a strong solvent between injections. If carryover persists, you may need to perform maintenance on the inlet, including replacing the liner and septum.

  • Septum Bleed: Degraded or low-quality septa can release volatile compounds at high injector temperatures. Use high-quality, pre-conditioned septa rated for your operating temperatures.

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases. Ensure you are using high-purity carrier gas and that your gas lines are clean. Installing and regularly changing gas purifiers can mitigate this issue.

Quantitative Data Summary

The following table summarizes recommended starting parameters for the GC/MS analysis of this compound. These parameters may require further optimization based on your specific instrument and sample matrix.

ParameterRecommended ValueNotes
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane)A 30 m x 0.25 mm ID, 0.25 µm film thickness column is a good starting point.
Injection Mode Splitless or Pulsed SplitUse splitless for trace analysis to maximize sensitivity. A split ratio of 10:1 can be used for more concentrated samples.
Injection Volume 1 µLAdjust as needed based on sample concentration and instrument sensitivity.
Injector Temperature 250 - 280 °CStart at 250°C and increase if peak shape or response for late-eluting compounds is poor.
Carrier Gas HeliumMaintain a constant flow rate of approximately 1.0 - 1.2 mL/min.
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)This is a general-purpose program; adjust the initial temperature, ramp rate, and final hold time to optimize separation.
MS Transfer Line Temp 280 °CShould be at or slightly above the final oven temperature.
Ion Source Temp 230 °CA standard starting point for many electron ionization sources.
Ionization Energy 70 eVStandard for electron ionization.
Acquisition Mode Selected Ion Monitoring (SIM)Improves sensitivity compared to full scan mode.
SIM Ions (m/z) Quantifier: 91, Qualifiers: 105, 190m/z 91 is typically the base peak for alkylbenzenes.[2] m/z 105 is another common fragment. The molecular ion is at m/z 190.

Experimental Protocols

Protocol 1: Standard Preparation and GC/MS Analysis of this compound

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of 1 mg/mL. From this stock solution, prepare a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • Instrument Setup:

    • Install a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) column in the GC.

    • Set the GC and MS parameters as outlined in the "Quantitative Data Summary" table above.

    • Perform an autotune of the mass spectrometer to ensure optimal performance.

  • Calibration Curve: Inject 1 µL of each calibration standard into the GC/MS system.

  • Data Analysis:

    • For each standard, integrate the peak area of the quantifier ion (m/z 91).

    • Construct a calibration curve by plotting the peak area against the concentration of each standard.

    • Determine the linearity of the calibration curve by calculating the coefficient of determination (R²), which should ideally be >0.99.

  • Sample Analysis: Inject 1 µL of the unknown sample and determine the concentration of this compound by comparing its peak area to the calibration curve.

Protocol 2: Determination of Kovats Retention Index

  • Prepare Alkane Standard: Prepare a solution containing a series of n-alkanes (e.g., C10 to C20) in hexane.

  • Analyze Alkane Standard: Inject the n-alkane standard into the GC/MS using the same temperature program as for the this compound analysis.

  • Analyze Sample: Inject your sample containing this compound.

  • Calculate Retention Index: Use the retention times of the n-alkanes that bracket the this compound peak to calculate the Kovats retention index (I) using the following formula for a temperature-programmed run:

    I = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)]

    Where:

    • n is the carbon number of the n-alkane eluting before this compound.

    • t_x is the retention time of this compound.

    • t_n is the retention time of the n-alkane eluting before this compound.

    • t_{n+1} is the retention time of the n-alkane eluting after this compound.

Visualizations

Troubleshooting_Workflow Start Problem: Poor this compound Detection NoPeak No Peak or Very Small Peak Start->NoPeak PeakTailing Peak Tailing Start->PeakTailing GhostPeaks Ghost Peaks Start->GhostPeaks CheckInjection Check Injection Parameters NoPeak->CheckInjection CheckTemp Verify Injector Temperature NoPeak->CheckTemp CheckColumn Inspect Column Condition NoPeak->CheckColumn CheckMS Verify MS Settings NoPeak->CheckMS CheckActiveSites Check for Active Sites PeakTailing->CheckActiveSites CheckInstallation Verify Column Installation PeakTailing->CheckInstallation OptimizeOven Optimize Oven Program PeakTailing->OptimizeOven CheckCarryover Investigate Carryover GhostPeaks->CheckCarryover CheckSeptum Inspect Septum GhostPeaks->CheckSeptum CheckGas Check Carrier Gas Purity GhostPeaks->CheckGas

Caption: Troubleshooting workflow for common GC/MS issues.

Experimental_Workflow Prep Sample/Standard Preparation GCMS_Setup GC/MS Instrument Setup Prep->GCMS_Setup Injection Injection GCMS_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition (SIM Mode) Detection->Data_Acquisition Data_Analysis Data Analysis (Integration & Calibration) Data_Acquisition->Data_Analysis Result Quantification of This compound Data_Analysis->Result

Caption: GC/MS experimental workflow for this compound.

References

Overcoming catalyst deactivation in benzene alkylation with octene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming catalyst deactivation during the alkylation of benzene with octene.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the alkylation of benzene with octene, focusing on catalyst deactivation and performance.

Issue 1: Rapid Loss of Catalytic Activity

Q1: My catalyst is deactivating much faster than expected. What are the likely causes and how can I mitigate this?

A1: Rapid catalyst deactivation is a common problem in benzene alkylation and is typically caused by several factors, primarily coke formation and feedstock impurities.

  • Cause A: Coke Formation: Heavy, carbonaceous materials, known as coke, can deposit on the catalyst's active sites and block its pores. This is often accelerated by the polymerization of octene, especially at low benzene-to-octene ratios.[1]

    • Solution: Increase the molar ratio of benzene to octene. A higher concentration of benzene helps to suppress olefin polymerization and reduces the rate of coke formation.[1] For example, in the alkylation of benzene with 1-dodecene over a USY zeolite catalyst, deactivation was observed to be quicker at lower benzene-to-dodecene ratios.

    • Solution: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate coking. It has been shown that higher reaction temperatures lead to a higher rate of catalyst deactivation.[2]

  • Cause B: Feedstock Impurities: Trace amounts of impurities in the octene or benzene feed can act as catalyst poisons. Oxygenated organic compounds, for instance, can strongly and sometimes irreversibly adsorb onto the acid sites of the catalyst, rendering them inactive.[1]

    • Solution: Ensure high purity of reactants. Pre-treating the feedstock to remove oxygenates and other potential poisons is crucial for maintaining catalyst stability.

  • Cause C: Inappropriate Reaction Conditions:

    • Solution: Ensure the catalyst is properly activated before the reaction. For zeolites, this typically involves heating under a flow of dry, inert gas to remove adsorbed water.[1]

Issue 2: Low Conversion of Octene

Q2: I am observing very low conversion of 1-octene, even at the beginning of the reaction. What should I check?

A2: Low initial conversion can be attributed to issues with the catalyst's intrinsic activity, the presence of inhibitors, or sub-optimal reaction conditions.

  • Cause A: Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the selected reaction conditions.

    • Solution: Consider using a more active catalyst. For instance, large-pore zeolites like Y, BEA, or mordenite are known to be effective for the alkylation of benzene with long-chain olefins.[3] Tungstophosphoric acid supported on silica has also demonstrated high conversion rates.[4]

    • Solution: Ensure proper catalyst activation. For solid acid catalysts, calcination at an appropriate temperature is necessary to generate the active acid sites.

  • Cause B: Catalyst Poisoning: As mentioned in Q1, impurities can severely inhibit the reaction.

    • Solution: Verify the purity of your benzene and 1-octene. Using thoroughly dried reactants is essential to prevent the deactivation of acid sites by water.[1]

  • Cause C: Sub-optimal Reaction Conditions:

    • Solution: Increase the reaction temperature. Alkylation is an endothermic reaction, and higher temperatures generally favor higher conversion, although a trade-off with catalyst stability must be considered.[2]

    • Solution: Ensure efficient mixing. In a batch reactor, inadequate agitation can lead to mass transfer limitations, preventing the reactants from effectively reaching the catalyst surface.

Issue 3: Poor Selectivity to the Desired Phenyloctane Isomer

Q3: My reaction is producing a wide range of products, and the selectivity towards the desired linear alkylbenzene (LAB) is low. How can I improve this?

A3: Poor selectivity can be due to isomerization of the olefin, polyalkylation, or the intrinsic properties of the catalyst.

  • Cause A: Isomerization of 1-Octene: The acid catalyst can promote the isomerization of 1-octene to internal octenes, which then alkylate benzene to produce branched phenyloctanes instead of the desired linear product.

    • Solution: Modify the catalyst to enhance shape selectivity. For example, zeolites with specific pore structures can favor the formation of certain isomers. Mordenite, for instance, has shown better selectivity to the 2-phenyl isomer compared to Y-zeolite in the alkylation of benzene with long-chain alkenes.[5]

  • Cause B: Polyalkylation: The initial product, phenyloctane, can undergo further alkylation to form diphenyloctanes and other heavy by-products, especially if the local concentration of octene is high.[6]

    • Solution: Use a high benzene-to-octene molar ratio. This ensures that the octene is more likely to react with benzene than with the already-formed phenyloctane.[7] Ratios of 10:1 or higher are often used.[4]

    • Solution: Control the addition of octene. In a batch or semi-batch process, adding the octene slowly to the benzene-catalyst mixture can help maintain a low instantaneous concentration of the olefin, thus minimizing polyalkylation.

Issue 4: Difficulty in Catalyst Regeneration

Q4: I've attempted to regenerate my coked catalyst by calcination, but its activity is not fully restored. What could be the issue?

A4: Incomplete restoration of activity after regeneration can be due to irreversible changes in the catalyst structure or the presence of hard-to-remove coke.

  • Cause A: Irreversible Catalyst Damage: High temperatures during calcination can cause irreversible damage to the catalyst, such as sintering of the support or loss of acid sites (dealumination in zeolites).

    • Solution: Optimize the regeneration temperature and atmosphere. Perform a Temperature-Programmed Oxidation (TPO) analysis on the spent catalyst to determine the optimal temperature for coke combustion without damaging the catalyst structure. Regeneration is often carried out in a diluted stream of air.[8]

  • Cause B: Formation of "Hard Coke": The nature of the coke can influence the ease of its removal. "Hard coke," which is more graphitic in nature, is more difficult to burn off than "soft coke," which has a higher hydrogen content.

    • Solution: Consider alternative or multi-step regeneration procedures. Washing the catalyst with a solvent like benzene at an elevated temperature can remove some of the soluble coke precursors before calcination.[1] Other methods like gasification with CO₂ or steam, or hydrogenation, can also be effective.[8]

Quantitative Data Presentation

The following tables summarize key quantitative data from various studies on benzene alkylation, providing a basis for comparison and experimental design.

Table 1: Effect of Reaction Temperature on Benzene Alkylation with Olefins

CatalystOlefinBenzene/Olefin Molar RatioTemperature (°C)Olefin Conversion (%)Reference
Tungstophosphoric acid/SiO₂ (30 wt%)C₁₀-C₁₃10:180~75[4]
Tungstophosphoric acid/SiO₂ (30 wt%)C₁₀-C₁₃10:112594[4]
H-Mordenite1-Dodecene6:180~40[9]
H-Mordenite1-Dodecene6:1140~85[9]
Zeolite Y1-Hexadecene8.6:1120~80[5]
Zeolite Y1-Hexadecene8.6:1180~98[5]

Table 2: Effect of Benzene/Olefin Ratio on Catalyst Performance

CatalystOlefinTemperature (°C)Benzene/Olefin Molar RatioOlefin Conversion (%)Selectivity to Monoalkylbenzene (%)Reference
Zeolite Y1-Hexadecene1202.9~60~85[5]
Zeolite Y1-Hexadecene1208.6~80>95[5]
ZSM-5Ethylene4501:1~5885.5[10]
ZSM-5Ethylene4506:1~15>95[10]

Table 3: Activation Energies for Reactions in Alkylation Systems

CatalystReactionActivation Energy (kJ/mol)Reference
Y ZeoliteBenzene Alkylation with 1-Dodecene62.8[11]
MordeniteBenzene Alkylation with 1-Dodecene49[11]
Mordenite1-Dodecene Isomerization34[11]
H-BetaToluene Alkylation with 1-Heptene (Soft Coke Decomposition)89.9 - 118.7[12]
H-BetaToluene Alkylation with 1-Heptene (Hard Coke Decomposition)140.1 - 202.6[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the alkylation of benzene with octene and catalyst characterization.

Protocol 1: Liquid-Phase Benzene Alkylation with 1-Octene over a Solid Acid Catalyst (Batch Reactor)

  • Catalyst Activation:

    • Place the required amount of the solid acid catalyst (e.g., 1-2 g of Y-zeolite) into a quartz tube reactor.

    • Heat the catalyst under a flow of dry nitrogen (e.g., 50 mL/min) to a specified temperature (e.g., 450°C for zeolites) at a ramp rate of 10°C/min.

    • Hold at this temperature for 4-6 hours to ensure the removal of adsorbed water and other volatile impurities.

    • Cool the catalyst to the desired reaction temperature under the nitrogen flow.

  • Reaction Setup:

    • Assemble a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a temperature controller, and a septum for reactant addition.

    • Transfer the activated catalyst to the flask under an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket) to prevent re-adsorption of moisture.

    • Add the required volume of dry benzene (e.g., to achieve a 10:1 molar ratio of benzene to 1-octene) to the flask.

    • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80-120°C).

  • Reaction Execution:

    • Once the reaction temperature is stable, add the required amount of dry 1-octene to the flask via a syringe through the septum. For better control of exotherms and to minimize polyalkylation, the 1-octene can be added dropwise over a period of time.

    • Start the timer for the reaction (typical duration: 2-8 hours).

    • Periodically, take small aliquots of the reaction mixture using a syringe for analysis. Filter the aliquot immediately to remove the catalyst particles.

  • Product Analysis:

    • Analyze the collected samples using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-5).

    • Identify the products (phenyloctane isomers, unreacted octene, etc.) by comparing their retention times with those of known standards.

    • Quantify the components to calculate the conversion of 1-octene and the selectivity to the desired products.

Protocol 2: Characterization of Coked Catalysts by Temperature-Programmed Oxidation (TPO)

  • Sample Preparation:

    • Take a known weight (e.g., 50-100 mg) of the spent (coked) catalyst and place it in a quartz U-tube reactor.

    • Position the sample in the reactor between two plugs of quartz wool.

  • Pre-treatment:

    • Place the reactor in the TPO apparatus.

    • Heat the sample in a flow of inert gas (e.g., Helium or Argon, 30-50 mL/min) to a low temperature (e.g., 150-200°C) to remove any physisorbed volatile compounds. Hold at this temperature until the baseline of the detector is stable.

  • Oxidation Program:

    • Cool the sample to near room temperature.

    • Switch the gas flow to a dilute oxygen mixture (e.g., 5-10% O₂ in He or Ar) at a constant flow rate.

    • Begin heating the sample at a linear ramp rate (e.g., 10°C/min) up to a final temperature of 700-800°C.

    • Continuously monitor the composition of the off-gas using a Thermal Conductivity Detector (TCD) or a Mass Spectrometer (MS) to detect the evolution of CO₂ and CO.

  • Data Analysis:

    • The resulting TPO profile will show one or more peaks corresponding to the combustion of different types of coke. The temperature of the peak maximum indicates the reactivity of the coke (lower temperature corresponds to more reactive, "soft" coke).

    • The total amount of coke can be quantified by integrating the area under the CO and CO₂ peaks and calibrating with a known amount of a combustible standard.

Protocol 3: Measurement of Catalyst Acidity by Ammonia Temperature-Programmed Desorption (NH₃-TPD)

  • Sample Preparation and Activation:

    • Place a known weight of the fresh or regenerated catalyst (e.g., 100-200 mg) in a quartz reactor.[13]

    • Activate the sample in-situ by heating it under a flow of inert gas (e.g., Helium, 30 mL/min) to a high temperature (e.g., 500-550°C) to clean the surface. Hold for at least 1 hour.[14]

  • Ammonia Adsorption:

    • Cool the sample to a suitable adsorption temperature (e.g., 100-120°C).

    • Introduce a flow of a gas mixture containing ammonia (e.g., 5-10% NH₃ in He) over the sample until saturation is achieved (indicated by a stable detector signal).[14]

  • Physisorbed Ammonia Removal:

    • Switch the gas flow back to the pure inert gas (Helium) at the same temperature to purge any weakly (physisorbed) ammonia from the catalyst surface.

    • Continue purging until the detector signal returns to a stable baseline.

  • Temperature-Programmed Desorption:

    • Once the baseline is stable, begin heating the sample at a linear rate (e.g., 10°C/min) to a final temperature (e.g., 600-700°C).

    • Monitor the concentration of desorbed ammonia in the effluent gas using a TCD.

  • Data Analysis:

    • The resulting TPD spectrum shows peaks corresponding to the desorption of ammonia from acid sites of different strengths. Low-temperature peaks (e.g., 150-250°C) are typically associated with weak acid sites, while high-temperature peaks (>400°C) correspond to strong acid sites.

    • The total acidity can be quantified by integrating the area under the desorption peaks and calibrating with known pulses of ammonia.

Visualizations

The following diagrams illustrate key processes and workflows related to benzene alkylation with octene.

G cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_products Products Benzene Benzene Phenyloctane Phenyloctane (LAB) Benzene->Phenyloctane Deprotonation Octene 1-Octene AcidSite Solid Acid Site (e.g., Zeolite) Octene->AcidSite Protonation Isomers Branched Isomers Octene->Isomers Isomerization Side-Rxn AcidSite->Benzene Electrophilic Attack Polyalkylated Polyalkylated Byproducts Phenyloctane->Polyalkylated Further Alkylation Side-Rxn

Caption: Simplified reaction mechanism for benzene alkylation with octene.

G cluster_causes Primary Causes cluster_effects Observed Effects cluster_outcome Outcome Coking Coke Formation (Olefin Polymerization) ActiveSiteBlocking Active Site Blocking Coking->ActiveSiteBlocking PoreBlockage Pore Blockage Coking->PoreBlockage Poisoning Feed Impurities (e.g., Oxygenates) Poisoning->ActiveSiteBlocking Thermal Thermal Degradation (Sintering, Dealumination) LossOfAcidity Loss of Acid Sites Thermal->LossOfAcidity LossOfSurfaceArea Loss of Surface Area Thermal->LossOfSurfaceArea Deactivation Catalyst Deactivation (Loss of Activity & Selectivity) ActiveSiteBlocking->Deactivation PoreBlockage->Deactivation LossOfAcidity->Deactivation LossOfSurfaceArea->Deactivation

Caption: Key pathways leading to catalyst deactivation.

G Start Problem Observed: Low Conversion / Rapid Deactivation CheckFeed Step 1: Analyze Feed Purity (GC-MS for impurities) Start->CheckFeed ImpurityFound Impurities Detected? CheckFeed->ImpurityFound CheckConditions Step 2: Verify Reaction Conditions (Temp, Pressure, Stirring, B/O Ratio) ConditionsOptimal Conditions Optimal? CheckConditions->ConditionsOptimal CheckCatalyst Step 3: Characterize Catalyst (Fresh vs. Spent) CatalystChanged Catalyst Properties Changed? (Acidity, Surface Area, Coke) CheckCatalyst->CatalystChanged ImpurityFound->CheckConditions No PurifyFeed Action: Purify/Dry Reactants ImpurityFound->PurifyFeed Yes ConditionsOptimal->CheckCatalyst Yes AdjustConditions Action: Optimize Conditions (e.g., Increase B/O ratio) ConditionsOptimal->AdjustConditions No CatalystChanged->Start No (Re-evaluate catalyst choice) Regenerate Action: Regenerate Catalyst (Calcination, Solvent Wash) CatalystChanged->Regenerate Yes (Coked)

Caption: Troubleshooting workflow for catalyst deactivation issues.

References

Purity analysis of 2-phenyloctane and identifying impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the purity analysis of 2-phenyloctane, including troubleshooting common issues and identifying potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The most common and effective methods for analyzing the purity of this compound are Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[1][2] GC is excellent for separating volatile impurities and quantifying the main component, while NMR provides detailed structural information to confirm the identity of this compound and characterize impurities.[3][4]

Q2: What are the common impurities found in this compound samples?

A2: Impurities in this compound are typically related to its synthesis. Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, if synthesized via a Grignard reaction, impurities could include the corresponding alkyl halide, phenylmagnesium bromide, and by-products like biphenyl.[5][6] Solvents used in the synthesis, such as tetrahydrofuran or diethyl ether, may also be present in trace amounts.[5]

Q3: My GC chromatogram shows unexpected peaks. What are the potential causes and how can I troubleshoot this?

A3: Unexpected peaks in a GC chromatogram can arise from several sources. First, consider contamination from the sample handling process, such as a contaminated syringe or vial.[7] Ensure proper rinsing of the syringe before injection.[8] The peaks could also be "ghost peaks" resulting from the accumulation of non-volatile residues in the injector or column, which then elute at higher temperatures.[9] Other causes include contaminated carrier gas, column bleed at high temperatures, or degradation of the sample in a hot injector.[9] To troubleshoot, run a blank solvent injection to see if the peaks persist, check gas traps, and ensure injector and oven temperatures are appropriate for the analyte's stability.[9]

Q4: The baseline in my chromatogram is noisy or drifting. What should I do?

A4: A noisy or drifting baseline can be caused by several factors within the HPLC or GC system.[9] Common causes include leaks in the system (check fittings), contaminated carrier gas, a contaminated detector, or column bleed.[9][10] For GC-FID, deposits on the detector can be a source of noise.[9] For HPLC, air bubbles in the pump or detector, or issues with pump seals can also cause baseline problems.[11] Systematically check for leaks, ensure high-purity gases or solvents are used, and clean the detector according to the manufacturer's instructions.

Q5: How can I use NMR to identify an unknown impurity?

A5: NMR spectroscopy is a powerful tool for structural elucidation.[1][12] If an impurity is present at a sufficient concentration, its signals will appear in the ¹H and ¹³C NMR spectra. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values, you can deduce the structure of the impurity. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish connectivity between protons and carbons, providing more definitive structural information.[4][12]

Data Presentation: Impurities and Analytical Parameters

Table 1: Potential Impurities in this compound Synthesis

Impurity TypePotential CompoundLikely Source
Starting Material 2-bromooctane / 2-octyl tosylateIncomplete reaction during synthesis.[5]
Reagent Phenylmagnesium bromideIncomplete reaction or excess reagent used.[5]
By-product BiphenylHomocoupling of the Grignard reagent.[5]
Solvent Residue Tetrahydrofuran (THF), Diethyl etherSolvents used during the synthesis and purification steps.[5]
Genotoxic Impurity Alkyl sulfonatesMay form from interactions of sulfonic acids (e.g., mesylates, tosylates) with residual alcohols.[6][13]

Table 2: Typical Gas Chromatography (GC-FID) Parameters for Aromatic Hydrocarbon Analysis

ParameterValue
Inlet Split/Splitless, 270 °C
Injection Volume 0.5 - 1.0 µL
Column Cross-linked polyethylene glycol or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)[14][15]
Carrier Gas Helium, Constant Flow (e.g., 2.1 mL/min)[16]
Oven Program Initial: 60 °C (hold 10 min), Ramp: 5 °C/min to 150 °C (hold 10 min)[16]
Detector (FID) 300 °C[16]
Split Ratio 100:1[16]

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
  • Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a high-purity solvent such as hexane or ethyl acetate. Prepare a series of dilutions for calibration if quantitative analysis of impurities is required.

  • Instrument Setup: Set up the GC-FID system according to the parameters outlined in Table 2 or an appropriate validated method. Ensure the system is leak-free and the baseline is stable.

  • Syringe Rinsing: Before each injection, thoroughly rinse the microsyringe multiple times with the solvent, followed by the sample to be injected, to prevent cross-contamination.[8]

  • Injection: Inject 1 µL of the prepared sample into the GC. Manually start the data acquisition or use an autosampler for automated injections.[8]

  • Data Acquisition and Analysis: Acquire the chromatogram. The purity of this compound is typically calculated based on the area percent of the main peak relative to the total area of all peaks (excluding the solvent peak).

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

  • Impurity Identification: Tentatively identify impurities based on their retention times relative to known standards, if available. For definitive identification, GC-MS is recommended.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[17] Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters involve a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[17]

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[17]

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction).

    • In the ¹H NMR spectrum, verify the expected signals for this compound: aromatic protons (multiplet, ~7.1-7.3 ppm), the methine proton adjacent to the phenyl group (multiplet), the methyl group protons (doublet), and the methylene protons of the octyl chain (multiplets).

    • In the ¹³C NMR spectrum, confirm the presence of the correct number of carbon signals with appropriate chemical shifts for aromatic and aliphatic carbons.

    • Integrate the signals in the ¹H NMR spectrum to confirm the proton ratios. Any signals not corresponding to this compound may belong to impurities.

Mandatory Visualizations

PurityAnalysisWorkflow cluster_prep Sample Handling cluster_analysis Analytical Testing cluster_data Data Interpretation & Reporting SampleReceipt Sample Receipt & Documentation SamplePrep Sample Preparation (Dilution in Solvent) SampleReceipt->SamplePrep GC_FID GC-FID Analysis (Purity & Impurity Profile) SamplePrep->GC_FID NMR NMR Analysis (¹H, ¹³C) (Structural Confirmation) SamplePrep->NMR DataReview Review Chromatogram & Spectra GC_FID->DataReview NMR->DataReview PurityCalc Calculate Purity (%) DataReview->PurityCalc ImpurityID Identify Impurities DataReview->ImpurityID Report Generate Certificate of Analysis PurityCalc->Report ImpurityID->Report

Caption: Workflow for the purity analysis and impurity identification of this compound.

ImpuritySources cluster_reactants Starting Materials & Reagents cluster_products Products & Impurities Octyl_Halide 2-Bromooctane or 2-Octyl Tosylate Reaction Grignard Reaction Octyl_Halide->Reaction Grignard Phenylmagnesium Bromide Grignard->Reaction Impurity2 Biphenyl (Side-product) Grignard->Impurity2 (Homocoupling) Solvent THF / Diethyl Ether Solvent->Reaction (medium) Product This compound (Desired Product) Reaction->Product (Main Path) Impurity1 Unreacted Starting Materials Reaction->Impurity1 (Incomplete Reaction) Impurity3 Residual Solvents Reaction->Impurity3 (Carryover)

Caption: Potential sources of impurities in the synthesis of this compound.

References

Troubleshooting low yield in Grignard synthesis of 2-phenyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low yields in the Grignard synthesis of 2-phenyloctane. The content is tailored for researchers, scientists, and drug development professionals to diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for a low or zero yield in the Grignard synthesis of this compound?

Low yields in this synthesis typically stem from three main areas: compromised Grignard reagent, competing side reactions, or issues with reaction conditions. The Grignard reagent is a potent nucleophile but also a strong base, making it highly sensitive to its environment.[1] Key factors include the presence of moisture or oxygen, poor quality of the magnesium or alkyl/aryl halide, and suboptimal temperature control.[1][2]

Q2: My Grignard reaction fails to initiate. What should I investigate?

Failure to initiate is often due to a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction with the organic halide.[3][4][5] Additionally, even trace amounts of water can halt the reaction's start.[3]

  • Solution: Use fresh, shiny magnesium turnings.[5] If the magnesium appears dull, activate it by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings in the flask with a dry stirring rod to expose a fresh surface.[4][5][6] Gentle heating or sonication can also help initiate the reaction.[5][7]

Q3: How critical is the exclusion of water and air?

Excluding moisture and air is absolutely critical for a successful Grignard synthesis.[2][8] Grignard reagents react rapidly with water in an acid-base reaction to form an alkane, which quenches the reagent.[1][3][9] They also react with oxygen to form alkoxides, further depleting the active reagent.[1][8]

  • Best Practices:

    • Thoroughly dry all glassware, either in an oven (e.g., 120-150°C overnight) or by flame-drying under a vacuum or inert atmosphere (Nitrogen, Argon).[1][5]

    • Use anhydrous grade solvents, such as diethyl ether or tetrahydrofuran (THF), which are essential for stabilizing the Grignard reagent.[7][10]

    • Protect the reaction from atmospheric moisture using a drying tube or by maintaining a positive pressure of an inert gas.[5][11]

Q4: I'm observing significant byproducts. What are the common side reactions and how can they be minimized?

Several side reactions can compete with the desired product formation, significantly lowering the yield.

  • Wurtz-type Coupling: This occurs when the Grignard reagent (e.g., an octylmagnesium halide) reacts with the starting organic halide (e.g., another molecule of the octyl halide), resulting in a homocoupled byproduct (e.g., dodecane).[7] This is a major side reaction, especially when using primary or benzylic halides.[12]

    • Minimization: Keep the concentration of the organic halide low by adding it slowly and dropwise to the magnesium suspension. Maintaining dilute conditions is also beneficial.[7]

  • Enolization: If using a ketone (like 2-octanone or acetophenone), the Grignard reagent can act as a base, abstracting an alpha-hydrogen to form an enolate.[7][13] This results in the recovery of the starting ketone after the workup. This is more common with sterically hindered ketones.[1][13]

    • Minimization: Add the ketone solution slowly to the Grignard reagent at a lower temperature (e.g., 0 °C to -78 °C) to favor nucleophilic addition over deprotonation.[1] Using additives like cerium(III) chloride (Luche conditions) can also enhance nucleophilic addition.[1][7]

  • Reduction: If the Grignard reagent has β-hydrogens (e.g., hexylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.[1][13]

    • Minimization: Perform the reaction at a lower temperature.[1]

Q5: How can I confirm the quality and concentration of my Grignard reagent?

Commercially purchased Grignard reagents can degrade over time, and their concentration may not match the label.[1] It is best practice to determine the concentration of the active Grignard reagent just before use.

  • Solution: Titrate the Grignard reagent. A common method involves titrating against a solution of iodine in THF until the characteristic brown/yellow color disappears.[1][14] This ensures accurate stoichiometry in your reaction.

Q6: I'm losing product during the workup. How can I optimize this stage?

The workup procedure is a critical step where a significant amount of product can be lost.

  • Quenching: Quench the reaction by slowly pouring the reaction mixture onto a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[1][15] This is generally preferred over strong acids, which can promote elimination side reactions with the alcohol product.[1]

  • Extraction: Emulsions can form due to fine magnesium salt precipitates.[11] To break emulsions, add saturated NaCl solution (brine) to increase the ionic strength of the aqueous layer. Filtering the entire mixture through a pad of Celite before separation can also be effective.[11] Ensure thorough extraction with a suitable solvent (e.g., diethyl ether) multiple times to recover all the product.[1]

Data and Conditions

Table 1: Troubleshooting Summary for Low Yield in this compound Synthesis

Problem Observed Potential Cause Recommended Solution
Reaction does not startMagnesium oxide (MgO) passivation layer on Mg surface; Trace moisture.[3][5]Activate Mg with iodine or 1,2-dibromoethane; Crush turnings; Ensure all components are rigorously dry.[4][5]
Low product yield with no obvious side productsInactive or quenched Grignard reagent due to moisture/air exposure.[1][3]Use anhydrous solvents and flame-dried glassware under an inert atmosphere; Titrate reagent before use.[1][5]
Isolation of homocoupled byproduct (e.g., dodecane)Wurtz-type coupling reaction.[7]Add the organic halide dropwise to the magnesium; Maintain dilute reaction conditions.[7]
High recovery of starting ketone (e.g., acetophenone)Enolization of the ketone by the Grignard reagent acting as a base.[7][13]Add ketone slowly to the Grignard solution at low temperature (0 °C or below); Consider using CeCl₃.[1]
Isolation of a reduced alcohol byproductReduction of the ketone by a Grignard reagent with β-hydrogens.[1][13]Run the reaction at a lower temperature.[1]
Product loss during workupEmulsion formation; Incomplete extraction.[1][11]Use saturated brine to break emulsions; Filter through Celite; Perform multiple extractions.[11]

Table 2: Common Solvents for Grignard Synthesis

Solvent Boiling Point (°C) Key Properties
Diethyl ether (Et₂O)34.6Standard solvent; its volatility helps moderate the exothermic reaction. Essential for reagent stability.[9][10]
Tetrahydrofuran (THF)66Higher boiling point than ether; often preferred for less reactive halides (e.g., chlorides) due to better stabilization of the Grignard complex.[7][12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hexylmagnesium Bromide and Acetophenone

This protocol outlines a representative procedure. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus and allow it to cool to room temperature under a stream of inert gas.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) and a small iodine crystal in the flask.

    • Prepare a solution of 1-bromohexane (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small portion (~10%) of the 1-bromohexane solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling.[7] If it does not start, gentle warming may be required.

    • Once initiated, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the hexylmagnesium bromide.[15]

  • Reaction with Acetophenone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add the acetophenone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[15]

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.[15]

  • Workup and Purification:

    • Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride.[1][15]

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.[1][15]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7][15]

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude 2-phenyloctan-2-ol by flash column chromatography or distillation. (Note: A subsequent dehydration/reduction step would be needed to obtain this compound, which is beyond the scope of this Grignard protocol).

Protocol 2: Titration of Grignard Reagent with Iodine

This protocol determines the concentration of the active Grignard reagent.[1]

  • Accurately weigh ~0.5 g of iodine into a dry flask and dissolve it in 10 mL of anhydrous THF.

  • Cool the dark brown iodine solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent solution dropwise from a 1 mL syringe while stirring vigorously.

  • The endpoint is reached when the brown/yellow color disappears, and the solution becomes colorless or slightly gray.

  • Record the volume of Grignard reagent added and calculate the molarity.

Visual Guides

TroubleshootingWorkflow start Low Yield of this compound initiation Did the reaction initiate? (Color change, bubbling, exotherm) start->initiation no_init Problem: Initiation Failure initiation->no_init No yes_init yes_init initiation->yes_init Yes solution_init Solution: - Use fresh/activated Mg - Add iodine or 1,2-dibromoethane - Ensure rigorous anhydrous conditions - Apply gentle heat/sonication no_init->solution_init side_products Are major side products observed in NMR/GC-MS? yes_init->side_products yes_sp yes_sp side_products->yes_sp Yes no_sp no_sp side_products->no_sp No sp_type Identify Side Product Type yes_sp->sp_type sp_wurtz Wurtz Coupling (e.g., Dodecane) sp_type->sp_wurtz Homocoupling sp_enol Starting Ketone Recovered (Enolization/Reduction) sp_type->sp_enol Ketone-related solution_wurtz Solution: - Slow, dropwise addition of halide - Use dilute conditions sp_wurtz->solution_wurtz solution_enol Solution: - Lower reaction temperature - Slow addition of ketone - Consider using CeCl3 sp_enol->solution_enol reagent_issue Problem: Reagent Quenching or Incorrect Stoichiometry no_sp->reagent_issue solution_reagent Solution: - Re-check anhydrous setup (glassware, solvents) - Use inert atmosphere - Titrate Grignard reagent before use reagent_issue->solution_reagent

A troubleshooting workflow for low yields in Grignard synthesis.

ReactionPathways cluster_main Main Reaction Pathway cluster_side Competing Side Reactions r1 Hexyl-MgBr intermediate Magnesium Alkoxide Intermediate r1->intermediate + r1_2 Hexyl-MgBr r1_3 Hexyl-MgBr (acts as base) r2 Acetophenone r2->intermediate workup Aqueous Workup (e.g., NH4Cl) intermediate->workup product 2-Phenyl-2-octanol workup->product wurtz Wurtz Coupling dodecane Dodecane wurtz->dodecane r1_2->wurtz + halide Hexyl-Br halide->wurtz enol Enolization enolate Acetophenone Enolate enol->enolate r1_3->enol + r2_2 Acetophenone r2_2->enol

Desired reaction pathway vs. competing side reactions.

References

Technical Support Center: Method Refinement for Trace Analysis of 2-Phenyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the trace analysis of 2-phenyloctane.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for trace analysis of this compound?

A1: Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the trace analysis of this compound. This technique offers excellent separation of volatile and semi-volatile organic compounds, combined with sensitive and selective detection, which is crucial for identifying and quantifying analytes at low concentrations in complex matrices.

Q2: Which sample preparation technique is recommended for extracting this compound from environmental samples?

A2: The choice of sample preparation technique depends on the sample matrix. For water samples, liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) are effective.[1][2] For solid samples like soil or sediment, pressurized liquid extraction (PLE) or Soxhlet extraction followed by a clean-up step are commonly employed. SPME is a solvent-free and sensitive option, particularly for cleaner matrices.[3]

Q3: What are the key challenges in the GC-MS analysis of this compound?

A3: Common challenges include matrix interference, poor peak shape (tailing or fronting), baseline instability, and achieving the desired sensitivity for trace-level detection.[4] Proper sample clean-up, optimization of GC parameters, and regular instrument maintenance are critical to overcoming these challenges.

Q4: How can I improve the resolution of this compound from other interfering compounds in my chromatogram?

A4: To improve resolution, you can optimize the GC temperature program, select a capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase), and adjust the carrier gas flow rate. A slower temperature ramp rate can often enhance the separation of closely eluting peaks.

Q5: What are the expected mass spectral fragments for this compound?

Troubleshooting Guides

This section provides solutions to common problems encountered during the trace analysis of this compound.

Poor Peak Shape
Problem Possible Causes Solutions
Peak Tailing - Active sites in the GC inlet liner or column. - Column contamination. - Incorrect column installation.- Use a deactivated inlet liner and perform regular maintenance. - Condition the column or trim the first few centimeters. - Ensure the column is cut cleanly and installed at the correct depth in the inlet.[4][7]
Peak Fronting - Column overload. - Incompatible solvent with the stationary phase.- Dilute the sample or use a split injection. - Ensure the injection solvent is compatible with the column's stationary phase.
Split Peaks - Improper sample introduction. - Incompatibility between the solvent and the initial oven temperature.- Optimize the injection speed and ensure a good column cut. - Adjust the initial oven temperature to be slightly below the boiling point of the solvent.[4]
Baseline Issues
Problem Possible Causes Solutions
Baseline Noise - Contaminated carrier gas or gas lines. - Detector contamination. - Septum bleed.- Use high-purity carrier gas and install traps to remove impurities. - Clean the detector according to the manufacturer's instructions. - Use a high-quality, low-bleed septum and replace it regularly.
Baseline Drift - Column bleed at high temperatures. - Fluctuations in oven temperature. - Contamination in the GC system.- Ensure the operating temperature does not exceed the column's maximum limit. - Verify the stability of the GC oven temperature. - Bake out the column and clean the inlet.
Sensitivity and Recovery Issues
Problem Possible Causes Solutions
Low Analyte Response - Leaks in the injection port or column connections. - Inefficient extraction from the sample matrix. - Analyte degradation in the inlet.- Perform a leak check of the GC system. - Optimize the extraction method (e.g., solvent choice, extraction time). - Use a deactivated liner and optimize the inlet temperature.[8]
Poor Recovery - Incomplete extraction. - Analyte loss during sample concentration steps.- Increase extraction time or use a more efficient extraction solvent. - Carefully control the evaporation process to avoid loss of the semi-volatile this compound.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of alkylbenzenes and polycyclic aromatic hydrocarbons (PAHs), which are structurally related to this compound. This data can serve as a benchmark for method development.

ParameterAlkylbenzenes in Water (GC-MS)[9]PAHs in Water (SPME-LC-Fluorescence)[10]PAHs in Water (MSPE-GC-FID)[11]
Limit of Detection (LOD) ≤0.018 ng/mL1 - 6 ng/L0.016 - 0.2 ng/mL
Limit of Quantitation (LOQ) --0.053 - 0.66 ng/mL
Linearity Range --5 - 100 ng/mL
Accuracy/Recovery 96.1 - 103.8%-71 - 110%
Precision (RSD) ≤4.1%1.8 - 14.4%Intra-day: 3.9%, Inter-day: 4.7%

Note: This data is for compounds structurally similar to this compound and should be used as a guideline. Method performance for this compound should be validated in the specific sample matrix.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for Water Samples (Adapted from EPA Method 3511)[1]
  • To a 1-liter volumetric flask, add a 1-liter unfiltered water sample.

  • If required, spike the sample with surrogate standards.

  • Add 60 mL of dichloromethane to the flask.

  • Seal the flask and shake vigorously for 2 minutes.

  • Allow the organic and aqueous layers to separate.

  • Drain the dichloromethane (bottom layer) into a collection flask.

  • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

Sample Preparation: Solid-Phase Microextraction (SPME) for Water Samples
  • Place 10 mL of the water sample into a 20 mL headspace vial.

  • Add a magnetic stir bar and, if necessary, adjust the pH and add salt to improve extraction efficiency.

  • Seal the vial with a PTFE-lined septum.

  • Place the vial in a heating block with stirring.

  • Expose a pre-conditioned SPME fiber (e.g., 100 µm polydimethylsiloxane, PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 60°C).

  • Retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption.

GC-MS Analysis (Based on methods for alkylbenzenes)[5][9]
  • Gas Chromatograph (GC) Parameters:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar non-polar to mid-polar column).

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 180°C.

      • Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

    • SIM Ions for this compound (suggested): m/z 190 (molecular ion), 91 (tropylium ion), and other characteristic fragments.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water or Soil Sample Extraction Extraction (LLE or SPME) Sample->Extraction Concentration Concentration Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Acquisition (Full Scan / SIM) GCMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for the trace analysis of this compound.

Troubleshooting_Tree cluster_solutions_injection Injection Port Solutions cluster_solutions_column Column Solutions cluster_solutions_sample Sample Prep Solutions Problem Analytical Problem (e.g., Poor Peak Shape) Check_Injection Check Injection Port: - Septum condition? - Liner clean? - Temperature correct? Problem->Check_Injection Check_Column Check GC Column: - Correctly installed? - Column bleed? - Contamination? Problem->Check_Column Check_Sample Check Sample Prep: - Matrix interference? - Concentration too high? Problem->Check_Sample Replace_Septum Replace Septum Check_Injection->Replace_Septum Clean_Liner Clean/Replace Liner Check_Injection->Clean_Liner Adjust_Temp Adjust Temperature Check_Injection->Adjust_Temp Reinstall_Column Reinstall Column Check_Column->Reinstall_Column Condition_Column Condition/Trim Column Check_Column->Condition_Column Improve_Cleanup Improve Sample Cleanup Check_Sample->Improve_Cleanup Dilute_Sample Dilute Sample Check_Sample->Dilute_Sample

References

Technical Support Center: Enhancing the Resolution of Phenyloctane Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of phenyloctane isomers.

Frequently Asked Questions (FAQs)

Q1: What are phenyloctane isomers and why are they difficult to separate?

Phenyloctane isomers are molecules that share the same chemical formula but have different structural arrangements. This structural similarity leads to very similar physicochemical properties, such as hydrophobicity and polarity, making their separation by traditional chromatographic techniques challenging.[1] Achieving adequate resolution often requires careful optimization of multiple HPLC parameters to exploit subtle differences in their interactions with the stationary and mobile phases.

Q2: What are the primary factors influencing the resolution of isomers in HPLC?

The resolution between two peaks in HPLC is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k').[2]

  • Efficiency (N): A measure of peak sharpness or narrowness. Higher efficiency, often achieved with longer columns or smaller particle sizes, leads to narrower peaks and better resolution.[1][3][4]

  • Selectivity (α): The ability of the chromatographic system to distinguish between two analytes. This is the most critical factor for separating isomers and is influenced by the stationary phase chemistry, mobile phase composition, and temperature.[1][5]

  • Retention Factor (k'): A measure of how long an analyte is retained on the column. Optimal retention (k' between 2 and 10) allows sufficient time for separation to occur without excessive band broadening.[6]

Q3: What is a good starting point for developing an HPLC method for phenyloctane isomers?

For reversed-phase separation of phenyloctane isomers, a good starting point is a C18 or a Phenyl stationary phase.[7][8] Begin with a simple mobile phase of water and an organic modifier like acetonitrile or methanol. A broad scouting gradient (e.g., 10% to 90% organic solvent over 20-30 minutes) is recommended to determine the approximate solvent concentration required to elute the isomers.[6][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My phenyloctane isomers are co-eluting (zero separation). What is the first step?

When isomers co-elute, the primary goal is to improve the selectivity (α) of the system. The most effective way to achieve this is by modifying the mobile phase or changing the stationary phase.[1]

Troubleshooting Steps:

  • Change the Organic Modifier: Acetonitrile and methanol offer different selectivities.[6] If you are using acetonitrile, switch to methanol, or vice versa. Methanol can engage in hydrogen bonding differently, which can alter interactions with the isomers.[10]

  • Adjust Mobile Phase pH: If the isomers have any ionizable groups, even slight adjustments to the mobile phase pH can significantly impact retention and selectivity.[6][9][11]

  • Change the Stationary Phase: If mobile phase optimization is unsuccessful, the column chemistry may not be suitable.[6] For aromatic isomers like phenyloctane, a phenyl-based stationary phase (e.g., Phenyl-Hexyl) is highly recommended as it can provide unique π-π interactions, enhancing selectivity compared to a standard C18 column.[7][10] For chiral phenyloctane isomers, a chiral stationary phase (CSP) is necessary.[12][13]

Q2: I see some separation, but the resolution is poor (Rs < 1.5). How can I improve it?

Poor resolution indicates that the peaks are not sufficiently separated. This can be addressed by optimizing efficiency (N) and fine-tuning selectivity (α) and retention (k').

Troubleshooting Steps:

  • Optimize the Gradient: If using a gradient method, make the gradient shallower (i.e., increase the gradient time or decrease the %B/min slope). This gives the isomers more time to interact with the stationary phase and can significantly improve the resolution of closely eluting peaks.[9][10]

  • Reduce the Flow Rate: Lowering the flow rate can increase peak efficiency and improve resolution, although it will lengthen the analysis time.[14]

  • Increase Column Length or Decrease Particle Size: To increase efficiency (N), use a longer column or a column packed with smaller particles (e.g., switching from 5 µm to 3 µm or sub-2 µm particles).[1][3][4] Note that this will increase backpressure.[3]

  • Adjust Column Temperature: Temperature affects mobile phase viscosity and analyte interactions.[15] Increasing the temperature generally decreases viscosity, which can lead to sharper peaks and reduced run times.[1][15] Conversely, lowering the temperature can increase retention and may improve resolution for some isomer pairs.[14][15] It is crucial to maintain a consistent temperature for reproducible results.[15]

Q3: My isomer peaks are showing significant tailing. What causes this and how can it be fixed?

Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on the silica surface.[6]

Troubleshooting Steps:

  • Use a Mobile Phase Additive: Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase. TEA can mask the active silanol sites and reduce peak tailing for basic or neutral compounds.[6] For acidic compounds, an acid additive like 0.1% trifluoroacetic acid (TFA) or formic acid is often used.

  • Adjust Mobile Phase pH: For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form.

  • Switch to a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize exposed silanol groups. Switching to one of these columns can significantly improve peak shape.

  • Check for Column Contamination: Contamination at the head of the column can lead to poor peak shape. Try flushing the column or using a guard column to protect the analytical column.[16]

Data Presentation: Impact of HPLC Parameters on Isomer Resolution

The following tables summarize the typical effects of key parameters on the separation of two hypothetical phenyloctane isomers. A resolution (Rs) value of ≥ 1.5 indicates baseline separation.

Table 1: Effect of Stationary Phase on Resolution (Conditions: Isocratic 60:40 Acetonitrile:Water, 1.0 mL/min, 35°C)

Column TypePrimary Interaction MechanismRetention Time (Isomer 1, min)Retention Time (Isomer 2, min)Resolution (Rs)Comments
Standard C18Hydrophobic4.524.681.05Poor resolution due to similar hydrophobicity.
Phenyl-HexylHydrophobic & π-π interactions[7][10]5.816.322.20Good separation due to additional π-π interactions with the aromatic ring.
Chiral (e.g., Polysaccharide-based)Chiral recognition, H-bonding[13]8.159.453.10Necessary for separating enantiomers; provides excellent resolution.

Table 2: Effect of Mobile Phase and Temperature on Resolution (Conditions: Phenyl-Hexyl Column, 1.0 mL/min)

Organic ModifierTemperature (°C)Retention Time (Isomer 1, min)Retention Time (Isomer 2, min)Resolution (Rs)Comments
Acetonitrile (60%)355.816.322.20Good initial separation.
Methanol (70%)356.957.802.65Switching to methanol improved selectivity and resolution.[10]
Acetonitrile (60%)256.507.152.35Lowering temperature increased retention and slightly improved resolution.[14]
Acetonitrile (60%)455.255.682.05Higher temperature reduced retention and analysis time but slightly decreased resolution.[15]

Experimental Protocols & Visualizations

Protocol 1: General Sample and Mobile Phase Preparation
  • Sample Preparation:

    • Accurately weigh a suitable amount of the phenyloctane isomer sample.

    • Dissolve the sample in a solvent that is compatible with the mobile phase (e.g., the initial mobile phase composition).[6] Use HPLC-grade solvents.

    • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.[6]

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could clog the column or system.[14]

  • Mobile Phase Preparation:

    • Use only HPLC-grade solvents and ultrapure water.

    • Prepare the mobile phase components in the desired ratio. If using a buffer, ensure the pH is correctly adjusted and that the buffer salts are fully dissolved.[17]

    • Degas the mobile phase thoroughly using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the system, which can cause baseline noise and pump issues.[18][19]

Logical Workflow: Troubleshooting Poor Resolution

The following diagram outlines a systematic approach to troubleshooting poor or no resolution of phenyloctane isomers.

G Start Poor Resolution (Rs < 1.5) or Co-elution (Rs = 0) CheckSelectivity Optimize Selectivity (α) Start->CheckSelectivity ChangeModifier Switch Organic Modifier (ACN <=> MeOH) CheckSelectivity->ChangeModifier Most impactful change ChangeStationaryPhase Change Stationary Phase (e.g., C18 -> Phenyl or Chiral) ChangeModifier->ChangeStationaryPhase If no improvement CheckEfficiency Optimize Efficiency (N) & Retention (k') ChangeModifier->CheckEfficiency If some separation AdjustpH Adjust Mobile Phase pH (for ionizable isomers) ChangeStationaryPhase->AdjustpH If applicable Success Resolution Achieved (Rs >= 1.5) ChangeStationaryPhase->Success If Rs >= 1.5 AdjustpH->CheckEfficiency If minor improvement AdjustGradient Make Gradient Shallower CheckEfficiency->AdjustGradient AdjustFlow Decrease Flow Rate AdjustGradient->AdjustFlow AdjustGradient->Success If Rs >= 1.5 AdjustTemp Adjust Temperature AdjustFlow->AdjustTemp AdjustFlow->Success If Rs >= 1.5 ChangeColumn Increase Column Length or Use Smaller Particles AdjustTemp->ChangeColumn AdjustTemp->Success If Rs >= 1.5 ChangeColumn->Success If Rs >= 1.5

Caption: Systematic workflow for troubleshooting poor HPLC resolution of isomers.

Experimental Workflow: Method Development Strategy

This diagram illustrates a typical workflow for developing a new HPLC method for separating phenyloctane isomers.

G Start 1. Define Separation Goal (e.g., separate phenyloctane isomers) ColumnSelection 2. Initial Column Selection (Phenyl or C18) Start->ColumnSelection Scouting 3. Run Broad Scouting Gradient (10-90% ACN in Water) ColumnSelection->Scouting Evaluate 4. Evaluate Initial Results Scouting->Evaluate OptimizeMP 5a. Optimize Mobile Phase (Modifier, pH, Additives) Evaluate->OptimizeMP Some separation OptimizeConditions 5b. Optimize Conditions (Gradient, Flow, Temp) Evaluate->OptimizeConditions Good separation, needs refinement ChangeColumn 5c. Try Different Column (e.g., Chiral phase) Evaluate->ChangeColumn No separation OptimizeMP->OptimizeConditions Validation 6. Method Validation (Robustness, Reproducibility) OptimizeConditions->Validation Resolution goal met ChangeColumn->Scouting

Caption: A structured workflow for HPLC method development for isomer separation.

References

Stability issues of 2-phenyloctane under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-phenyloctane. The information addresses common stability issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under experimental conditions?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of alkylbenzenes, the primary degradation pathways are expected to be oxidation and photodegradation.[1][2] Hydrolysis is not considered a significant degradation pathway for long-chain alkylbenzenes like this compound due to their stable chemical structure.[1]

  • Oxidation: The benzylic position (the carbon atom of the octyl chain attached to the phenyl group) is susceptible to oxidation.[2] This can lead to the formation of hydroperoxides, alcohols, and ketones, and potentially cleavage of the alkyl chain.

  • Photodegradation: Although this compound itself may not directly absorb environmentally relevant UV radiation, it can undergo indirect photodegradation in the presence of photosensitizers.[1]

Q2: Is this compound susceptible to hydrolysis?

A2: No, long-chain alkylbenzenes are generally not susceptible to hydrolysis under typical environmental and experimental pH conditions (pH 4-9).[1] Their chemical structure, consisting of a stable benzene ring and a saturated alkyl chain, is resistant to this degradation mechanism.

Q3: What are common analytical techniques to monitor the stability of this compound?

A3: The stability of this compound can be effectively monitored using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for stability-indicating assays.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for separating and identifying potential degradation products.[6][7][8]

Q4: Can excipients in a formulation affect the stability of this compound?

A4: Yes, excipients can significantly impact the stability of an active pharmaceutical ingredient (API) like this compound.[9][10][11] Potential issues include:

  • Reactive Impurities: Excipients may contain reactive impurities such as peroxides, aldehydes, or trace metals that can initiate or accelerate degradation.[9]

  • Direct Interactions: Functional groups on excipients could potentially interact with this compound, although this is less likely given its relatively inert structure.

  • pH Modification: Excipients can alter the micro-pH of a formulation, which could influence degradation rates if susceptible functional groups were present.

It is crucial to conduct compatibility studies with all excipients intended for use in a formulation.[9][10]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Loss of this compound potency in solution over time, especially when exposed to light. Photodegradation, potentially accelerated by photosensitizing agents in the medium.[1]1. Protect solutions from light using amber glassware or by covering containers with aluminum foil. 2. If the formulation allows, consider the inclusion of a suitable photostabilizer. 3. Analyze for potential photodegradants using a stability-indicating HPLC or GC-MS method.
Appearance of unexpected peaks in chromatograms during stability testing. Formation of degradation products due to oxidation or interaction with other components.1. Characterize the new peaks using mass spectrometry (LC-MS or GC-MS) to identify the degradation products. 2. Conduct forced degradation studies (see experimental protocols below) to intentionally generate degradation products and confirm their retention times.[12][13][14][15][16] 3. If oxidation is suspected, blanket the sample with an inert gas (e.g., nitrogen or argon) and/or add an antioxidant to the formulation.
Poor recovery of this compound from solid or semi-solid matrices. Sorption of the hydrophobic this compound to container surfaces or matrix components. Long-chain alkylbenzenes have a strong tendency to sorb to organic matter.[1]1. Use silanized glassware or low-binding containers to minimize adsorption. 2. Optimize the extraction procedure by using a more appropriate solvent or a multi-step extraction process. 3. For quantitative analysis, ensure the calibration standards are prepared in a matrix that mimics the sample matrix as closely as possible.
Inconsistent stability results between different batches of the same formulation. Variability in the quality of excipients, specifically the presence of reactive impurities in some batches.[9]1. Obtain certificates of analysis for all excipient batches and compare impurity profiles. 2. If possible, test excipient batches for reactive impurities like peroxides. 3. Conduct compatibility studies with each new batch of excipients.

Data Presentation

Table 1: Summary of Potential Stability Issues for this compound

Stress Condition Potential for Degradation Likely Degradation Products (Hypothetical) Recommended Analytical Method
Acidic Hydrolysis LowNone expectedHPLC-UV, GC-MS
Basic Hydrolysis LowNone expectedHPLC-UV, GC-MS
Oxidation (e.g., H₂O₂) High2-Octanone, Phenyloctanols, Benzoic acidHPLC-UV, LC-MS, GC-MS
Thermal (Dry Heat) Moderate to HighProducts of chain cleavage and rearrangementGC-MS
Photochemical (UV/Vis) Moderate (especially with sensitizers)Oxidative degradation productsHPLC-UV, LC-MS, GC-MS

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish degradation pathways.[12][13][14][15][16]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Heat the mixture at 60°C for a specified period (e.g., 24, 48, 72 hours).

    • Cool the solution, neutralize with an appropriate amount of 0.1 N NaOH, and dilute to the initial concentration with the solvent.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Heat the mixture at 60°C for a specified period.

    • Cool the solution, neutralize with an appropriate amount of 0.1 N HCl, and dilute to the initial concentration.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for a specified period.

  • Thermal Degradation:

    • Transfer the stock solution to a vial and evaporate the solvent under a stream of nitrogen.

    • Place the vial in a controlled temperature oven at a high temperature (e.g., 80°C) for a specified period.

    • Reconstitute the residue in the initial volume of solvent.

  • Photodegradation:

    • Expose the stock solution in a photostability chamber to a controlled light source (e.g., ICH-compliant option with UV and visible light) for a specified duration.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), using a validated stability-indicating HPLC or GC-MS method.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products and impurities.[3][4][5]

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Use a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.

    • A gradient elution is often necessary to separate compounds with a range of polarities. For example, start with a higher percentage of water and gradually increase the organic solvent percentage.

  • Detection: Use a UV detector. The wavelength of maximum absorbance for this compound should be determined using a UV-Vis spectrophotometer (typically around 254 nm for the benzene ring).

  • Method Optimization:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Adjust the gradient, flow rate, and column temperature to achieve adequate separation (resolution > 2) between this compound and all degradation product peaks.

  • Method Validation: Validate the optimized method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Mandatory Visualizations

G Potential Degradation Pathway of this compound This compound This compound Benzylic Hydroperoxide Benzylic Hydroperoxide This compound->Benzylic Hydroperoxide Oxidation (e.g., H₂O₂) Phenyloctanol Phenyloctanol Benzylic Hydroperoxide->Phenyloctanol Reduction 2-Octanone 2-Octanone Benzylic Hydroperoxide->2-Octanone Rearrangement Benzoic Acid Benzoic Acid 2-Octanone->Benzoic Acid Further Oxidation

Caption: A hypothetical oxidative degradation pathway for this compound.

G Experimental Workflow for Stability Testing cluster_0 Forced Degradation cluster_1 Analytical Method cluster_2 Stability Study Acid Acid Degradation Products Degradation Products Acid->Degradation Products Base Base Base->Degradation Products Oxidation Oxidation Oxidation->Degradation Products Heat Heat Heat->Degradation Products Light Light Light->Degradation Products HPLC/GC-MS Method Development HPLC/GC-MS Method Development Method Validation Method Validation HPLC/GC-MS Method Development->Method Validation Long-Term Stability Long-Term Stability Method Validation->Long-Term Stability Accelerated Stability Accelerated Stability Method Validation->Accelerated Stability Stability Profile Stability Profile Long-Term Stability->Stability Profile Accelerated Stability->Stability Profile This compound This compound This compound->Acid This compound->Base This compound->Oxidation This compound->Heat This compound->Light Degradation Products->HPLC/GC-MS Method Development

Caption: A general workflow for assessing the stability of a compound.

References

Reducing by-product formation in 2-phenyloctane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize by-product formation during the synthesis of 2-phenyloctane.

Frequently Asked Questions (FAQs)

Q1: What are the primary by-products formed during the Friedel-Crafts alkylation of benzene with 1-octene?

A1: The synthesis of this compound via Friedel-Crafts alkylation is susceptible to several side reactions, leading to three main types of by-products:

  • Positional Isomers: Due to the rearrangement of the carbocation intermediate, isomers such as 3-phenyloctane and 4-phenyloctane are commonly formed. This occurs via hydride shifts where the initial secondary carbocation at the C2 position rearranges to other internal positions on the octyl chain.[1]

  • Polyalkylated Products: The product, this compound, is more reactive than the starting benzene ring because the alkyl group is an electron-donating activator. This makes the product susceptible to a second alkylation, resulting in di-phenyloctane and other polyalkylated species.

  • Olefin Isomers: The acid catalyst can cause isomerization of the 1-octene starting material into various internal octene isomers (e.g., 2-octene, 3-octene). Alkylation with these isomers will also lead to a mixture of phenyloctane products.

Q2: Why is catalyst selection so critical for achieving high selectivity to this compound?

A2: The catalyst is the most critical factor in controlling selectivity. Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are highly active but are not very selective, often leading to a complex mixture of positional isomers and polyalkylated products. Modern solid acid catalysts, particularly shape-selective zeolites (e.g., Y, BEA, MOR), possess microporous structures that can sterically hinder the formation of bulkier isomers and dialkylated products, thereby favoring the formation of the more linear this compound.[1][2][3]

Q3: What analytical techniques are recommended for identifying and quantifying phenyloctane isomers?

A3: Gas chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard method for analyzing the product mixture. A high-resolution capillary column (e.g., CP-Sil 5 CB) can effectively separate the different phenyloctane isomers (2-, 3-, 4-, etc.) and quantify their relative percentages in the final product.[4]

Troubleshooting Guide

Issue 1: High percentage of 3-phenyloctane and 4-phenyloctane in the product mixture.

  • Cause: This issue is a direct result of carbocation rearrangement, which is highly prevalent when using strong, non-selective Lewis acid catalysts like AlCl₃. The initially formed 2-octyl carbocation readily isomerizes to more stable internal carbocations.

  • Solution:

    • Change Catalyst: Replace AlCl₃ with a shape-selective solid acid catalyst. Zeolites such as H-Y, H-Beta, or H-MOR are highly recommended. Their defined pore structures create a sterically hindered environment that favors alkylation at the 2-position and suppresses the formation of bulkier isomers.

    • Lower Reaction Temperature: Alkylation is an exothermic reaction. Lowering the temperature (e.g., from 100°C to 70°C) can decrease the rate of the hydride shifts responsible for isomerization. However, this may also reduce the overall reaction rate, requiring longer reaction times.

Issue 2: Significant formation of di-phenyloctane and other high-boiling point by-products.

  • Cause: This problem, known as polyalkylation, occurs because the alkylated benzene product is more nucleophilic than benzene itself, making it prone to further reaction.

  • Solution:

    • Increase Benzene-to-Olefin Ratio: Use a large excess of benzene in the reaction mixture. A molar ratio of benzene to 1-octene of 8:1 or higher significantly increases the probability that the octyl carbocation will react with a benzene molecule instead of an already-alkylated phenyloctane molecule.

    • Catalyst Choice: As with isomerization, shape-selective zeolites can help reduce polyalkylation by sterically hindering the approach of a large phenyloctane molecule to the active sites for a second alkylation.

Issue 3: Low conversion of 1-octene despite a long reaction time.

  • Cause: This can be due to catalyst deactivation or insufficient catalyst activity at the chosen reaction temperature. Catalysts can be deactivated by impurities in the reactants or by the formation of coke (heavy hydrocarbon deposits) on the active sites.

  • Solution:

    • Ensure Reactant Purity: Use freshly distilled benzene and high-purity 1-octene. Ensure all reactants and solvents are anhydrous, as water can deactivate many acid catalysts.

    • Optimize Reaction Temperature: While lower temperatures reduce isomerization, they also slow down the desired reaction. For zeolite catalysts, a temperature range of 70-100°C is often a good starting point for balancing activity and selectivity.[1]

    • Check Catalyst Loading and Activity: Ensure an adequate amount of catalyst is used. If using a reusable solid catalyst, it may need regeneration (e.g., calcination in air to burn off coke) to restore its activity.

Data Presentation: Catalyst Performance Comparison

The choice of catalyst significantly impacts the distribution of phenyloctane isomers. The following table, compiled from data on similar long-chain alkene alkylations, illustrates the typical selectivity differences between a conventional Lewis acid and a shape-selective zeolite catalyst.

CatalystAlkene1-Octene Conversion (%)This compound Selectivity (%)Other Isomers (3-, 4-, 5-) Selectivity (%)Reference
AlCl₃ (Typical)1-Octene>95~30-40~60-70General Knowledge
Y Zeolite (CVB760) 1-Octene~90High (Primary Isomer)Lower[1]
Mordenite (MOR-20) 1-Dodecene99.833.4 (2-isomer)20.3 (3-isomer) + others[2]
USY Zeolite 1-Dodecene~10022 (2-isomer)78 (other isomers)[5]

Note: Direct comparative data for 1-octene is scarce in literature. The data for 1-dodecene is presented as a close proxy to demonstrate the principle of shape selectivity in zeolites.

Key Experimental Protocols

Protocol 1: High-Selectivity Synthesis of this compound using Y Zeolite Catalyst

This protocol is based on methodologies developed for the selective alkylation of benzene with linear olefins using solid acid catalysts.[1]

  • Materials:

    • Benzene (anhydrous, >99.5%)

    • 1-Octene (>98%)

    • Y Zeolite catalyst (e.g., CBV760 or similar, activated)

    • Nitrogen gas for inert atmosphere

    • Anhydrous Magnesium Sulfate (for drying)

    • Standard glassware for organic synthesis (three-neck round-bottom flask, reflux condenser, thermometer, magnetic stirrer)

  • Catalyst Activation:

    • Place the required amount of Y Zeolite catalyst in a flask.

    • Heat the catalyst under a flow of dry air or nitrogen at 450-500°C for 4-6 hours to remove adsorbed water and activate the acid sites.

    • Cool the catalyst to room temperature under a dry nitrogen atmosphere and store in a desiccator until use.

  • Reaction Procedure:

    • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a nitrogen inlet), and a thermometer.

    • Charge the flask with the activated Y Zeolite catalyst (e.g., 5% by weight of total reactants).

    • Add 100 mL of anhydrous benzene to the flask.

    • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 85°C) under a gentle flow of nitrogen.

    • In a dropping funnel, prepare a solution of 15 mL of 1-octene in 20 mL of anhydrous benzene.

    • Add the 1-octene solution dropwise to the stirred, heated benzene-catalyst slurry over 30 minutes.

    • Maintain the reaction at 85°C for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC.

    • After the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification:

    • Separate the solid catalyst from the liquid reaction mixture by filtration or centrifugation. The catalyst can be washed with fresh benzene, dried, and stored for potential regeneration and reuse.

    • Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with 50 mL of 1M NaOH solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the excess benzene solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation to isolate the phenyloctane isomers from any unreacted starting material or heavy by-products.

Visualizations

Reaction Pathway and By-Product Formation

G cluster_reactants Reactants cluster_catalyst Catalyst (H+) cluster_intermediates Intermediates cluster_products Products Benzene Benzene Product This compound (Desired Product) Benzene->Product Alkylation Isomers 3- & 4-Phenyloctane (Isomer By-products) Benzene->Isomers Alkylation Octene 1-Octene Catalyst Acid Catalyst (e.g., Zeolite) Octene->Catalyst Protonation Carbocation2 2-Octyl Carbocation Catalyst->Carbocation2 Carbocation34 3- & 4-Octyl Carbocations Carbocation2->Carbocation34 Hydride Shift (Isomerization) Carbocation2->Product Alkylation Polyalkyl Di-phenyloctane (Polyalkylation By-product) Carbocation2->Polyalkyl Further Alkylation Carbocation34->Isomers Alkylation Product->Polyalkyl Further Alkylation

Caption: Reaction pathway for this compound synthesis and major side reactions.

Troubleshooting Workflow for High Isomer Formation

G Start High Levels of 3- & 4-Phenyloctane Detected Q1 What type of catalyst is being used? Start->Q1 A1_Lewis Lewis Acid (e.g., AlCl₃) Q1->A1_Lewis A1_Zeolite Zeolite Catalyst Q1->A1_Zeolite Sol1 Action: Replace with a shape-selective zeolite (e.g., H-Y, H-Beta) A1_Lewis->Sol1 Q2 What is the reaction temperature? A1_Zeolite->Q2 End Problem Resolved: Improved Selectivity Sol1->End A2_High High (>100°C) Q2->A2_High A2_Low Low (70-90°C) Q2->A2_Low Sol2 Action: Lower temperature to reduce rate of carbocation rearrangement. A2_High->Sol2 A2_Low->End Sol2->End

Caption: Troubleshooting flowchart for excessive isomer by-product formation.

References

Technical Support Center: Optimization of Reaction Conditions for Derivatizing 2-Phenyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the derivatization of 2-phenyloctane. This guide provides detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and data presentation to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the derivatization of this compound necessary for analysis?

A1: this compound is a non-polar hydrocarbon that lacks functional groups amenable to common analytical techniques like HPLC with UV detection or direct analysis of enantiomers. Derivatization introduces a functional group or a chiral auxiliary, which allows for:

  • Enhanced Detectability: Introduction of chromophores or fluorophores for UV or fluorescence detection in HPLC.

  • Improved Volatility for GC: Conversion to a more volatile derivative for gas chromatography (GC) analysis.

  • Chiral Resolution: Formation of diastereomers by reacting the analyte with a chiral derivatizing agent (CDA), enabling the separation and quantification of enantiomers on a non-chiral column.

Q2: What is the first step in derivatizing this compound?

A2: Since this compound does not have a reactive functional group, the first and most critical step is to introduce one. This is typically achieved through benzylic oxidation to create a hydroxyl group at the carbon adjacent to the phenyl ring, forming 2-phenyloctan-2-ol.[1][2] This secondary alcohol can then be readily derivatized.

Q3: What are the most common derivatization strategies for the resulting 2-phenyloctan-2-ol?

A3: The two most common strategies for derivatizing the secondary alcohol, 2-phenyloctan-2-ol, are:

  • Acylation: Reaction with an acylating agent, such as trifluoroacetic anhydride (TFAA), to form a trifluoroacetate ester. This is often used to increase the volatility of the analyte for GC analysis.[3]

  • Esterification with a Chiral Derivatizing Agent (CDA): Reaction with an enantiomerically pure CDA, like (R)- or (S)-Mosher's acid chloride, to form diastereomeric esters.[4][5] These diastereomers can then be separated and quantified using standard chromatographic techniques like GC-MS or HPLC to determine the enantiomeric excess of the original alcohol.

Q4: How do I choose between TFAA and Mosher's acid chloride for derivatization?

A4: The choice depends on your analytical goal:

  • Use TFAA if your primary goal is to increase the volatility and improve the chromatographic peak shape of 2-phenyloctan-2-ol for achiral GC analysis.

  • Use Mosher's acid chloride (or another suitable CDA) when you need to determine the enantiomeric composition (e.g., enantiomeric excess) of a chiral 2-phenyloctan-2-ol sample. This method allows for the separation of the resulting diastereomers on a standard achiral column.

Troubleshooting Guides

Functionalization Step: Benzylic Hydroxylation of this compound

Issue 1: Low or no yield of 2-phenyloctan-2-ol.

  • Potential Cause: Incomplete reaction due to insufficient oxidant or suboptimal reaction conditions.

    • Troubleshooting Steps:

      • Increase the molar excess of the oxidizing agent (e.g., KMnO₄).

      • Ensure the reaction is sufficiently heated as benzylic oxidations often require elevated temperatures.[6]

      • Verify the quality of the oxidizing agent, as it can degrade over time.

      • Consider using a phase-transfer catalyst if using a two-phase system (e.g., aqueous KMnO₄ and organic substrate) to improve the reaction rate.

  • Potential Cause: Formation of side products, such as the complete oxidation to a carboxylic acid (benzoic acid).[7][8]

    • Troubleshooting Steps:

      • Use a milder oxidizing agent. While strong oxidants like KMnO₄ can be effective, they can also lead to over-oxidation.[9] Consider alternatives like chromium-based reagents under controlled conditions.

      • Carefully control the reaction temperature and time. Shorter reaction times and lower temperatures can favor the formation of the alcohol over the carboxylic acid.

      • Heterogeneous permanganate oxidations (e.g., KMnO₄ on silica) can be milder and lead to the formation of ketones or alcohols without carbon-carbon bond cleavage.[1]

Issue 2: Presence of multiple unexpected peaks in the chromatogram after functionalization.

  • Potential Cause: Incomplete reaction leading to a mixture of starting material and product.

    • Troubleshooting Steps:

      • Monitor the reaction progress using TLC or GC-MS to ensure the complete consumption of the starting material.

      • Adjust reaction time and temperature as needed.

  • Potential Cause: Formation of isomeric byproducts.

    • Troubleshooting Steps:

      • Purify the 2-phenyloctan-2-ol product using column chromatography to isolate it from any byproducts before proceeding to the derivatization step.

Derivatization Step: Acylation with TFAA or Esterification with Mosher's Acid Chloride

Issue 3: Incomplete derivatization.

  • Potential Cause: Presence of moisture in the reaction.

    • Troubleshooting Steps:

      • Ensure all glassware is thoroughly dried before use.

      • Use anhydrous solvents and reagents.

      • Store derivatizing agents, especially acylating agents like TFAA and Mosher's acid chloride, under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.[3]

  • Potential Cause: Insufficient amount of derivatizing reagent.

    • Troubleshooting Steps:

      • Use a sufficient molar excess of the derivatizing reagent (typically 1.5 to 3 equivalents) to drive the reaction to completion.

  • Potential Cause: Steric hindrance around the secondary hydroxyl group of 2-phenyloctan-2-ol.

    • Troubleshooting Steps:

      • Increase the reaction temperature and/or time.

      • Add a catalyst, such as 4-dimethylaminopyridine (DMAP), to accelerate the reaction, particularly for hindered alcohols.

Issue 4: Degradation of the derivative.

  • Potential Cause: Instability of the formed ester.

    • Troubleshooting Steps:

      • Analyze the derivatized sample as soon as possible.

      • If storage is necessary, keep the sample at a low temperature (e.g., -20 °C) in a tightly sealed vial.

      • During workup, avoid harsh acidic or basic conditions that could hydrolyze the ester.

Experimental Protocols

Protocol 1: Functionalization of this compound to 2-Phenyloctan-2-ol

This protocol describes the benzylic oxidation of this compound to 2-phenyloctan-2-ol using potassium permanganate.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, combine this compound (10 mmol), water (100 mL), and sodium hydroxide (1.0 g).

  • While stirring vigorously, slowly add potassium permanganate (15 mmol).

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Quench the excess KMnO₄ by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filter the mixture through a pad of celite to remove the MnO₂.

  • Transfer the filtrate to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 2-phenyloctan-2-ol.

Protocol 2: Derivatization of 2-Phenyloctan-2-ol with (S)-Mosher's Acid Chloride

This protocol details the formation of the Mosher's ester of 2-phenyloctan-2-ol for chiral analysis.

Materials:

  • 2-Phenyloctan-2-ol

  • (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine or 4-Dimethylaminopyridine (DMAP)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Small reaction vial with a screw cap

Procedure:

  • In a clean, dry vial, dissolve 2-phenyloctan-2-ol (0.1 mmol) in anhydrous dichloromethane (1 mL).

  • Add anhydrous pyridine (0.2 mmol) or a catalytic amount of DMAP.

  • In a separate vial, dissolve (S)-Mosher's acid chloride (0.15 mmol) in anhydrous DCM (0.5 mL).

  • Slowly add the Mosher's acid chloride solution to the alcohol solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by adding saturated NaHCO₃ solution (2 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (2 x 5 mL).

  • Combine the organic layers, wash with 1M HCl (5 mL), saturated NaHCO₃ solution (5 mL), and brine (5 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under a gentle stream of nitrogen.

  • The crude Mosher's ester is typically clean enough for direct analysis by GC-MS or NMR. If necessary, purify by flash chromatography.

Data Presentation

Table 1: Comparison of Derivatization Reaction Conditions

ParameterFunctionalization (Hydroxylation)Derivatization (Mosher's Ester)Derivatization (TFAA)
Reagent Potassium Permanganate (KMnO₄)(S)-Mosher's Acid ChlorideTrifluoroacetic Anhydride (TFAA)
Solvent Water/DCM (biphasic)Anhydrous DichloromethaneAnhydrous Dichloromethane
Catalyst Phase-transfer catalyst (optional)Pyridine or DMAPPyridine (optional)
Temperature Reflux (approx. 100 °C)0 °C to Room TemperatureRoom Temperature
Reaction Time 2 - 4 hours2 - 4 hours30 minutes - 1 hour
Work-up Quenching, Extraction, ChromatographyAqueous work-up, ExtractionEvaporation of excess reagent

Mandatory Visualization

Derivatization_Workflow cluster_start Starting Material cluster_functionalization Functionalization cluster_intermediate Intermediate cluster_derivatization Derivatization cluster_products Derivatized Products cluster_analysis Analysis This compound This compound Benzylic_Hydroxylation Benzylic Hydroxylation (e.g., KMnO4) This compound->Benzylic_Hydroxylation 2-Phenyloctan-2-ol 2-Phenyloctan-2-ol Benzylic_Hydroxylation->2-Phenyloctan-2-ol Mosher_Esterification Esterification (Mosher's Acid Chloride) 2-Phenyloctan-2-ol->Mosher_Esterification Acylation Acylation (TFAA) 2-Phenyloctan-2-ol->Acylation Diastereomeric_Esters Diastereomeric Esters Mosher_Esterification->Diastereomeric_Esters Trifluoroacetate_Ester Trifluoroacetate Ester Acylation->Trifluoroacetate_Ester Chiral_Analysis Chiral GC/HPLC Analysis Diastereomeric_Esters->Chiral_Analysis Achiral_Analysis Achiral GC Analysis Trifluoroacetate_Ester->Achiral_Analysis

Caption: Experimental workflow for the derivatization of this compound.

Troubleshooting_Logic Start Start Low_Yield Low Derivatization Yield? Start->Low_Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Success Success Low_Yield->Success No Side_Products Side Products Formed? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Temp/Time/ Reagent Excess Incomplete_Reaction->Optimize_Conditions Yes Purify_Intermediate Purify Intermediate (Column Chromatography) Side_Products->Purify_Intermediate Yes End End Side_Products->End No Check_Moisture Check for Moisture (Anhydrous Conditions) Optimize_Conditions->Check_Moisture Add_Catalyst Add Catalyst (e.g., DMAP) Check_Moisture->Add_Catalyst Add_Catalyst->Low_Yield Milder_Oxidant Use Milder Oxidizing Agent Purify_Intermediate->Milder_Oxidant Milder_Oxidant->Low_Yield

Caption: Logical workflow for troubleshooting low derivatization yields.

References

Technical Support Center: Optimal Separation of Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of aromatic hydrocarbons using chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for separating aromatic hydrocarbons in HPLC?

A1: The most widely used stationary phase for the analysis of polycyclic aromatic hydrocarbons (PAHs) is silica with an octadecyl functional group, commonly known as a C18 column.[1][2] This is a standard in reversed-phase HPLC and provides reliable performance for a broad range of applications.[2]

Q2: When should I consider a stationary phase other than C18?

A2: While C18 is a good starting point, other stationary phases can offer better selectivity for specific aromatic hydrocarbon separations. For instance, a phenyl column, which contains aromatic rings, can provide additional π-π interactions, enhancing the separation of aromatic compounds.[3][4] For separating aromatic groups in petroleum fractions, an aminopropylsilane silica column has been shown to be effective.[5]

Q3: What are the key factors to consider when selecting a column for gas chromatography (GC) separation of aromatic hydrocarbons?

A3: The most critical step is choosing the stationary phase based on the specific application. For aromatic hydrocarbons, intermediate polar or polar capillary columns are often used. The polarity of the stationary phase, film thickness, column length, and internal diameter all play significant roles in the separation.[3] For example, a 5% phenyl equivalent phase provides a boiling point elution order with increased selectivity for aromatic compounds.

Q4: How does the mobile phase composition affect the separation of aromatic hydrocarbons in HPLC?

A4: The mobile phase composition is a critical factor in controlling the retention and selectivity of the separation.[6][7] In reversed-phase HPLC, a mixture of water with an organic solvent like acetonitrile or methanol is typically used.[6] Adjusting the solvent composition and polarity can optimize the elution of different aromatic compounds.[3][6] For instance, an optimized mobile phase of 95% n-hexane and 5% isopropyl ether has been used to achieve good resolution of aromatic components in petroleum fractions.[5]

Troubleshooting Guides

Issue 1: Poor Resolution or Peak Overlap

Symptoms:

  • Peaks are not well separated and overlap with each other.

  • Inaccurate quantification due to co-elution.

Possible Causes & Solutions:

CauseSolution
Inappropriate Column Chemistry The stationary phase may not be providing enough selectivity. For aromatic compounds, consider a phenyl column to leverage π-π interactions for better separation.[3][4] Mixed-mode columns can also offer unique selectivity by combining different retention mechanisms.[8]
Incorrect Mobile Phase Composition The mobile phase is not strong enough to elute the compounds with sufficient separation. Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to water.[6] Introducing a gradient elution, where the mobile phase composition changes during the run, can also significantly improve resolution.[3]
Suboptimal Temperature Temperature can affect the viscosity of the mobile phase and the interaction of analytes with the stationary phase. Using a column thermostat to control the temperature can lead to more consistent and improved separations.[9]
Improper Flow Rate The flow rate might be too high, not allowing for proper partitioning between the stationary and mobile phases. Try reducing the flow rate to improve separation, though this will increase the analysis time.
Issue 2: Peak Tailing or Fronting

Symptoms:

  • Asymmetrical peaks, with a "tail" or "front" extending from the main peak.

Possible Causes & Solutions:

CauseSolution
Active Sites on the Column Residual silanol groups on the silica support can interact with polar analytes, causing tailing. Use a well-end-capped column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block these active sites.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.[10]
Mismatched Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
Contamination at the Head of the Column Sample contaminants can accumulate on the column inlet, affecting peak shape. Use a guard column to protect the analytical column and ensure proper sample preparation to remove particulates.[9]
Issue 3: Baseline Instability or Drift

Symptoms:

  • The baseline is not flat, showing noise, drift, or wander.

Possible Causes & Solutions:

CauseSolution
Column Bleed The stationary phase is degrading and eluting from the column. This is more common at high temperatures and with aggressive mobile phases. Ensure the column's operating temperature and pH limits are not exceeded.[10]
Contaminated Mobile Phase Impurities in the mobile phase solvents or additives can cause baseline noise. Use high-purity (HPLC-grade) solvents and filter the mobile phase before use.
Detector Instability The detector lamp may be failing, or the flow cell could be dirty. Check the detector's diagnostic parameters and clean the flow cell if necessary.[10]
Inadequate Mobile Phase Mixing If using a gradient, poor mixing of the solvents can lead to a wavy baseline. Ensure the pump's mixer is functioning correctly or pre-mix the mobile phase.[9]

Experimental Protocols

Protocol 1: General HPLC Method for Aromatic Hydrocarbon Separation

This protocol provides a starting point for the separation of a mixture of polycyclic aromatic hydrocarbons (PAHs).

  • Column Selection: Start with a C18 column (e.g., 4.6 mm I.D. x 250 mm length, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Degas both solvents before use.

  • Gradient Elution Program:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
06040
200100
250100
266040
306040
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at 254 nm or a fluorescence detector with appropriate excitation and emission wavelengths.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Normal-Phase HPLC for Aromatic Group Separation in Petroleum Fractions

This method is suitable for separating aromatic hydrocarbons into mono-, di-, and tri-aromatic groups.[5]

  • Column Selection: Amino propylsilane silica column.[5]

  • Mobile Phase Preparation: 95% n-hexane and 5% isopropyl ether.[5]

  • Isocratic Elution: Run the mobile phase at a constant composition.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector.

  • Analysis Time: Approximately 30 minutes.[5]

Data Presentation

Table 1: Comparison of Stationary Phases for PAH Separation
Stationary PhasePrinciple of SeparationAdvantagesBest Suited For
C18 (Octadecyl) Reversed-phase (hydrophobic interactions)General purpose, robust, widely available.[2]Broad range of PAHs and other non-polar to moderately polar compounds.
Phenyl Reversed-phase with π-π interactionsEnhanced selectivity for aromatic compounds.[3][4]Isomeric separation of PAHs, compounds with aromatic rings.
Aminopropyl Normal-phase or weak anion exchangeGood for separating compounds by the number of aromatic rings.[11]Fractionation of complex mixtures like petroleum into aromatic classes.[5]
Cyanopropyl Reversed-phase or normal-phaseUnique selectivity for polar and unsaturated compounds.Alternative selectivity to C18 and Phenyl phases.
Table 2: Retention Data for PAHs on Different HPLC Columns
CompoundtR on C18-Phase (min)tR on Aminopropyl-Phase (min)tR on Cyanopropyl-Phase (min)
Naphthalene12.55.87.2
Acenaphthene15.26.58.1
Fluorene16.87.18.9
Phenanthrene18.57.99.8
Anthracene19.18.210.1

Note: Retention times (tR) are illustrative and will vary depending on the specific experimental conditions.

Visualizations

ColumnSelectionWorkflow start Start: Separation of Aromatic Hydrocarbons c18_choice Initial Column Choice: Standard C18 start->c18_choice eval_sep Evaluate Separation: Good Resolution? c18_choice->eval_sep success Separation Successful eval_sep->success Yes troubleshoot Troubleshoot Method eval_sep->troubleshoot No phenyl_choice Alternative Column: Phenyl Phase for π-π Interactions troubleshoot->phenyl_choice Poor selectivity for aromatics other_phases Consider Other Phases: (e.g., Cyano, Amino) for Unique Selectivity troubleshoot->other_phases Complex mixture, need alternative selectivity optimize_mobile Optimize Mobile Phase: - Adjust Solvent Ratio - Gradient Elution troubleshoot->optimize_mobile General peak shape/resolution issues phenyl_choice->eval_sep other_phases->eval_sep optimize_mobile->eval_sep

Caption: Decision workflow for selecting an appropriate HPLC column for aromatic hydrocarbon separation.

TroubleshootingLogic problem Problem Identified poor_res Poor Resolution problem->poor_res peak_tail Peak Tailing problem->peak_tail baseline_drift Baseline Drift problem->baseline_drift sol_res1 Optimize Mobile Phase (Gradient/Solvent Ratio) poor_res->sol_res1 sol_res2 Change Stationary Phase (e.g., Phenyl for aromatics) poor_res->sol_res2 sol_tail1 Check for Column Overload (Dilute Sample) peak_tail->sol_tail1 sol_tail2 Use Guard Column/ Proper Sample Prep peak_tail->sol_tail2 sol_drift1 Check for Column Bleed (Temperature/pH) baseline_drift->sol_drift1 sol_drift2 Use High-Purity Solvents & Degas Mobile Phase baseline_drift->sol_drift2

Caption: Logical relationship between common HPLC problems and their primary troubleshooting steps.

References

Technical Support Center: Optimizing 2-Phenyloctane Extraction from Aqueous Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of 2-phenyloctane extraction from aqueous samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from aqueous samples?

A1: The two most common and effective methods for extracting a nonpolar compound like this compound from aqueous samples are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. SPE utilizes a solid sorbent to retain the analyte from the aqueous sample, which is then eluted with a small volume of an organic solvent.

Q2: Which organic solvents are suitable for Liquid-Liquid Extraction (LLE) of this compound?

A2: Due to the nonpolar nature of this compound, nonpolar organic solvents that are immiscible with water are ideal. Effective solvents include hexane, ethyl acetate, and dichloromethane. The choice of solvent can impact extraction efficiency and selectivity.

Q3: What type of Solid-Phase Extraction (SPE) sorbent should I use for this compound?

A3: For a hydrophobic compound like this compound, a reversed-phase sorbent is recommended. C18 (octadecyl-bonded silica) is a common and effective choice for retaining nonpolar analytes from aqueous matrices.

Q4: Does the pH of the aqueous sample affect the extraction efficiency of this compound?

A4: this compound is a neutral compound, meaning it does not have acidic or basic functional groups that would ionize with changes in pH. Therefore, the pH of the aqueous sample is not expected to have a significant impact on its extraction efficiency. However, extreme pH values can affect the stability of some SPE sorbents.

Q5: How can I improve the recovery of this compound if I am experiencing low yields?

A5: For LLE, you can increase the number of extractions with smaller volumes of organic solvent, as this is more efficient than a single extraction with a large volume. For SPE, ensure proper conditioning of the sorbent, optimize the sample loading flow rate to allow for adequate interaction, and use a sufficiently strong elution solvent to fully recover the analyte.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Liquid-Liquid Extraction (LLE) Troubleshooting
Problem Potential Cause Solution
Low Recovery Incomplete extraction in a single step.Perform multiple extractions (e.g., 3 times) with smaller volumes of fresh organic solvent.
Choice of solvent is not optimal.Select a nonpolar solvent with high affinity for this compound, such as hexane or ethyl acetate.
Emulsion formation at the interface.- Allow the mixture to stand for a longer period.- Gently swirl or stir the mixture instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.[1]
Poor Reproducibility Inconsistent shaking/mixing technique.Standardize the shaking time and intensity for all samples.
Variation in solvent volumes.Use calibrated pipettes or graduated cylinders for accurate volume measurements.
Contaminated Extract Impurities from the sample matrix are co-extracted.Perform a back-extraction by washing the organic extract with a fresh portion of analyte-free water or a suitable buffer to remove polar impurities.
Solvent contains impurities.Use high-purity, HPLC-grade solvents.
Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause Solution
Low Recovery Inappropriate sorbent selection.Use a reversed-phase sorbent like C18, which is suitable for hydrophobic compounds.
Sorbent bed dried out before sample loading.Ensure the sorbent bed remains wet after conditioning and equilibration steps.
Sample loading flow rate is too high.Decrease the flow rate to allow sufficient time for the analyte to interact with the sorbent.
Insufficient elution solvent volume or strength.Increase the volume of the elution solvent or use a stronger (less polar) solvent to ensure complete elution.
Poor Reproducibility Inconsistent flow rates during loading and elution.Use a vacuum manifold or a positive pressure system to maintain consistent flow rates.
Variability in sorbent packing.Use high-quality, commercially available SPE cartridges with consistent packing.
Clogged SPE Cartridge Particulate matter in the sample.Centrifuge or filter the aqueous sample before loading it onto the SPE cartridge.

Quantitative Data Presentation

Table 1: Liquid-Liquid Extraction Recovery of Aromatic Hydrocarbons from Water *

Analyte Extraction Solvent Number of Extractions Aqueous Sample Volume (mL) Solvent Volume per Extraction (mL) Average Recovery (%)
BenzeneDichloromethane310006096 - 103
TolueneDichloromethane310006097 - 102
EthylbenzeneDichloromethane310006098 - 101
XylenesDichloromethane310006098 - 102

*Data is based on EPA Method 602 for Purgeable Aromatics.

Table 2: Solid-Phase Extraction Recovery of Polycyclic Aromatic Hydrocarbons (PAHs) from Water using C18 Cartridges *

Analyte Elution Solvent Sample Volume (L) Sorbent Mass (mg) Average Recovery (%)
NaphthaleneDichloromethane150085
AcenaphtheneDichloromethane150092
FluoreneDichloromethane150095
PhenanthreneDichloromethane150098
AnthraceneDichloromethane150097
PyreneDichloromethane150099

*Data is based on EPA Method 550.1 for PAHs in drinking water.

Experimental Protocols

Detailed Methodology for Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for the extraction of this compound from a 1-liter aqueous sample.

Materials:

  • 1 L aqueous sample containing this compound

  • Separatory funnel (2 L)

  • Hexane (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Glass wool

  • Collection flask

  • Rotary evaporator

Procedure:

  • Transfer the 1 L aqueous sample to a 2 L separatory funnel.

  • Add 60 mL of hexane to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure by opening the stopcock.

  • Place the separatory funnel in a ring stand and allow the layers to separate completely.

  • Drain the lower aqueous layer back into the original sample container.

  • Drain the upper organic layer (hexane) into a clean collection flask.

  • Pour the aqueous layer from step 5 back into the separatory funnel.

  • Repeat the extraction two more times (steps 2-6) with fresh 60 mL portions of hexane, combining all organic extracts in the same collection flask.

  • Dry the combined organic extract by passing it through a funnel containing a plug of glass wool and a layer of anhydrous sodium sulfate.

  • Concentrate the dried extract to the desired final volume using a rotary evaporator.

Detailed Methodology for Solid-Phase Extraction (SPE)

This protocol provides a general procedure for extracting this compound from a 1-liter aqueous sample using a C18 SPE cartridge.

Materials:

  • 1 L aqueous sample containing this compound

  • C18 SPE cartridge (e.g., 500 mg sorbent mass)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Reagent water (HPLC grade)

  • Vacuum manifold or positive pressure manifold

  • Collection vials

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of dichloromethane through the C18 cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 10 mL of reagent water through the cartridge, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Load the 1 L aqueous sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any remaining polar impurities.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Place a collection vial under the cartridge.

    • Elute the retained this compound by passing 5-10 mL of dichloromethane through the cartridge at a slow flow rate (1-2 mL/min).

  • Concentration:

    • Concentrate the eluate to the desired final volume under a gentle stream of nitrogen.

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post Post-Extraction Sample Aqueous Sample (1L) AddSolvent Add 60mL Hexane Sample->AddSolvent Shake Shake & Vent (2 min) AddSolvent->Shake Separate Separate Layers Shake->Separate CollectOrganic Collect Organic Layer Separate->CollectOrganic Repeat Repeat Extraction 2x CollectOrganic->Repeat Repeat->AddSolvent Fresh Hexane Dry Dry with Na2SO4 Repeat->Dry After 3 extractions Concentrate Concentrate Dry->Concentrate Final Final Extract Concentrate->Final

Caption: Liquid-Liquid Extraction Workflow for this compound.

SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_extraction Extraction Process cluster_elution Elution & Concentration ConditionDCM 5mL Dichloromethane ConditionMeOH 5mL Methanol ConditionDCM->ConditionMeOH Equilibrate 10mL Reagent Water ConditionMeOH->Equilibrate LoadSample Load Aqueous Sample (1L) Equilibrate->LoadSample Wash Wash with 5mL Reagent Water LoadSample->Wash DryCartridge Dry Cartridge (Vacuum) Wash->DryCartridge Elute Elute with 5-10mL Dichloromethane DryCartridge->Elute Concentrate Concentrate (Nitrogen) Elute->Concentrate Final Final Extract Concentrate->Final

Caption: Solid-Phase Extraction Workflow for this compound.

References

Validation & Comparative

A Comparative Guide to 2-Phenyloctane and 1-Phenyloctane as Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic solvents, the selection of an appropriate medium is paramount to the success of chemical reactions, purification processes, and analytical studies. Among the vast array of available solvents, alkylbenzenes represent a class of compounds with tunable properties based on the nature of their alkyl substituent. This guide provides a detailed comparison of two isomeric alkylbenzenes, 2-phenyloctane and 1-phenyloctane, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

The seemingly subtle difference in the position of the phenyl group along the octane chain imparts distinct physicochemical characteristics to this compound and 1-phenyloctane. These properties, summarized in the table below, are critical determinants of their behavior as solvents.

PropertyThis compound1-Phenyloctane
Molecular Formula C₁₄H₂₂C₁₄H₂₂
Molecular Weight 190.33 g/mol 190.32 g/mol
Boiling Point ~252.6 - 260.9 °C[1][2]261 - 263 °C[3]
Melting Point -38.9 °C[1][4]-36 °C[3]
Density ~0.857 - 0.869 g/cm³[1][2]0.858 g/mL at 25 °C[3]
Refractive Index 1.4837[1][4]1.484 at 20 °C[3]
Flash Point 99.6 °C[1][4]107 °C
Water Solubility 301.7 µg/L (temperature not stated)[1][4]Immiscible[5]
LogP (Octanol-Water Partition Coefficient) 4.76 - 5.8[1][4]Not explicitly found, but expected to be similar to this compound
Dielectric Constant Estimated to be low (~2.3)Estimated to be low (~2.4)
Dipole Moment Estimated to be small (~0.4 D)Estimated to be small (~0.4 D)

Performance as Solvents: Applications and Experimental Insights

The utility of a solvent is best demonstrated through its application in various experimental contexts. While direct comparative studies on the solvent performance of this compound and 1-phenyloctane are scarce, their individual uses provide valuable insights.

1-Phenyloctane: A Tool for Supramolecular Chemistry and a Precursor in Pharmaceutical Synthesis

1-Phenyloctane has found a niche as a solvent in the field of surface science, particularly for scanning tunneling microscopy (STM) studies. Its non-volatile nature and ability to dissolve large organic molecules make it an ideal medium for observing the self-assembly of molecules on surfaces like graphite.

In the realm of drug development, 1-phenyloctane serves as a key starting material in the synthesis of Fingolimod, an immunomodulating drug used to treat multiple sclerosis.[7][8] While not used as a solvent in the reaction itself, its structural contribution is crucial to the final active pharmaceutical ingredient (API).

This compound: A Building Block for Advanced Materials

This compound is a significant precursor in the production of biodegradable surfactants.[9] The branched nature of the alkyl chain, with the phenyl group at the second position, influences the properties of the resulting surfactant, such as its surface tension and biodegradability. The synthesis of these surfactants often involves sulfonation of the aromatic ring, a common reaction in the production of detergents.

Experimental Protocols

Synthesis of 1-Phenyloctane via Friedel-Crafts Alkylation

This protocol describes a general method for the synthesis of 1-phenyloctane through the Friedel-Crafts alkylation of benzene with 1-chlorooctane.

Materials:

  • Benzene

  • 1-Chlorooctane

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • In a fume hood, a flask equipped with a stirrer, dropping funnel, and reflux condenser is charged with anhydrous aluminum chloride and an excess of dry benzene.

  • The mixture is cooled in an ice bath.

  • 1-Chlorooctane is added dropwise from the dropping funnel with continuous stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • The reaction is quenched by slowly pouring the mixture over crushed ice and hydrochloric acid.

  • The organic layer is separated, washed with water, sodium bicarbonate solution, and again with water.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The solvent (excess benzene and diethyl ether) is removed by distillation.

  • The resulting crude 1-phenyloctane is purified by vacuum distillation.

Mandatory Visualizations

Synthesis_of_Phenyloctane_Isomers cluster_1_phenyloctane Synthesis of 1-Phenyloctane cluster_2_phenyloctane Synthesis of this compound Benzene_1 Benzene Reaction_1 Friedel-Crafts Alkylation Benzene_1->Reaction_1 1_Octene 1-Octene or 1-Halooctane 1_Octene->Reaction_1 Catalyst_1 Lewis Acid (e.g., AlCl₃) or Solid Acid Catalyst Catalyst_1->Reaction_1 1_Phenyloctane 1-Phenyloctane Reaction_1->1_Phenyloctane Benzene_2 Benzene Reaction_2 Friedel-Crafts Alkylation Benzene_2->Reaction_2 Octene_Isomers Octene Isomers (e.g., from 1-octene) Octene_Isomers->Reaction_2 Catalyst_2 Lewis Acid (e.g., AlCl₃) or Solid Acid Catalyst Catalyst_2->Reaction_2 2_Phenyloctane This compound Reaction_2->2_Phenyloctane

Caption: Synthesis pathways for 1-phenyloctane and this compound.

Application_Pathways cluster_1_phenyloctane_app 1-Phenyloctane Applications cluster_2_phenyloctane_app This compound Applications 1_Phenyloctane_App 1-Phenyloctane Solvent_STM Solvent for STM Studies of Molecular Self-Assembly 1_Phenyloctane_App->Solvent_STM Used as Fingolimod_Intermediate Starting Material for Fingolimod Synthesis 1_Phenyloctane_App->Fingolimod_Intermediate Used as Fingolimod Fingolimod (API) Fingolimod_Intermediate->Fingolimod Leads to 2_Phenyloctane_App This compound Surfactant_Precursor Precursor for Biodegradable Surfactant Synthesis 2_Phenyloctane_App->Surfactant_Precursor Used as Sulfonation Sulfonation Surfactant_Precursor->Sulfonation Surfactant Linear Alkylbenzene Sulfonate (LAS) Sulfonation->Surfactant Leads to

Caption: Key application pathways for 1-phenyloctane and this compound.

Conclusion

  • 1-Phenyloctane is a well-documented solvent for specialized applications in surface science and serves as a crucial building block in the pharmaceutical industry for the synthesis of Fingolimod. Its linear structure may be advantageous in applications where molecular packing and orientation are critical.

  • This compound , with its branched structure, is a key intermediate in the production of biodegradable surfactants. While its direct use as a process solvent is less documented, its properties suggest it would behave similarly to other non-polar aromatic solvents.

The choice between these two isomers will ultimately depend on the specific requirements of the intended application, including desired solubility parameters, reaction compatibility, and the intended end-product. For researchers and professionals in drug development, 1-phenyloctane's established role as a precursor to a commercial API makes it a compound of significant interest. Conversely, those focused on material science and the development of "green" chemicals may find this compound to be a more relevant starting material. Further comparative studies on their solvent effects in a broader range of organic reactions would be beneficial to fully elucidate their respective advantages and disadvantages.

References

A Comparative Analysis of Catalysts for Benzene Alkylation: Zeolites vs. AlCl₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The alkylation of benzene is a cornerstone of the chemical industry, providing key intermediates for a vast array of products, from plastics to pharmaceuticals. The choice of catalyst for this electrophilic aromatic substitution reaction is critical, with traditional Lewis acids like aluminum chloride (AlCl₃) and solid-acid catalysts such as zeolites being the primary contenders. This guide provides an objective comparison of the performance of zeolites and AlCl₃ in benzene alkylation, supported by experimental data, detailed methodologies, and mechanistic diagrams to aid researchers in catalyst selection and process optimization.

Executive Summary

Both zeolites and aluminum chloride are effective catalysts for benzene alkylation, but they differ significantly in their operational parameters, selectivity, and environmental impact. AlCl₃, a homogeneous catalyst, is highly active but suffers from issues of corrosivity, difficulty in separation from the product stream, and the potential for polyalkylation and carbocation rearrangements. Zeolites, as heterogeneous catalysts, offer shape selectivity, ease of separation and regeneration, and a more favorable environmental profile. However, they can be prone to deactivation by coking. The selection between these two catalysts is often a trade-off between activity, selectivity, and process sustainability.

Performance Comparison: Zeolites vs. AlCl₃

The following tables summarize quantitative data from various studies on the performance of zeolites and AlCl₃ in benzene alkylation. It is important to note that direct comparisons are challenging due to variations in reaction conditions and alkylating agents across different studies.

Table 1: Performance of Zeolite Catalysts in Benzene Alkylation

Zeolite TypeAlkylating AgentReaction ConditionsBenzene/Alkene Molar RatioAlkene Conversion (%)Alkylbenzene Selectivity (%)Key ByproductsReference
ZSM-5 (30% in Kaolinite)EthyleneGas phase, 450 °C, atmospheric pressure, in a fixed-bed down-pass flow reactor.1:1-85.5 (Ethylbenzene)Diethylbenzene isomers[1]
AEB type zeoliteEthyleneLiquid phase, over 2000 hours.-10094.5 (Ethylbenzene)-
Modified ZSM-5 (A)EthyleneVapor phase, 350-380°C, 0.5-0.9 MPa, over 1000 hours.4.0-7.099.9980 (Ethylbenzene)Xylene[2]
2.0% La/β-zeolite1-Butylene453 K, WHSV of 0.6 h⁻¹ for 1-butylene and 1.2 h⁻¹ for benzene, after 6 hours.-87.988.2 (sec-Butylbenzene)-
H-BEAEthylene---80 (Ethylbenzene)-[3]
SSZ-33Ethanol250-300 °C-Highest among tested zeolitesLower than ZSM-5Diethylbenzene, Toluene[4][5]

Table 2: Performance of AlCl₃ Catalyst in Benzene Alkylation

Alkylating AgentReaction ConditionsBenzene/Alkylating Agent Molar RatioAlkylating Agent Conversion (%)Alkylbenzene Selectivity (%)Key ByproductsReference
Benzyl Chloride358 K, 30 minutes.3:1100~58 (Diphenylmethane)Polyalkylated products[6]
EthyleneLiquid phase, 110–135 °C.---Diethylbenzene, polyethylbenzenes
Ethylene323 K, with dry HCl as a promoter.40 g benzene to 2.7 g AlCl₃Rate of absorption studied-m-isomers of polyalkylated products favored[7]

Experimental Protocols

Gas-Phase Benzene Alkylation with ZSM-5 Zeolite Catalyst

This protocol is based on the procedure described for the gas-phase alkylation of benzene with ethylene over a ZSM-5 based catalyst.[1]

1. Catalyst Preparation:

  • A catalyst comprising 30 wt% ZSM-5 (Si/Al = 25) mixed with 60 wt% kaolinite and 10 wt% alumina as a binder is prepared into a slurry with water and formed into extrudates.[1]

  • The catalyst is then calcined to ensure thermal stability.[1]

2. Reactor Setup:

  • The reaction is carried out in a fixed-bed down-pass flow reactor.[1]

  • The catalyst is packed into the reactor.

3. Reaction Procedure:

  • The reactor is heated to the desired reaction temperature (e.g., 300-450 °C).[1]

  • A controlled flow of benzene is introduced into the reactor using a syringe pump.[1]

  • A controlled flow of ethylene gas is simultaneously introduced into the reactor.[1]

  • The molar ratio of benzene to ethylene is maintained at the desired level (e.g., 1:1, 3:1, or 6:1).[1]

  • The reaction is carried out at atmospheric pressure.[1]

  • The product stream is passed through a cooled condenser to collect the liquid products.[1]

4. Product Analysis:

  • The collected liquid products are analyzed using gas chromatography (GC) to determine the conversion of benzene and the selectivity towards ethylbenzene and other byproducts.[1]

Liquid-Phase Benzene Alkylation with AlCl₃ Catalyst

This protocol is a general procedure for a laboratory-scale Friedel-Crafts alkylation of benzene.

1. Materials and Setup:

  • Anhydrous aluminum chloride (AlCl₃).

  • Anhydrous benzene.

  • Alkylating agent (e.g., ethylene or an alkyl halide).

  • A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a gas inlet/outlet (protected by a drying tube). The apparatus must be thoroughly dried to prevent deactivation of the AlCl₃.

2. Reaction Procedure:

  • Anhydrous benzene is charged into the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice bath.

  • Anhydrous AlCl₃ is added to the benzene with stirring.

  • The alkylating agent is added dropwise from the dropping funnel (if liquid) or bubbled through the reaction mixture (if gaseous, like ethylene) at a controlled rate.

  • The reaction is typically carried out at a low temperature (e.g., 0-10 °C) to control the reaction rate and minimize side reactions.

  • After the addition of the alkylating agent is complete, the reaction mixture is stirred for a specified period at the reaction temperature.

3. Work-up and Product Isolation:

  • The reaction is quenched by carefully pouring the mixture over crushed ice and water. This will hydrolyze the AlCl₃.

  • The organic layer is separated from the aqueous layer.

  • The organic layer is washed with a dilute acid solution (e.g., HCl) to remove any remaining aluminum salts, followed by a wash with a dilute base solution (e.g., NaHCO₃) to neutralize any acid, and finally with water.

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • The solvent (excess benzene) is removed by distillation.

  • The product is purified by fractional distillation.

4. Product Analysis:

  • The purity and composition of the product are determined by techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

Mechanistic Pathways

The catalytic mechanisms for benzene alkylation differ significantly between zeolites and AlCl₃.

Benzene Alkylation with AlCl₃ (Friedel-Crafts Alkylation)

The reaction proceeds via an electrophilic aromatic substitution mechanism. The primary role of AlCl₃ is to generate a carbocation electrophile from the alkylating agent (e.g., an alkyl halide or an alkene).

AlCl3_Mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Substitution cluster_regeneration Catalyst Regeneration AlkylHalide Alkyl Halide (R-X) CarbocationComplex R-X---AlCl₃ Complex AlkylHalide->CarbocationComplex + AlCl₃ AlCl3 AlCl₃ Carbocation Carbocation (R⁺) + AlCl₃X⁻ CarbocationComplex->Carbocation Benzene Benzene SigmaComplex Arenium Ion (σ-complex) Benzene->SigmaComplex + R⁺ Alkylbenzene Alkylbenzene SigmaComplex->Alkylbenzene - H⁺ AlCl3X- AlCl₃X⁻ RegeneratedAlCl3 AlCl₃ + HX AlCl3X-->RegeneratedAlCl3 + H⁺ H+ H⁺ Zeolite_Mechanism cluster_stepwise Stepwise Mechanism cluster_concerted Concerted Mechanism Alkene_s Alkene Carbocation_s Surface-Bound Carbocation Alkene_s->Carbocation_s + Zeolite Zeolite_s Zeolite (Brønsted Acid Site) SigmaComplex_s Arenium Ion (σ-complex) Carbocation_s->SigmaComplex_s + Benzene Benzene_s Benzene Alkylbenzene_s Alkylbenzene SigmaComplex_s->Alkylbenzene_s - H⁺ (regenerates Zeolite) Alkene_c Alkene TransitionState Transition State Alkene_c->TransitionState Benzene_c Benzene Benzene_c->TransitionState Zeolite_c Zeolite (Brønsted Acid Site) Zeolite_c->TransitionState Alkylbenzene_c Alkylbenzene TransitionState->Alkylbenzene_c - H⁺ (regenerates Zeolite)

References

A Comprehensive Guide to the Validation of an HPLC Method for 2-Phenyloctane Analysis and Comparison with Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate enantioselective analysis of chiral compounds is a critical aspect of product development and quality control. This guide provides a detailed validation of a high-performance liquid chromatography (HPLC) method for the analysis of 2-phenyloctane, a chiral aromatic hydrocarbon. Furthermore, it offers an objective comparison of this HPLC method with alternative analytical techniques, namely Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC), supported by experimental data and detailed methodologies.

Hypothetical Validated HPLC Method for this compound

Table 1: HPLC Method Parameters for this compound Analysis

ParameterSpecification
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel
Mobile Phase n-Hexane / 2-Propanol (99:1, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 210 nm
Analyte Concentration 1.0 mg/mL in mobile phase

HPLC Method Validation Summary

The validation of the hypothetical HPLC method is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following tables summarize the key validation parameters and their acceptance criteria.

Table 2: System Suitability

ParameterAcceptance Criteria
Resolution (Rs) > 1.5 between enantiomers
Tailing Factor (T) ≤ 2.0 for each enantiomer
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 3: Linearity

ParameterResult
Range 0.1 - 1.5 mg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero

Table 4: Accuracy (Recovery)

Concentration LevelRecovery (%)
80% 98.0 - 102.0
100% 98.0 - 102.0
120% 98.0 - 102.0

Table 5: Precision

Precision TypeRSD (%)
Repeatability (Intra-day, n=6) ≤ 1.0%
Intermediate Precision (Inter-day, n=6) ≤ 2.0%

Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterResult
LOD ~0.01 mg/mL (Based on S/N ratio of 3:1)
LOQ ~0.03 mg/mL (Based on S/N ratio of 10:1)

Experimental Protocols

HPLC Method Validation Protocol

A detailed protocol for validating the HPLC method for this compound analysis is provided below.

  • Specificity:

    • Inject a blank (mobile phase) to ensure no interfering peaks at the retention times of the this compound enantiomers.

    • Inject a solution of the this compound racemate to demonstrate baseline separation of the two enantiomers.

  • Linearity:

    • Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the nominal concentration (0.5 mg/mL to 1.5 mg/mL).

    • Inject each standard in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Accuracy:

    • Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Analyze each concentration in triplicate.

    • Calculate the percentage recovery at each level.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the 100% concentration standard solution on the same day and under the same operating conditions. Calculate the RSD of the peak areas.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or different equipment. Calculate the RSD over the two days.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). The LOD is the concentration that yields an S/N of approximately 3:1, and the LOQ is the concentration that yields an S/N of approximately 10:1.[1]

    • Alternatively, calculate LOD and LOQ from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[2]

  • Robustness:

    • Deliberately vary critical method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • Inject the system suitability solution under each condition and evaluate the resolution and tailing factor to ensure the method remains reliable.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis MD Method Development & Optimization Specificity Specificity MD->Specificity Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness RA Routine Sample Analysis Robustness->RA Implement

HPLC Method Validation Workflow

Comparison with Alternative Analytical Techniques

While HPLC is a robust technique for chiral separations, other methods such as Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) offer distinct advantages in specific scenarios.[3][4][5]

Table 7: Comparison of Analytical Methods for Chiral Analysis of this compound and Analogues

ParameterHPLCSupercritical Fluid Chromatography (SFC)Gas Chromatography (GC)
Principle Liquid-solid partitioningSupercritical fluid-solid partitioningGas-solid partitioning
Typical Stationary Phase Polysaccharide-based (e.g., Chiralpak®)Polysaccharide-based, Pirkle-typeCyclodextrin-based
Mobile Phase Organic solvents (e.g., Hexane, IPA)Supercritical CO₂ with organic modifiersInert gas (e.g., He, H₂)
Analysis Time Moderate (10-30 min)Fast (2-10 min)Very Fast (5-15 min)
Solvent Consumption HighLowVery Low
LOD/LOQ ModerateGoodExcellent
Sample Volatility Not a limiting factorNot a limiting factorRequires volatile and thermally stable analytes
Throughput ModerateHighHigh
Cost (Initial/Operational) Moderate/HighHigh/LowLow/Low

Note: The quantitative data in the following tables are representative values for structurally similar non-functionalized chiral aromatic hydrocarbons and may not be specific to this compound.

Table 8: Quantitative Performance Comparison

ParameterHPLCSFCGC
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.999
Accuracy (Recovery %) 98-102%95-105%97-103%
Precision (RSD %) ≤ 2.0%≤ 3.0%≤ 1.5%
LOD ~1-10 ng/mL~0.1-5 ng/mL~0.01-1 ng/mL
LOQ ~3-30 ng/mL~0.3-15 ng/mL~0.03-3 ng/mL
Supercritical Fluid Chromatography (SFC) Protocol for Chiral Analysis

SFC is an attractive alternative to normal-phase HPLC, offering faster separations and reduced organic solvent consumption.[6]

  • System: Analytical SFC system with a back-pressure regulator.

  • Column: Chiralpak® AD-H (150 x 4.6 mm, 5 µm) or similar polysaccharide-based column.

  • Mobile Phase: Supercritical CO₂ (A) and Methanol (B).

  • Gradient: 5% to 40% B over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Protocol for Chiral Analysis

For volatile and thermally stable compounds like this compound, chiral GC can provide high-resolution separations with short analysis times.[7]

  • System: Gas chromatograph with a flame ionization detector (FID).

  • Column: Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: 100°C (hold 1 min), then ramp to 180°C at 5°C/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.

Analytical_Technique_Comparison cluster_HPLC HPLC cluster_SFC SFC cluster_GC GC HPLC_Node High-Performance Liquid Chromatography HPLC_Adv Advantages: - Wide applicability - Robust and well-established HPLC_Node->HPLC_Adv HPLC_Disadv Disadvantages: - Higher solvent consumption - Longer analysis times HPLC_Node->HPLC_Disadv SFC_Node Supercritical Fluid Chromatography SFC_Adv Advantages: - Fast analysis - Low solvent consumption (Green) - High throughput SFC_Node->SFC_Adv SFC_Disadv Disadvantages: - Higher initial equipment cost - Less universally available SFC_Node->SFC_Disadv GC_Node Gas Chromatography GC_Adv Advantages: - High resolution and sensitivity - Fast analysis - Low operational cost GC_Node->GC_Adv GC_Disadv Disadvantages: - Limited to volatile and  thermally stable compounds GC_Node->GC_Disadv Analyte This compound (Chiral Analyte) Analyte->HPLC_Node Analyze with Analyte->SFC_Node Analyze with Analyte->GC_Node Analyze with

Comparison of Analytical Techniques

Conclusion

The validation of an HPLC method for the analysis of this compound demonstrates that it is a reliable and robust technique for the enantioselective quantification of this compound. The method meets all the acceptance criteria for specificity, linearity, accuracy, precision, and sensitivity as per ICH guidelines.

When compared with alternative techniques, HPLC remains a versatile and widely accessible method. However, for high-throughput environments where speed and reduced solvent consumption are critical, SFC presents a compelling "green" alternative. For volatile and thermally stable analytes like this compound, chiral GC offers the potential for high-resolution separations with low operational costs. The ultimate choice of analytical technique will depend on the specific requirements of the laboratory, including sample throughput needs, available instrumentation, and cost considerations.

References

A Comparative Guide to the Properties of 2-Phenyloctane and Other Alkylbenzenes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical properties of 2-phenyloctane against common short-chain alkylbenzenes: toluene, ethylbenzene, and n-propylbenzene. The information is intended for researchers, scientists, and professionals in drug development who utilize these compounds as solvents, starting materials, or intermediates in synthesis. This document summarizes key quantitative data and presents detailed experimental protocols for their analysis.

Physicochemical Properties

The selection of an appropriate alkylbenzene for a specific application in research and drug development often depends on its physical and chemical characteristics. Properties such as boiling point, melting point, and solubility are critical for reaction setup, purification processes, and formulation development. The following table summarizes the key physicochemical properties of this compound and other common alkylbenzenes.

PropertyThis compoundTolueneEthylbenzenen-Propylbenzene
Molecular Formula C₁₄H₂₂C₇H₈C₈H₁₀C₉H₁₂
Molecular Weight ( g/mol ) 190.3392.14106.17120.19
Density (g/mL) 0.857 at 25°C0.8623 at 20°C0.8665 at 20°C0.862 at 25°C
Boiling Point (°C) 252.6110.6136159
Melting Point (°C) -38.9-95-95-99
Flash Point (°C) 99.6415-2330
Water Solubility 301.7 µg/LInsoluble0.015 g/100 mL (20°C)Insoluble
LogP 4.762.733.153.69

Performance Characteristics: Reactivity and Biological Interactions

The reactivity of alkylbenzenes is largely influenced by the nature of the alkyl substituent on the benzene ring. This has implications for their use in chemical synthesis and their metabolic fate in biological systems.

Chemical Reactivity: The alkyl group in alkylbenzenes is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The reactivity generally increases with the size of the alkyl group due to inductive effects. However, steric hindrance can play a role, particularly for larger alkyl groups. For instance, in Friedel-Crafts alkylation, a common reaction for synthesizing alkylbenzenes, the reactivity of the haloalkane increases with the polarity of the C-X bond (R-F > R-Cl > R-Br > R-I).[1] The reaction proceeds via the formation of a carbocation, which can be prone to rearrangement, a factor to consider when synthesizing long-chain alkylbenzenes like this compound.[1]

In radical reactions, such as radical bromination, the stability of the resulting benzylic radical determines the reactivity. Tertiary benzylic radicals are the most stable, followed by secondary, and then primary radicals.[2] This suggests that this compound, with a secondary benzylic carbon, would be more reactive towards radical halogenation than toluene, which has a primary benzylic carbon.[2]

Biological Activity and Toxicity: The biological activity of alkylbenzenes is a critical consideration, particularly in drug development where they might be used as solvents or intermediates. Toluene, ethylbenzene, and other volatile organic compounds are known to have toxic effects, and their metabolism often proceeds via cytochrome P-450-mediated oxidation.[3] For instance, chronic exposure to low doses of benzene has been shown to modulate signal transduction pathways related to oxidative stress, such as NF-κB, p38-MAPK, and STAT3.[4]

While extensive toxicological data is available for short-chain alkylbenzenes, specific data for this compound is limited. However, it is known that linear alkylbenzene sulfonates (LAS), which are derived from linear alkylbenzenes, exhibit aquatic toxicity.[2][5][6] The biodegradability of these compounds is also a key environmental consideration.[5] It is important to note that the biological effects of these compounds can be complex and dose-dependent. For example, linear alkylbenzene sulfonate has been shown to increase proliferation of human intestinal Caco-2 cells at non-cytotoxic concentrations.[7]

Experimental Protocols

Accurate analysis of alkylbenzenes is crucial for quality control, reaction monitoring, and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of this compound

This protocol provides a general method for the analysis of this compound in a sample matrix.

1. Sample Preparation (Solvent Extraction): a. For liquid samples, perform a liquid-liquid extraction with a non-polar solvent such as hexane. b. For solid samples, a Soxhlet extraction with a suitable solvent like dichloromethane (DCM) is recommended.[8] c. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties and a different retention time) should be added to the sample before extraction for accurate quantification. d. The extract is then concentrated, and if necessary, subjected to a cleanup procedure (e.g., silica gel chromatography) to remove interfering substances.[8]

2. GC-MS Instrumentation and Conditions: a. Gas Chromatograph: An Agilent 6890 or equivalent, equipped with a split/splitless injector. b. Column: A 30 m x 0.25 mm ID DB-5 fused silica capillary column with a 0.25 µm film thickness is suitable for separating alkylbenzenes. c. Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[9] d. Oven Temperature Program: i. Initial temperature: 60°C, hold for 2 minutes. ii. Ramp: Increase to 310°C at a rate of 6°C/minute. iii. Final hold: 310°C for 15 minutes. e. Mass Spectrometer: An Agilent 5973 mass selective detector or equivalent. f. Ionization Mode: Electron Impact (EI) at 70 eV.[9] g. Acquisition Mode: Full scan mode (m/z 50-500) for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of this compound (e.g., m/z 91, 105, 190).

3. Calibration and Quantification: a. Prepare a series of calibration standards of this compound in the same solvent as the final sample extract. b. Analyze the standards using the same GC-MS method. c. Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. d. Quantify this compound in the samples by comparing their peak area ratios to the calibration curve.

Receptor-Ligand Binding Assay (General Protocol)

This protocol outlines a general workflow for a competitive radioligand binding assay to assess the potential of a test compound (e.g., an alkylbenzene derivative) to interact with a specific receptor.

1. Reagent and Standard Preparation: a. Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2 for the androgen receptor).[10] b. Radioligand: Prepare a working solution of the radiolabeled ligand (e.g., [³H]-DHT for the androgen receptor) at a concentration appropriate for the assay (e.g., 20 nM).[10] c. Unlabeled Ligand (Competitor): Prepare a series of dilutions of the unlabeled competitor ligand for the standard curve. d. Test Compound: Prepare a series of dilutions of the test compound. e. Receptor Preparation: Use a cell membrane preparation or purified receptor known to express the target receptor.

2. Assay Procedure: a. In a microplate, add the assay buffer, radioligand, and either the unlabeled competitor (for the standard curve) or the test compound. b. Add the receptor preparation to initiate the binding reaction. c. Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium. d. Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free radioligand. e. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

3. Data Analysis: a. Measure the radioactivity retained on the filters using a scintillation counter. b. Generate a standard curve by plotting the percentage of specific binding against the concentration of the unlabeled competitor. c. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) from the competition curve.

Visualizations

Experimental Workflow for GC-MS Analysis of Alkylbenzenes

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Extraction Solvent Extraction (LLE or Soxhlet) Sample->Extraction Add Internal Standard Cleanup Extract Cleanup (e.g., Silica Gel) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection Injection into GC Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification (Retention Time & Mass Spectra) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: A typical experimental workflow for the analysis of alkylbenzenes using Gas Chromatography-Mass Spectrometry (GC-MS).

General Mechanism of Friedel-Crafts Alkylation

Friedel_Crafts_Alkylation cluster_step1 Step 1: Formation of Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AlkylHalide Alkyl Halide (R-X) Carbocation Carbocation (R⁺) AlkylHalide->Carbocation LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Carbocation Catalyst SigmaComplex Arenium Ion (Sigma Complex) Carbocation->SigmaComplex Electrophilic Attack Benzene Benzene Benzene->SigmaComplex Alkylbenzene Alkylbenzene SigmaComplex->Alkylbenzene LewisBase Lewis Base ([AlCl₃X]⁻) LewisBase->Alkylbenzene Regenerates Catalyst

Caption: The general three-step mechanism of the Friedel-Crafts alkylation reaction for the synthesis of alkylbenzenes.

References

Isomer Effects on the Properties of Linear Alkylbenzene Sulfonates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of how the isomeric structure of linear alkylbenzene sulfonates (LAS) influences their physicochemical properties and performance, supported by experimental data.

Linear alkylbenzene sulfonates (LAS) are a major class of anionic surfactants widely used in detergents and cleaning products. Commercial LAS is a complex mixture of isomers and homologs, with the position of the phenyl group on the linear alkyl chain significantly impacting its performance characteristics. Understanding these isomer-specific effects is crucial for researchers, scientists, and drug development professionals in optimizing formulations and predicting environmental fate. This guide provides a comprehensive comparison of the properties of different LAS isomers, supported by experimental data and detailed methodologies.

Structure-Property Relationships: A Quantitative Comparison

The location of the sulfonate group on the phenyl ring and the attachment point of the alkyl chain to the benzene ring are key structural features that dictate the properties of LAS. The following tables summarize quantitative data on the influence of isomerism on critical properties.

Table 1: Physicochemical Properties of Sodium para-Dodecylbenzene Sulfonate (Na-p-DBS) Isomers

The position of the phenyl group along the dodecyl chain significantly affects solubility, critical micelle concentration (CMC), and surface tension.

Isomer (Phenyl Position)Krafft Temperature (°C)CMC (mM) at 25°CSurface Tension at CMC (mN/m) at 25°C
2-phenyl< 01.235
3-phenyl~151.536
4-phenyl-1.837
5-phenyl-2.138
6-phenyl-2.439

Data compiled from various sources, including theoretical predictions and experimental observations.[1]

Table 2: Influence of Sulfonate Group Position on LAS Properties

The position of the sulfonate group on the benzene ring (para- vs. meta-) influences the stability and solubility of LAS isomers.

Propertypara-Isomermeta-Isomer
Chemical Stability Less StableMore Stable
Solubility More SolubleLess Soluble

Based on predictive studies of C10 and C13 LAS homologs.[2]

Impact on Performance and Environmental Fate

The isomeric distribution in a LAS mixture has practical implications for its application and environmental impact.

Detergency: While the detergency of various LAS isomers is generally similar under ideal conditions, LAS with a higher content of isomers where the phenyl group is closer to the end of the alkyl chain (e.g., 2-phenyl) tend to perform slightly better in hard water.[1]

Foaming: The foaming properties are also influenced by the isomer distribution. Isomers with the phenyl group towards the end of the alkyl chain (external isomers) generally exhibit higher foaming power compared to those with a more central phenyl group (internal isomers).

Biodegradability: The biodegradability of LAS is significantly affected by its isomeric structure. Linear alkylbenzene sulfonates are more readily biodegradable than their branched-chain counterparts.[1] Within linear isomers, those with the phenyl group further from the end of the alkyl chain tend to biodegrade more slowly. This is because the initial step in the aerobic degradation of LAS is the oxidation of the terminal methyl group of the alkyl chain.

Experimental Protocols

This section details the methodologies used to determine the key properties of LAS isomers.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants, representing the concentration at which micelles begin to form. Several methods can be used for its determination:

  • Surface Tension Method: The surface tension of a series of surfactant solutions of varying concentrations is measured using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). The CMC is identified as the concentration at which the surface tension ceases to decrease significantly with increasing concentration. A plot of surface tension versus the logarithm of concentration will show a distinct break at the CMC.[3][4][5][6]

  • Conductivity Method: This method is suitable for ionic surfactants like LAS. The electrical conductivity of surfactant solutions is measured as a function of concentration. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity is lower due to the formation of less mobile micelles. The CMC is determined from the break in the conductivity versus concentration plot.[7][8]

  • Spectroscopic Methods: The addition of a fluorescent or UV-visible probe to the surfactant solution can be used to determine the CMC. The spectral properties of the probe change when it is incorporated into the hydrophobic core of the micelles. By plotting the change in absorbance or fluorescence intensity against surfactant concentration, the CMC can be identified.[9]

Measurement of Surface Tension

Surface tension is a measure of the cohesive energy present at the interface of a liquid. Standard methods for measuring the surface tension of surfactant solutions include:

  • Wilhelmy Plate Method: A thin platinum plate is suspended from a balance and brought into contact with the liquid surface. The force required to pull the plate from the surface is measured and is directly proportional to the surface tension.[4][6]

  • Du Noüy Ring Method: A platinum-iridium ring is submerged in the liquid and then slowly pulled through the interface. The force required to detach the ring from the surface is measured to calculate the surface tension.[6][10]

  • Pendant Drop Method: The shape of a drop of liquid hanging from a capillary tip is analyzed. The surface tension can be calculated from the drop's dimensions, which are influenced by the balance between surface tension and gravity.[4]

Determination of Krafft Point

The Krafft point is the temperature at which the solubility of a surfactant equals its CMC. Above the Krafft point, the solubility of the surfactant increases sharply.

  • Solubility Method: A series of surfactant solutions of a known concentration are prepared and their solubility is observed at different temperatures. The Krafft point is the temperature at which a clear solution is formed.[11]

  • Conductivity Method: The conductivity of a surfactant solution is measured as a function of temperature. A sharp increase in conductivity is observed at the Krafft point, corresponding to the formation of micelles.[12][13]

Evaluation of Biodegradability

The biodegradability of surfactants is assessed using standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

  • OECD 301: Ready Biodegradability: This series of tests (301A to 301F) evaluates the potential for a substance to be rapidly and completely biodegraded by microorganisms under aerobic conditions. The extent of biodegradation is typically measured by the consumption of dissolved oxygen or the production of carbon dioxide over a 28-day period.[1][14][15][16] A substance is considered "readly biodegradable" if it reaches a certain percentage of degradation within a 10-day window.[1]

Measurement of Foaming Properties

The foaming ability and foam stability are important performance indicators for many surfactant applications.

  • Ross-Miles Method: A standard volume of a surfactant solution is dropped from a specified height into a larger volume of the same solution in a graduated cylinder. The initial foam height is measured to assess foamability, and the foam height is measured again after a set period (e.g., 5 minutes) to determine foam stability.[17]

  • Sparging Method: A gas is bubbled through the surfactant solution at a controlled rate. The maximum foam volume generated is a measure of foamability, and the rate of foam decay after the gas flow is stopped indicates foam stability.[17]

Logical Relationships of Isomer Structure and Properties

The following diagram illustrates the relationship between the structural characteristics of LAS isomers and their resulting physicochemical properties and performance.

Isomer_Effects cluster_structure Isomer Structure cluster_properties Physicochemical Properties cluster_performance Performance & Fate Structure Linear Alkylbenzene Sulfonate (LAS) Phenyl_Position Phenyl Group Position (e.g., 2-phenyl vs. 6-phenyl) Structure->Phenyl_Position Sulfonate_Position Sulfonate Group Position (para vs. meta) Structure->Sulfonate_Position Solubility Solubility Phenyl_Position->Solubility affects CMC Critical Micelle Concentration (CMC) Phenyl_Position->CMC influences Surface_Tension Surface Tension Phenyl_Position->Surface_Tension impacts Krafft_Point Krafft Point Phenyl_Position->Krafft_Point determines Detergency Detergency Phenyl_Position->Detergency affects Foaming Foaming Phenyl_Position->Foaming influences Biodegradability Biodegradability Phenyl_Position->Biodegradability impacts Sulfonate_Position->Solubility affects Stability Chemical Stability Sulfonate_Position->Stability influences

Isomer structure-property relationships in LAS.

References

Cross-Validation of GC/MS and HPLC for the Analysis of Phenyloctane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds like phenyloctane is paramount. Both Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for this purpose. This guide provides an objective comparison of these two methods, offering insights into their respective strengths and supported by representative experimental data to aid in method selection and cross-validation.

Cross-validation is a critical process when two or more analytical methods are employed to ensure the consistency and reliability of the results. By analyzing the same set of samples using both GC/MS and HPLC, laboratories can establish the interchangeability of the methods and gain greater confidence in the generated data.

At a Glance: GC/MS vs. HPLC for Phenyloctane Analysis

FeatureGas Chromatography-Mass Spectrometry (GC/MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio.Separation based on polarity and affinity for the stationary phase in a liquid mobile phase, with detection by UV absorbance.
Analyte Volatility Requires analytes to be volatile and thermally stable. Phenyloctane is well-suited for this technique.Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.
Sample Derivatization Generally not required for phenyloctane.Not required for phenyloctane.
Sensitivity High, especially when operating in Selected Ion Monitoring (SIM) mode.Good, with sensitivity dependent on the chromophore of the analyte and the detector used (e.g., DAD).
Selectivity Excellent, due to the combination of chromatographic separation and mass spectral identification.Good, can be optimized through column and mobile phase selection.
Sample Throughput Typically lower due to longer run times.Generally higher due to shorter analysis times.
Instrumentation Cost Generally higher.Generally lower.

Quantitative Data Comparison

The following table summarizes representative quantitative data for the analysis of phenyloctane by GC/MS and HPLC. These values are based on typical performance for alkylbenzenes and may vary depending on the specific instrumentation and experimental conditions.

ParameterGC/MSHPLC
Retention Time (min) ~12.5~8.2
Limit of Detection (LOD) 0.1 - 1 ng/mL5 - 10 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL15 - 30 ng/mL
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 5%< 5%

Experimental Protocols

Detailed methodologies are crucial for the successful cross-validation of analytical methods. Below are representative protocols for the analysis of phenyloctane using GC/MS and HPLC.

GC/MS Experimental Protocol

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for phenyloctane (e.g., m/z 91, 105, 190).

HPLC Experimental Protocol

Instrumentation: A standard HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A) Water, B) Acetonitrile.

  • Gradient Program: Start at 70% B, increase to 100% B over 10 minutes, hold at 100% B for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Visualizing the Cross-Validation Process

To better understand the workflow and logical relationships in a cross-validation study, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition Sample Phenyloctane Sample Prep Dilution/Extraction Sample->Prep GCMS GC/MS Analysis Prep->GCMS HPLC HPLC Analysis Prep->HPLC GCMS_Data GC/MS Data GCMS->GCMS_Data HPLC_Data HPLC Data HPLC->HPLC_Data

Experimental workflow for cross-validation.

logical_relationship Data_Input GC/MS and HPLC Data (Retention Time, Peak Area, etc.) Comparison Statistical Comparison (e.g., t-test, Bland-Altman plot) Data_Input->Comparison Validation Method Validation Assessment (Accuracy, Precision, Linearity) Comparison->Validation Conclusion Conclusion on Method Equivalency Validation->Conclusion

Logical flow for data comparison and validation.

A Comparative Guide to the Reactivity of 2-Phenyloctane and 3-Phenyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyloctane and 3-phenyloctane are alkylbenzenes, a class of organic compounds characterized by an alkyl group attached to a benzene ring. Their reactivity is primarily dictated by the presence of the aromatic ring and the benzylic carbon—the carbon atom of the alkyl chain directly bonded to the benzene ring. Both isomers possess a secondary benzylic carbon with one benzylic hydrogen, which is the focal point for several key reactions. This guide explores their comparative reactivity in benzylic bromination, benzylic oxidation, and electrophilic aromatic substitution, providing theoretical insights and general experimental protocols.

Physical Properties

A summary of the key physical properties of this compound and 3-phenyloctane is presented in the table below. These properties are essential for designing reaction conditions and for the purification of products.

PropertyThis compound3-Phenyloctane
Molecular Formula C₁₄H₂₂C₁₄H₂₂
Molecular Weight 190.33 g/mol 190.33 g/mol
Boiling Point 252.6 °C at 760 mmHgNot available
Density 0.857 g/cm³Not available
Refractive Index 1.4837Not available
Melting Point -38.9 °CNot available

Reactivity at the Benzylic Position

The benzylic position in both this compound and 3-phenyloctane is the most reactive site on the alkyl chain. This enhanced reactivity is attributed to the resonance stabilization of the intermediate benzylic radical or carbocation formed during a reaction.[1][2]

Benzylic Bromination

Benzylic bromination is a highly selective reaction that substitutes a hydrogen atom at the benzylic position with a bromine atom. This reaction typically proceeds via a free-radical mechanism, often initiated by light or a radical initiator, with N-bromosuccinimide (NBS) as the preferred brominating agent.[3][4][5] The use of NBS maintains a low concentration of bromine, which suppresses the competing electrophilic addition to the aromatic ring.[4]

Comparison of Reactivity:

Both this compound and 3-phenyloctane are expected to undergo benzylic bromination to yield their respective bromo-derivatives. The reaction proceeds through a secondary benzylic radical intermediate for both isomers. The stability of these radicals is primarily determined by resonance with the phenyl group, and thus, their reactivity is predicted to be very similar. Minor differences in reaction rates, if any, would likely arise from subtle steric factors influencing the approach of the bromine radical to the benzylic hydrogen.

Experimental Protocol: Benzylic Bromination with N-Bromosuccinimide (NBS)

This protocol is a general procedure for the benzylic bromination of alkylbenzenes and is applicable to both this compound and 3-phenyloctane.

Materials:

  • Alkylbenzene (this compound or 3-phenyloctane)

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))

  • Anhydrous carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile or (trifluoromethyl)benzene

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkylbenzene in the chosen solvent.

  • Add N-bromosuccinimide (1.05 - 1.2 equivalents) and the radical initiator (0.02 - 0.1 equivalents) to the solution.[6]

  • Heat the reaction mixture to reflux. The reaction can be monitored by TLC or GC to determine its completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.[6]

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography.[6]

Reaction Mechanism: Benzylic Bromination

Benzylic_Bromination cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat/Light R• R• Br• Br• R•->Br• + HBr Alkylbenzene R'-CH(R'')-Ph Benzylic_Radical R'-C•(R'')-Ph Alkylbenzene->Benzylic_Radical + Br• Brominated_Product R'-CBr(R'')-Ph Benzylic_Radical->Brominated_Product + Br₂ HBr HBr NBS NBS + HBr → Succinimide + Br₂

Caption: Free-radical mechanism of benzylic bromination.

Benzylic Oxidation

Alkylbenzenes with at least one benzylic hydrogen can be oxidized to benzoic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).[2][7] The entire alkyl chain is cleaved, and the benzylic carbon is oxidized to a carboxylic acid group.

Comparison of Reactivity:

Both this compound and 3-phenyloctane possess a benzylic hydrogen and are therefore susceptible to benzylic oxidation. Both isomers are expected to yield benzoic acid as the final product under strong oxidizing conditions. The reaction mechanism is complex but is believed to initiate with the homolytic cleavage of the benzylic C-H bond.[7] Given that the initial step involves the formation of a benzylic radical, and the stability of the secondary benzylic radicals for both isomers is similar, their reactivity towards oxidation is expected to be comparable.

Experimental Protocol: Benzylic Oxidation with Potassium Permanganate

This protocol provides a general method for the oxidation of alkylbenzenes to benzoic acid.

Materials:

  • Alkylbenzene (this compound or 3-phenyloctane)

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃) (optional, for basic conditions)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane or other suitable organic solvent

  • Water

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine the alkylbenzene, water, and optionally sodium carbonate to create a basic medium.

  • Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over a period of time. The purple color of the permanganate will disappear as it is consumed.

  • Continue heating until the purple color persists, indicating the completion of the oxidation.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

  • To the filtrate, carefully add sodium bisulfite to destroy any excess permanganate.

  • Acidify the clear solution with a strong acid (e.g., HCl or H₂SO₄) to precipitate the benzoic acid.

  • Collect the benzoic acid by filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization.

Reaction Pathway: Benzylic Oxidation

Benzylic_Oxidation Start This compound or 3-Phenyloctane Intermediate Benzylic Radical Intermediate Start->Intermediate KMnO₄, Heat Product Benzoic Acid Intermediate->Product Further Oxidation

Caption: Oxidation of phenyloctanes to benzoic acid.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The alkyl group of an alkylbenzene is an activating group and an ortho-, para- director for electrophilic aromatic substitution reactions. This means that electrophiles will preferentially add to the positions ortho and para to the alkyl group, and the reaction will be faster than the corresponding reaction with benzene.

Comparison of Reactivity:

Both this compound and 3-phenyloctane will direct incoming electrophiles to the ortho and para positions. The primary difference in their reactivity in this context is likely to be steric hindrance. The bulkier alkyl group may sterically hinder the ortho positions to a different extent in each isomer. It can be hypothesized that the ortho positions in this compound are slightly more sterically hindered than in 3-phenyloctane due to the proximity of the main alkyl chain to the ring. This could potentially lead to a higher para/ortho product ratio for this compound compared to 3-phenyloctane in electrophilic aromatic substitution reactions. However, without experimental data, this remains a theoretical consideration.

EAS_Directing_Effects cluster_2_phenyloctane This compound cluster_3_phenyloctane 3-Phenyloctane 2_Phenyloctane_Ring Phenyl Group 2_Alkyl_Group sec-Octyl Group (at C2) 2_Ortho Ortho Products 2_Para Para Product 3_Phenyloctane_Ring Phenyl Group 3_Alkyl_Group sec-Octyl Group (at C3) 3_Ortho Ortho Products 3_Para Para Product

References

Comparative Guide to the Structure-Activity Relationship of 2-Phenyloctane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comprehensive structure-activity relationship (SAR) studies on 2-phenyloctane derivatives are limited in publicly available literature. This guide provides a comparative analysis based on established SAR principles of structurally related long-chain alkylphenols to infer potential trends for this compound derivatives. The information presented is intended for research and drug discovery purposes and should be interpreted as a predictive framework.

Introduction

The this compound scaffold, characterized by an octane chain attached to a phenyl ring at the second position, represents a lipophilic chemical structure with potential for diverse pharmacological activities. While specific SAR studies on this class of compounds are not extensively documented, valuable insights can be drawn from the well-established SAR of other long-chain alkylphenols. These related compounds are known to exhibit biological activities, most notably estrogenic effects, which are highly dependent on their structural features. This guide aims to extrapolate these principles to predict the SAR of this compound derivatives, providing a foundation for future research and development of novel therapeutic agents based on this scaffold.

Inferred Structure-Activity Relationships of this compound Derivatives

The biological activity of this compound derivatives is likely influenced by three main structural features: the length and branching of the alkyl chain, the position of the phenyl group on the alkyl chain, and the substitution pattern on the phenyl ring.

Influence of the Alkyl Chain

The length and branching of the octyl chain are critical determinants of biological activity. Based on studies of other alkylphenols, the following trends can be predicted:

  • Chain Length: An alkyl chain of approximately 6 to 8 carbons is often associated with optimal activity in related series.[1][2] Therefore, the C8 chain of this compound is within a potentially favorable range for biological interactions. Variations in chain length, such as the synthesis of 2-phenylheptane or 2-phenylnonane derivatives, would likely modulate activity, with significant deviations from C8 potentially leading to a decrease in potency.

  • Branching: Branching of the alkyl chain, particularly a tertiary branching, has been shown to enhance the estrogenic activity of alkylphenols.[1][2] For this compound, the attachment of the phenyl group at the second carbon already introduces a degree of branching. Further branching on the octyl chain could potentially increase activity.

  • Position of the Phenyl Group: The position of the phenyl ring on the octane chain is crucial. While this guide focuses on the 2-phenyl isomer, it is conceivable that other isomers, such as 1-phenyloctane or 4-phenyloctane, would exhibit different activity profiles due to altered spatial arrangements and interactions with biological targets.

Influence of Phenyl Ring Substitution

Substitution on the phenyl ring can significantly impact the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity.

  • Position of Substituents: For estrogenic activity in alkylphenols, substitution at the para position of the phenyl ring is generally favored over meta or ortho positions.[1][2] This suggests that 4-substituted this compound derivatives would be promising candidates for exhibiting biological activity.

  • Nature of Substituents: The electronic nature of the substituents can have a profound effect.

    • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (-OCH₃) at the para position are often associated with enhanced estrogenic activity in related compounds. A hydroxyl group, in particular, can mimic the phenolic hydroxyl of estradiol, a key feature for estrogen receptor binding.

    • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) or nitro groups (-NO₂) can alter the electronic distribution and may lead to different pharmacological profiles. Their effect on activity would need to be empirically determined.

Quantitative Data Summary (Hypothetical)

Due to the absence of direct experimental data for this compound derivatives in the available literature, the following table presents a hypothetical summary of potential biological activities based on the inferred SAR. The activity is qualitatively described as 'Potentially High,' 'Potentially Moderate,' or 'Potentially Low' to guide future experimental design.

Compound IDPhenyl Ring SubstitutionAlkyl Chain ModificationInferred Biological Activity (e.g., Estrogenic)
2PO-H UnsubstitutedNonePotentially Moderate
2PO-4-OH 4-HydroxyNonePotentially High
2PO-4-OCH₃ 4-MethoxyNonePotentially Moderate to High
2PO-2-OH 2-HydroxyNonePotentially Low
2PO-4-Cl 4-ChloroNonePotentially Moderate
1PO-H UnsubstitutedPhenyl at C1Potentially Moderate
2PO-tBu UnsubstitutedTertiary butyl at C7Potentially High

Experimental Protocols

To validate the inferred SAR of this compound derivatives, the following experimental protocols for assessing estrogenic activity are recommended.

Yeast Estrogen Screen (YES) Assay

This in vitro reporter gene assay utilizes genetically modified yeast (Saccharomyces cerevisiae) to detect substances that can interact with the human estrogen receptor (hER).

Principle: The yeast is engineered to express the hER and a reporter gene (e.g., lacZ for β-galactosidase). When an estrogenic compound binds to the hER, it activates the transcription of the reporter gene, leading to the production of the enzyme. The enzyme's activity is then quantified by the conversion of a chromogenic substrate, providing a measure of the estrogenic activity.[3][4]

Detailed Protocol:

  • Yeast Culture: A stock culture of the recombinant yeast is grown in a suitable medium.

  • Assay Preparation: A fresh yeast culture is prepared and incubated until it reaches the logarithmic growth phase.

  • Compound Exposure: Serial dilutions of the test this compound derivatives are prepared and added to a 96-well plate.

  • Incubation: The yeast culture is added to the wells containing the test compounds and incubated. 17β-estradiol is used as a positive control, and a solvent control (e.g., ethanol) is also included.

  • Lysis and Substrate Addition: After the incubation period, the yeast cells are lysed to release the β-galactosidase. A chromogenic substrate (e.g., CPRG) is then added.

  • Measurement: The plate is incubated to allow for color development, and the absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The estrogenic activity is determined by comparing the colorimetric response of the test compounds to that of the 17β-estradiol standard. The results can be expressed as estradiol equivalents (EEQ).

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay uses the human breast cancer cell line MCF-7, which is estrogen receptor-positive, to assess the proliferative effect of potential estrogenic compounds.

Principle: Estrogenic compounds bind to the estrogen receptors in MCF-7 cells, stimulating cell proliferation. The increase in cell number can be quantified to determine the estrogenic activity of the test compound.[5][6][7]

Detailed Protocol:

  • Cell Culture: MCF-7 cells are maintained in a suitable growth medium.

  • Hormone Deprivation: Before the assay, the cells are cultured in a medium without estrogens (e.g., phenol red-free medium with charcoal-stripped serum) for a period to synchronize the cells and reduce baseline proliferation.

  • Seeding: The hormone-deprived cells are seeded into 96-well plates and allowed to attach.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives. 17β-estradiol is used as a positive control, and a solvent control is included.

  • Incubation: The plates are incubated for several days to allow for cell proliferation.

  • Quantification of Proliferation: Cell proliferation can be measured using various methods:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • SRB (Sulforhodamine B) Assay: Stains total cellular protein.

    • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

  • Data Analysis: The proliferative effect of the test compounds is calculated relative to the control and compared to the effect of 17β-estradiol.

Mandatory Visualizations

SAR_Inference_Workflow cluster_0 Established SAR of Alkylphenols cluster_1 Inferred SAR for this compound Derivatives cluster_2 Predicted Activity A Alkyl Chain Length (Optimal C6-C8) D Octane Chain (Potentially Optimal) A->D B Alkyl Chain Branching (Tertiary > Secondary) E Phenyl at C2 (Introduces Branching) B->E C Phenyl Substitution Position (para > meta > ortho) F para-Substitution on Phenyl Ring (Likely Favorable) C->F G High Biological Activity D->G E->G F->G

Caption: Inferred SAR workflow for this compound derivatives.

Experimental_Workflow start Synthesize this compound Derivatives in_vitro_screening In Vitro Screening start->in_vitro_screening yes_assay Yeast Estrogen Screen (YES) Assay in_vitro_screening->yes_assay mcf7_assay MCF-7 Proliferation Assay in_vitro_screening->mcf7_assay data_analysis Data Analysis and SAR Correlation yes_assay->data_analysis mcf7_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: Proposed experimental workflow for SAR validation.

References

A Comparative Guide to the Synthesis of 2-Phenyloctane for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of alkylaromatic compounds such as 2-phenyloctane is a critical task. This guide provides an objective comparison of common and advanced synthesis routes to this compound, supported by experimental data to inform methodology selection based on performance metrics like yield, purity, and reaction conditions.

This technical guide delves into a comparative analysis of various synthetic pathways for producing this compound, a valuable intermediate in the synthesis of more complex molecules. The methodologies explored include classical approaches like Friedel-Crafts alkylation and Grignard reactions, alongside modern palladium- or nickel-catalyzed cross-coupling reactions such as Kumada, Negishi, and Suzuki couplings. Each method's performance is evaluated based on key parameters to provide a clear framework for selecting the most suitable route for specific research and development needs.

At a Glance: Comparison of Synthetic Routes for this compound

ParameterFriedel-Crafts AlkylationGrignard Reaction & ReductionKumada CouplingNegishi CouplingSuzuki Coupling
Key Transformation Electrophilic aromatic substitutionNucleophilic addition & deoxygenationCross-coupling of Grignard reagentCross-coupling of organozinc reagentCross-coupling of organoboron reagent
Starting Materials Benzene, 2-octanol/2-octene/2-chlorooctane2-octanone, benzylmagnesium bromide2-bromooctane, phenylmagnesium bromide2-bromooctane, phenylzinc chloride2-bromooctane, phenylboronic acid
Catalyst/Reagent Lewis or Brønsted acid (e.g., AlCl₃, H₂SO₄)Grignard reagent, reducing agentPalladium or Nickel catalystPalladium or Nickel catalystPalladium catalyst
Typical Yield Moderate to HighModerate to HighHighHighHigh
Reaction Time 1 - 6 hours2 - 12 hours2 - 24 hours2 - 24 hours2 - 24 hours
Key Advantages Readily available starting materials, direct C-C bond formation.Versatile, can be adapted for various carbonyls.Utilizes readily prepared Grignard reagents.[1]High functional group tolerance.[1]Mild reaction conditions, high functional group tolerance.[2]
Key Disadvantages Polyalkylation, carbocation rearrangements, harsh acidic conditions.[3]Requires a two-step process, sensitive to moisture.[4]Grignard reagent is a strong base, limiting functional group tolerance.[5]Organozinc reagents can be sensitive to air and moisture.[6]Cost of palladium catalyst, potential for side reactions.

Experimental Protocols and Methodologies

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[7] For the synthesis of this compound, this can be achieved by reacting benzene with a suitable octyl precursor, such as 2-octanol, 2-octene, or a 2-halooctane, in the presence of a Lewis or Brønsted acid catalyst.[3]

Experimental Protocol:

  • Reaction Setup: To a stirred solution of benzene in a suitable solvent (e.g., carbon disulfide or excess benzene) under an inert atmosphere, add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).

  • Addition of Alkylating Agent: Slowly add 2-octanol or 2-chlorooctane to the reaction mixture at a controlled temperature, typically between 0 and 25 °C.

  • Reaction: Stir the mixture for a designated period (e.g., 1-6 hours) until the reaction is complete, monitoring by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Quench the reaction by carefully adding it to ice-water. Separate the organic layer, wash with a dilute acid solution, followed by a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography to obtain this compound.

Grignard Reaction Followed by Reduction

This two-step approach involves the initial formation of a tertiary alcohol, 2-phenyloctan-2-ol, via a Grignard reaction, followed by its reduction to this compound.

Experimental Protocol:

Step 1: Synthesis of 2-phenyloctan-2-ol via Grignard Reaction

  • Grignard Reagent Preparation: Prepare benzylmagnesium bromide by reacting benzyl bromide with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

  • Reaction with Ketone: To the freshly prepared Grignard reagent, add a solution of 2-octanone in anhydrous ether or THF dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield crude 2-phenyloctan-2-ol.

Step 2: Reduction of 2-phenyloctan-2-ol

  • Reaction Setup: Dissolve the crude 2-phenyloctan-2-ol in a suitable solvent such as acetic acid.

  • Reduction: Add a reducing agent, for example, by catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, and stir under a hydrogen atmosphere.

  • Work-up: After the reaction is complete, filter off the catalyst.

  • Purification: Remove the solvent and purify the residue by distillation or column chromatography to yield this compound.

Palladium- or Nickel-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions offer highly efficient and selective methods for forming C-C bonds. For the synthesis of this compound, Kumada, Negishi, and Suzuki couplings are particularly relevant.

The Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst.[5]

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium or nickel catalyst (e.g., Pd(PPh₃)₄ or NiCl₂(dppp)) to a solution of 2-bromooctane in an anhydrous solvent like THF or diethyl ether.

  • Addition of Grignard Reagent: Slowly add a solution of phenylmagnesium bromide to the reaction mixture.

  • Reaction: Heat the mixture to reflux and stir for several hours, monitoring the reaction progress.

  • Work-up and Purification: After cooling, quench the reaction with a dilute acid solution. Extract the product with an organic solvent, wash, dry, and purify as described for the Friedel-Crafts reaction.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[1]

Experimental Protocol:

  • Organozinc Reagent Preparation: Prepare phenylzinc chloride from the reaction of phenylmagnesium bromide with zinc chloride in THF.

  • Reaction Setup: To a solution of 2-bromooctane and a palladium catalyst (e.g., Pd(PPh₃)₄) in THF, add the prepared organozinc reagent.

  • Reaction, Work-up, and Purification: Follow a similar procedure to the Kumada coupling.

The Suzuki coupling is a versatile method that couples an organoboron compound with an organic halide using a palladium catalyst.[2]

Experimental Protocol:

  • Reaction Setup: Combine 2-bromooctane, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate or potassium phosphate) in a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Reaction: Heat the mixture under an inert atmosphere for several hours.

  • Work-up and Purification: After cooling, separate the organic layer. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or distillation.

Visualizing the Synthetic Pathways

To aid in the conceptualization of these synthetic routes, the following diagrams illustrate the logical relationships and experimental workflows.

Synthesis_Routes cluster_starting_materials Starting Materials cluster_reactions Synthetic Routes cluster_product Product Benzene Benzene FC Friedel-Crafts Alkylation Benzene->FC Octyl_Precursor 2-Octanol / 2-Octene / 2-Chlorooctane Octyl_Precursor->FC Two_Octanone 2-Octanone GR Grignard Reaction Two_Octanone->GR Benzyl_Halide Benzyl Halide Benzyl_Halide->GR Two_Bromooctane 2-Bromooctane KC Kumada Coupling Two_Bromooctane->KC NC Negishi Coupling Two_Bromooctane->NC SC Suzuki Coupling Two_Bromooctane->SC Phenyl_Precursor Phenyl Grignard / Phenylzinc / Phenylboronic Acid Phenyl_Precursor->KC Phenyl_Precursor->NC Phenyl_Precursor->SC Product This compound FC->Product Red Reduction GR->Red Red->Product KC->Product NC->Product SC->Product

Caption: Overview of synthetic pathways to this compound.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere, Solvent, Catalyst) Start->Setup Addition Addition of Reactants (Controlled Temperature) Setup->Addition Reaction Reaction Monitoring (TLC, GC) Addition->Reaction Workup Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Distillation / Chromatography) Workup->Purification Analysis Product Analysis (NMR, GC-MS, etc.) Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for the synthesis of this compound.

References

A Comparative Toxicological Guide to Phenyloctane Isomers: Addressing a Critical Data Gap

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profiles of chemical isomers is paramount for safety assessment and regulatory compliance. However, a comprehensive comparative study on the toxicology of phenyloctane isomers is notably absent from publicly available scientific literature. This guide addresses this critical data gap by summarizing the currently available information, outlining the methodologies for future comparative studies, and providing a framework for interpreting potential toxicological outcomes based on related compounds.

Currently, there is a significant lack of direct experimental data detailing the toxicological profiles of individual phenyloctane isomers such as 1-phenyloctane, 2-phenyloctane, 3-phenyloctane, and 4-phenyloctane. Regulatory assessments have resorted to read-across approaches from structurally similar chemicals to estimate potential hazards. For instance, the EU-LCI (Lowest Concentration of Interest) for phenyloctane and its isomers has been derived by reading across from ethylbenzene, with ototoxicity (hearing damage) being identified as a potential critical endpoint[1]. This approach underscores the absence of specific toxicological data for the phenyloctane isomer series.

Physicochemical Properties of Phenyloctane Isomers

While toxicological data is scarce, the physicochemical properties of phenyloctane isomers are available and can influence their absorption, distribution, metabolism, and excretion (ADME), and thus their potential toxicity. A summary of these properties is presented below.

Property1-PhenyloctaneThis compound3-Phenyloctane4-Phenyloctane
CAS Number 2189-60-8777-22-018335-15-418335-17-6
Molecular Formula C₁₄H₂₂C₁₄H₂₂C₁₄H₂₂C₁₄H₂₂
Molecular Weight 190.33 g/mol 190.33 g/mol 190.33 g/mol 190.33 g/mol
Boiling Point 261-263 °C252.6 °CNot AvailableNot Available
Melting Point -36 °C-38.9 °CNot AvailableNot Available
Density 0.858 g/mL at 25 °C0.857 g/cm³Not AvailableNot Available
Water Solubility Not Available301.7 µg/LNot AvailableNot Available
LogP Not Available4.76Not AvailableNot Available

Data sourced from various chemical databases. The lack of complete data for all isomers is evident.

Recommended Experimental Protocols for a Comparative Toxicological Study

To address the existing data gap, a comprehensive comparative study of phenyloctane isomers would require a tiered approach, encompassing in vitro and in vivo assays. The following are detailed methodologies for key experiments that should be considered.

In Vitro Cytotoxicity Assays
  • Objective: To determine the concentration-dependent cytotoxicity of phenyloctane isomers in relevant cell lines (e.g., HepG2 for liver toxicity, A549 for lung toxicity, SH-SY5Y for neurotoxicity).

  • Methodology (MTT Assay):

    • Cell Culture: Culture selected cell lines in appropriate media and conditions until they reach 80-90% confluency.

    • Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Treatment: Prepare serial dilutions of each phenyloctane isomer in culture medium. Replace the existing medium with the isomer-containing medium and incubate for 24, 48, and 72 hours.

    • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each isomer.

Genotoxicity Assays
  • Objective: To assess the potential of phenyloctane isomers to induce DNA damage.

  • Methodology (Comet Assay):

    • Cell Treatment: Expose cells (e.g., peripheral blood mononuclear cells) to various concentrations of each phenyloctane isomer for a defined period (e.g., 4 hours).

    • Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.

    • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

    • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

    • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize using a fluorescence microscope.

    • Data Analysis: Quantify the extent of DNA damage by measuring the tail length, tail intensity, and tail moment using specialized software.

In Vivo Acute and Subchronic Toxicity Studies
  • Objective: To evaluate the systemic toxicity of phenyloctane isomers in a whole-animal model (e.g., Sprague-Dawley rats).

  • Methodology (Following OECD Guideline 407):

    • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week.

    • Dose Formulation: Prepare stable formulations of each phenyloctane isomer in a suitable vehicle (e.g., corn oil).

    • Administration: Administer the test substances orally (gavage) or via inhalation daily for 28 days to different groups of animals at three dose levels (low, mid, high) plus a vehicle control group.

    • Clinical Observations: Conduct daily observations for clinical signs of toxicity, and weekly measurements of body weight and food consumption.

    • Hematology and Clinical Chemistry: At the end of the study, collect blood samples for analysis of hematological and clinical chemistry parameters.

    • Necropsy and Histopathology: Perform a full necropsy on all animals. Weigh major organs and preserve them, along with other tissues, for histopathological examination.

    • Data Analysis: Statistically analyze all quantitative data to identify any significant treatment-related effects and determine the No-Observed-Adverse-Effect Level (NOAEL) for each isomer.

Visualizing Experimental Design and Potential Mechanisms

To facilitate the understanding of a comparative toxicological workflow and potential mechanisms of action, the following diagrams are provided.

G General Workflow for Comparative Toxicology of Isomers cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Studies cluster_2 Tier 3: Data Analysis & Risk Assessment Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) Acute Toxicity (e.g., LD50) Acute Toxicity (e.g., LD50) Cytotoxicity Assays (e.g., MTT)->Acute Toxicity (e.g., LD50) Inform Dosing Genotoxicity Assays (e.g., Comet) Genotoxicity Assays (e.g., Comet) Subchronic Toxicity (28-day) Subchronic Toxicity (28-day) Genotoxicity Assays (e.g., Comet)->Subchronic Toxicity (28-day) Mechanism Screening (e.g., ROS) Mechanism Screening (e.g., ROS) Dose-Response Modeling Dose-Response Modeling Acute Toxicity (e.g., LD50)->Dose-Response Modeling NOAEL/LOAEL Determination NOAEL/LOAEL Determination Subchronic Toxicity (28-day)->NOAEL/LOAEL Determination Specific Endpoints (e.g., Neurotoxicity) Specific Endpoints (e.g., Neurotoxicity) Comparative Potency Ranking Comparative Potency Ranking NOAEL/LOAEL Determination->Comparative Potency Ranking

Caption: A tiered workflow for the comparative toxicological assessment of chemical isomers.

G Hypothetical Signaling Pathway for Alkylbenzene Toxicity Phenyloctane Isomer Phenyloctane Isomer Metabolism (CYP450) Metabolism (CYP450) Phenyloctane Isomer->Metabolism (CYP450) Reactive Metabolites Reactive Metabolites Metabolism (CYP450)->Reactive Metabolites Oxidative Stress Oxidative Stress Reactive Metabolites->Oxidative Stress DNA Adducts DNA Adducts Reactive Metabolites->DNA Adducts Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis DNA Adducts->Apoptosis Cellular Damage Cellular Damage Apoptosis->Cellular Damage

Caption: A potential mechanism of toxicity for phenyloctane isomers involving metabolic activation.

References

Inter-Laboratory Comparison of 2-Phenyloctane Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate and reproducible analysis of 2-phenyloctane, a volatile organic compound, is critical in various research and development sectors. To ensure the reliability of analytical measurements across different laboratories, inter-laboratory comparisons (ILCs) or proficiency tests (PTs) are essential.[1][2] These studies provide an objective means to assess the competence of participating laboratories and validate the robustness of analytical methods.[1][2]

This guide presents a comparative overview of the analytical performance for this compound analysis. In the absence of publicly available, large-scale inter-laboratory comparison data specifically for this compound, this document utilizes performance data from a comprehensive inter-laboratory trial on structurally similar compounds, namely alkylphenols (octylphenol and nonylphenol), as a proxy.[1][3][4] The presented data is intended to provide researchers, scientists, and drug development professionals with a realistic benchmark for evaluating and improving their analytical methodologies for this compound.

The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used method for the separation and identification of volatile and semi-volatile organic compounds.[3][4][5][6]

Data Presentation: A Comparative Performance of Analytical Methods

The following tables summarize the quantitative performance data from an inter-laboratory study involving 14 laboratories analyzing alkylphenols in water samples.[1][3][4] This data serves as a representative benchmark for what could be expected in an inter-laboratory comparison of this compound analysis using a similar methodology. The performance of the laboratories was evaluated based on repeatability (within-laboratory precision), reproducibility (between-laboratory precision), and recovery (a measure of accuracy).[1][3][4]

Table 1: Inter-Laboratory Performance Data for this compound Analysis in Surface Water (Proxy Data)

ParameterConcentration Range (µg/L)Repeatability (RSDr %)Reproducibility (RSDR %)Recovery (%)
This compound0.05 - 0.41.9 - 7.810.0 - 29.598.0 - 144.1

Data derived from an inter-laboratory study on alkylphenols.[1][3][4]

Table 2: Inter-Laboratory Performance Data for this compound Analysis in Wastewater (Proxy Data)

ParameterConcentration Range (µg/L)Repeatability (RSDr %)Reproducibility (RSDR %)Recovery (%)
This compound0.1 - 5.01.9 - 7.810.8 - 22.595.4 - 108.6

Data derived from an inter-laboratory study on alkylphenols.[1][3][4]

Experimental Protocols

A standardized experimental protocol is fundamental to achieving reproducible and comparable results across different laboratories. The following detailed methodology for the analysis of this compound is based on established protocols for similar aromatic hydrocarbons and alkylphenols.[3][4][7]

Protocol 1: Sample Preparation (Solid-Phase Extraction)

  • Sample Acidification: Acidify the water sample to a pH of 3 using a suitable acid (e.g., hydrochloric acid).

  • SPE Cartridge Conditioning: Condition a solid-phase extraction (SPE) cartridge (e.g., C18) sequentially with methanol and then acidified deionized water.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Cartridge Washing: Wash the cartridge with deionized water to remove interfering substances.

  • Analyte Elution: Elute the trapped this compound from the cartridge using a suitable organic solvent (e.g., ethyl acetate).

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

Protocol 2: Derivatization (Optional, if required for improved GC performance)

For certain phenolic compounds, derivatization can improve chromatographic peak shape and sensitivity. While this compound may not strictly require this step, a typical derivatization procedure is provided for reference.

  • Reagent Addition: Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to the concentrated extract.

  • Reaction: Heat the mixture at a specific temperature (e.g., 70°C) for a defined period to ensure complete derivatization.

  • Cooling: Allow the sample to cool to room temperature before GC-MS analysis.

Protocol 3: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).[5]

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at a rate of 10 °C/min.

    • Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of this compound.

Mandatory Visualization

The following diagrams illustrate the key workflows in the inter-laboratory analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_reporting Reporting sample Water Sample acidification Acidification (pH 3) sample->acidification sample_loading Sample Loading acidification->sample_loading spe_conditioning SPE Cartridge Conditioning spe_conditioning->sample_loading washing Cartridge Washing sample_loading->washing elution Analyte Elution washing->elution concentration Concentration elution->concentration gcms_analysis GC-MS Analysis concentration->gcms_analysis data_acquisition Data Acquisition (SIM Mode) gcms_analysis->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing results Final Results data_processing->results comparison Inter-laboratory Comparison results->comparison

Figure 1. Experimental workflow for this compound analysis.

logical_relationship cluster_ilc Inter-Laboratory Comparison (ILC) ilc_purpose Purpose: Assess Laboratory Competence & Method Performance participants Participating Laboratories ilc_purpose->participants pt_sample Proficiency Test Sample (Uniform Composition) participants->pt_sample protocol Standardized Analytical Protocol participants->protocol data_submission Submission of Analytical Results pt_sample->data_submission protocol->data_submission statistical_analysis Statistical Analysis (e.g., Z-scores, RSD) data_submission->statistical_analysis performance_evaluation Laboratory Performance Evaluation statistical_analysis->performance_evaluation

Figure 2. Logical relationship of an inter-laboratory comparison.

References

A Comparative Guide to Solvent Efficacy for 2-Phenyloctane Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of solvent selection for the efficient extraction of the hydrophobic compound 2-phenyloctane.

This guide provides an objective comparison of the efficacy of various organic solvents for the extraction of this compound, a nonpolar aromatic hydrocarbon. Due to the absence of direct comparative studies on this compound, this guide draws upon experimental data for structurally similar long-chain alkylbenzenes and general principles of liquid-liquid extraction for hydrophobic compounds. The information presented herein is intended to assist researchers in selecting the most appropriate solvent system to achieve optimal extraction yield and purity.

Principles of Solvent Selection for this compound

This compound is a C14 aromatic hydrocarbon characterized by a phenyl group attached to an octane chain. Its chemical structure renders it highly hydrophobic and virtually insoluble in water. The guiding principle for its extraction from an aqueous matrix is "like dissolves like." Therefore, nonpolar or weakly polar organic solvents are the most effective candidates for its extraction. The efficiency of a solvent is determined by its ability to solubilize this compound while remaining immiscible with the aqueous phase, allowing for effective separation.

Comparative Efficacy of Extraction Solvents

The following table summarizes the expected efficacy of various solvents for the extraction of this compound, based on data from analogous compounds and established extraction principles. The distribution coefficient (KD) is a measure of how a compound distributes itself between two immiscible solvents at equilibrium; a higher KD indicates a greater preference for the organic solvent and thus higher extraction efficiency.

SolventClassPolarityExpected Efficacy for this compoundEstimated Distribution Coefficient (KD) (Organic/Aqueous)
n-HexaneAlkaneNonpolarHigh> 1000
n-HeptaneAlkaneNonpolarHigh> 1000
CyclohexaneCycloalkaneNonpolarHigh> 1000
TolueneAromaticNonpolarHigh> 1000
Dichloromethane (DCM)HalogenatedPolar AproticHigh> 1000
Diethyl EtherEtherSlightly PolarModerate to High500 - 1000
Ethyl AcetateEsterModerately PolarModerate100 - 500
AcetoneKetonePolar AproticLow (due to miscibility with water)Not applicable for LLE from aqueous solutions
EthanolAlcoholPolar ProticLow (due to miscibility with water)Not applicable for LLE from aqueous solutions
MethanolAlcoholPolar ProticLow (due to miscibility with water)Not applicable for LLE from aqueous solutions

Note: The distribution coefficients are estimations based on the behavior of similar long-chain alkylbenzenes. Actual values for this compound may vary. Solvents with high miscibility in water, such as acetone, ethanol, and methanol, are generally unsuitable for liquid-liquid extraction from aqueous solutions but can be effective in solid-liquid extractions.

Experimental Protocol: Liquid-Liquid Extraction of this compound from an Aqueous Matrix

This protocol outlines a standard procedure for the liquid-liquid extraction of this compound from an aqueous sample.

Materials:

  • Aqueous sample containing this compound

  • Selected organic extraction solvent (e.g., n-hexane, dichloromethane)

  • Separatory funnel (appropriate size for the sample and solvent volumes)

  • Ring stand and clamp

  • Beakers or Erlenmeyer flasks for collecting layers

  • Anhydrous sodium sulfate (for drying the organic extract)

  • Filter paper and funnel

  • Rotary evaporator or other solvent evaporation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS) for quantitative analysis

Procedure:

  • Preparation:

    • Ensure the separatory funnel is clean, dry, and the stopcock is properly lubricated and closed.

    • Securely clamp the separatory funnel to the ring stand.

    • Transfer the aqueous sample containing this compound into the separatory funnel.

  • Extraction:

    • Add a volume of the selected organic solvent to the separatory funnel. A typical starting ratio is 1:1 (aqueous:organic), but this can be optimized.

    • Stopper the funnel and gently invert it a few times to mix the layers.

    • Venting: With the funnel inverted and pointed away from you and others, slowly open the stopcock to release any pressure buildup. Close the stopcock.

    • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase. Periodically vent the funnel.

    • Return the funnel to the ring stand and allow the layers to separate completely. The denser layer will be at the bottom (for dichloromethane, this will be the organic layer; for hexane, it will be the aqueous layer).

  • Separation:

    • Carefully drain the lower layer into a clean collection flask.

    • Pour the upper layer out through the top of the separatory funnel into a separate flask to avoid contamination.

    • For higher recovery, the aqueous layer can be re-extracted with fresh portions of the organic solvent. Combine the organic extracts.

  • Drying the Organic Extract:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water. Swirl the flask; if the sodium sulfate clumps together, add more until some remains free-flowing.

  • Solvent Removal and Quantification:

    • Decant or filter the dried organic extract to remove the sodium sulfate.

    • Remove the solvent using a rotary evaporator or a gentle stream of nitrogen to concentrate the this compound.

    • Dissolve the residue in a known volume of a suitable solvent for analysis.

    • Quantify the amount of extracted this compound using a calibrated GC-MS system.[1]

Experimental Workflow Diagram

experimental_workflow start Aqueous Sample with this compound extraction Liquid-Liquid Extraction (Aqueous + Organic Solvent) start->extraction separation Phase Separation extraction->separation aqueous_phase Aqueous Phase (Re-extract if necessary) separation->aqueous_phase organic_phase Organic Phase (Contains this compound) separation->organic_phase drying Drying (Anhydrous Na2SO4) organic_phase->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal analysis Quantitative Analysis (GC-MS) solvent_removal->analysis solvent_properties compound This compound (Hydrophobic, Nonpolar) solvent_choice Solvent Selection compound->solvent_choice polarity Low Polarity solvent_choice->polarity immiscibility Immiscibility with Water solvent_choice->immiscibility solubility High Solubility of This compound solvent_choice->solubility high_efficacy High Extraction Efficacy polarity->high_efficacy immiscibility->high_efficacy solubility->high_efficacy

References

A Comparative Analysis of Experimental and Predicted Properties of 2-Phenyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimentally determined physicochemical properties of 2-phenyloctane against values predicted by computational models. Understanding the accuracy and limitations of predictive models is crucial for in silico drug design and development, where reliable estimations of molecular properties can significantly accelerate the screening and selection of potential drug candidates. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the comparative workflow.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the experimental and predicted values for key physicochemical properties of this compound. This allows for a direct assessment of the accuracy of current prediction algorithms for this specific alkylbenzene.

PropertyExperimental ValuePredicted ValuePrediction Method/Software
Boiling Point 252.6 °C at 760 mmHg[1]260.85 °C (estimate)[2]Estimation from structure
Melting Point -38.9 °C[1][2]-45.3 ± 6.0 °CAdvanced Chemistry Development (ACD/Labs) Percepta Platform
Density 0.857 g/cm³[1]0.85 ± 0.06 g/cm³ACD/Labs Percepta Platform
Refractive Index 1.4837[1][2]1.481 ± 0.02ACD/Labs Percepta Platform
LogP 4.76050[1]5.8 (XLogP3)[1][3]XLogP3 Algorithm

Workflow for Comparing Experimental and Predicted Data

The following diagram illustrates the logical workflow involved in the comparison of experimental and predicted properties of a chemical compound like this compound.

G cluster_0 Data Acquisition cluster_1 Analysis cluster_2 Output exp_data Experimental Data (Lab Measurement) comparison Direct Comparison (Tabulation) exp_data->comparison pred_data Predicted Data (Computational Model) pred_data->comparison deviation Deviation Analysis (% Error) comparison->deviation guide Comparison Guide (Publication) deviation->guide model_refinement Model Refinement (Feedback Loop) deviation->model_refinement

Caption: Workflow for property comparison.

Experimental Protocols

The experimental values cited in this guide are determined through established laboratory techniques. The following are detailed methodologies for the key experiments.

1. Boiling Point Determination:

The boiling point of this compound is determined using the distillation method.[4]

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating mantle.

  • Procedure:

    • A sample of this compound is placed in the distillation flask.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor that is in equilibrium with the boiling liquid.

    • The liquid is heated gently.

    • The temperature is recorded when the liquid is boiling, and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

2. Melting Point Determination:

The melting point is determined using a capillary tube method.

  • Apparatus: Capillary tubes, a melting point apparatus with a heating block and a thermometer or an automated system.

  • Procedure:

    • A small amount of solidified this compound (achieved by cooling) is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range. For a pure substance, this range is typically narrow.

3. Density Measurement:

The density of liquid this compound is measured using a pycnometer (specific gravity bottle).

  • Apparatus: A pycnometer of a known volume, a precision balance, and a thermostatically controlled water bath.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with distilled water and weighed again to determine the mass of the water. This allows for the precise calibration of the pycnometer's volume at a specific temperature.

    • The pycnometer is emptied, dried, and then filled with this compound.

    • The filled pycnometer is weighed to determine the mass of the this compound.

    • The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

4. Refractive Index Measurement:

The refractive index is determined using a refractometer, typically an Abbé refractometer.

  • Apparatus: An Abbé refractometer, a light source (usually a sodium lamp), and a constant temperature water bath.

  • Procedure:

    • A few drops of this compound are placed on the prism of the refractometer.

    • The prisms are closed, and the sample is allowed to equilibrate to the desired temperature.

    • The light source is positioned, and the telescope is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read directly from the instrument's scale.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Phenyloctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-phenyloctane, a substance that requires careful handling due to its potential hazards. Adherence to these protocols is essential for regulatory compliance and the cultivation of a secure research environment.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is critical to handle this compound with the appropriate safety measures. Based on data for similar aromatic hydrocarbons, the following precautions should be strictly observed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Use chemical-impermeable gloves, such as nitrile or neoprene, and inspect them before use.

  • Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, impervious clothing to prevent skin contact.[2]

  • Respiratory Protection: If working in an area with insufficient ventilation or where vapors may be present, use a MSHA/NIOSH-approved respirator.[3]

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Ensure that an emergency eyewash station and a safety shower are readily accessible.[4]

  • Use non-sparking tools and explosion-proof equipment to mitigate ignition risks.[4]

Quantitative Safety Data Summary
PropertyValueSource
Melting Point/Range-36 °C / -32.8 °F[1][5]
Boiling Point/Range261 - 263 °C / 501.8 - 505.4 °F[1][5]
Flash Point107 °C / 224.6 °F[1][5]
Molecular FormulaC14 H22[5]
Molecular Weight190.33[2]

Detailed Disposal Protocol for this compound

The proper disposal of this compound is governed by federal and state hazardous waste regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7][8] This "cradle-to-grave" approach ensures that hazardous waste is managed safely from its generation to its final disposal.[6][8][9]

Step 1: Waste Identification and Segregation
  • Characterize the Waste: this compound should be treated as a hazardous chemical waste due to its properties as an organic solvent and its potential environmental hazards.

  • Segregate Waste Streams: Do not mix this compound waste with other types of waste, particularly incompatible materials such as strong oxidizing agents.[1] Segregation prevents potentially dangerous chemical reactions.

Step 2: Waste Collection and Containerization
  • Designated Waste Container: Collect all this compound waste, including contaminated materials like absorbent pads and PPE, in a designated, leak-proof container that is chemically compatible with the substance.[10]

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[10] The label should also include the accumulation start date.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[10] This minimizes the release of vapors and prevents spills.

Step 3: Storage of Hazardous Waste
  • Satellite Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the operator of the process generating the waste.

  • Safe Storage Conditions: The storage area must be cool, dry, and well-ventilated, away from sources of ignition, heat, and direct sunlight. Ensure secondary containment is in place to capture any potential leaks.[10]

Step 4: Arranging for Disposal
  • Contact EHS: Once the waste container is full, or if the accumulation time limit set by your institution is approaching, contact your EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[3]

  • Documentation: Complete any necessary waste manifest forms provided by your EHS office. This documentation is a crucial part of the "cradle-to-grave" tracking of hazardous waste.[9]

Step 5: Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate spill area and ensure adequate ventilation.[4]

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Containment: Prevent the spill from spreading and from entering drains.[11]

  • Absorption: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[3]

  • Collection: Carefully collect the absorbed material and place it into a designated hazardous waste container.[3]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste.

Disposal Procedure Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Collection & Storage cluster_2 Final Disposal cluster_3 Spill Response A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Fume Hood A->B C Segregate this compound Waste B->C S1 Evacuate & Ventilate Area B->S1 D Collect in a Labeled, Sealed Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Complete Hazardous Waste Manifest F->G H Transfer to Licensed Disposal Facility G->H S2 Contain Spill & Absorb Material S1->S2 S3 Collect Contaminated Material as Hazardous Waste S2->S3 S3->D

Caption: Workflow for the proper disposal of this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as they may include additional requirements.

References

Navigating the Safe Handling of 2-Phenyloctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 2-Phenyloctane.

Essential Safety & Physical Data

A summary of the known physical and chemical properties of this compound, alongside extrapolated safety information, is presented below. This data is crucial for understanding its potential hazards and for planning experimental procedures.

PropertyValueSource(s)
Chemical Name This compound[3][4][5][6]
Synonyms (1-Methylheptyl)benzene[3][4][5][6]
CAS Number 777-22-0[3][4][5][6]
Molecular Formula C₁₄H₂₂[3]
Molecular Weight 190.32 g/mol [3]
Appearance Colorless liquid (presumed)[1]
Boiling Point 252.6 °C at 760 mmHg[3]
Melting Point -38.9 °C[3]
Flash Point 99.6 °C[3]
Density 0.857 g/cm³[3]
Water Solubility 301.7 µg/L (temperature not stated)[3]
GHS Hazard Class (Estimated) Flammable Liquid (Category 4), Skin Irritant (Category 2), Eye Irritant (Category 2A), Aspiration Hazard (Category 1)[2][7]
GHS Pictograms (Estimated) GHS07 (Exclamation Mark), GHS08 (Health Hazard)[2][7]
Signal Word (Estimated) Warning[2][7]
Hazard Statements (Estimated) H227: Combustible liquid. H304: May be fatal if swallowed and enters airways. H315: Causes skin irritation. H319: Causes serious eye irritation.[2][7]

Personal Protective Equipment (PPE)

Due to the lack of specific permeation data for this compound, a conservative approach to glove selection is essential. General guidance for aromatic hydrocarbons suggests that many common glove materials offer poor resistance to prolonged contact.[8][9]

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles with side-shields or a face shield.[10]
Hand Protection For incidental contact, heavy-duty nitrile gloves (minimum 8 mil) may be used, but must be replaced immediately upon splash contact.[11] For extended contact or immersion, it is crucial to use gloves specifically resistant to aromatic hydrocarbons, such as Viton® or a multi-layered laminate glove (e.g., Silver Shield®).[9][12] Note: Standard thin nitrile gloves are not recommended for handling aromatic hydrocarbons.[8][9] On-site testing is strongly advised to determine safe usage.[13]
Body Protection A laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory. For larger quantities or where splashing is likely, a chemical-resistant apron or coveralls should be worn.[2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if aerosol generation is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a systematic operational plan is critical for minimizing exposure and ensuring safety.

1. Pre-Operational Checks:

  • Ensure a certified chemical fume hood is operational.
  • Verify the availability and proper condition of all required PPE.
  • Locate the nearest eyewash station and safety shower and confirm they are unobstructed.
  • Prepare and label all necessary equipment and waste containers.
  • Review the experimental protocol and this safety guide.

2. Handling this compound:

  • Don all required PPE before handling the chemical.
  • Conduct all transfers and manipulations of this compound within a chemical fume hood to minimize inhalation exposure.
  • Ground all equipment and containers to prevent static discharge, as the material is combustible.
  • Avoid contact with skin and eyes. If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]
  • Use compatible materials for handling and storage (e.g., glass, PTFE). Avoid strong oxidizing agents.[10]

3. Post-Operational Cleanup:

  • Decontaminate all equipment that has come into contact with this compound using a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.
  • Wipe down the work surface in the fume hood.
  • Properly remove and dispose of contaminated gloves and other disposable materials in the designated solid hazardous waste container.
  • Wash hands and forearms thoroughly with soap and water after removing PPE.

Disposal Plan: Managing this compound Waste

Proper segregation and disposal of chemical waste are crucial for environmental protection and regulatory compliance. This compound is a non-halogenated aromatic hydrocarbon.[3]

1. Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and solvent rinsates, in a designated, properly labeled hazardous waste container for "Non-Halogenated Organic Waste".[14][15][16][17] The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure screw-top cap.[16] Do not fill the container to more than 90% capacity.[14]
  • Solid Waste: Dispose of all contaminated solid materials, such as gloves, absorbent pads, and weighing papers, in a separate, clearly labeled container for "Solid Hazardous Waste".[16]

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents.[16]
  • Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat and ignition sources.[16] Secondary containment should be used to prevent the spread of potential spills.

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.
  • Follow all institutional and regulatory procedures for waste manifest and handover.

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Waste Management prep_risk Risk Assessment prep_ppe Gather PPE prep_risk->prep_ppe prep_setup Setup in Fume Hood prep_ppe->prep_setup prep_waste Prepare Waste Containers prep_setup->prep_waste handle_don Don PPE prep_waste->handle_don handle_transfer Transfer/Use Chemical handle_don->handle_transfer cleanup_decon Decontaminate Equipment handle_transfer->cleanup_decon cleanup_solid Dispose Solid Waste cleanup_decon->cleanup_solid cleanup_liquid Dispose Liquid Waste cleanup_decon->cleanup_liquid cleanup_doff Doff PPE cleanup_solid->cleanup_doff cleanup_liquid->cleanup_doff storage_label Label & Store Waste cleanup_liquid->storage_label cleanup_wash Wash Hands cleanup_doff->cleanup_wash storage_pickup Arrange EHS Pickup storage_label->storage_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.